Hexanohydrazide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
hexanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRNBNHSRYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179189 | |
| Record name | Caproylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-62-1 | |
| Record name | Hexanoic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caproylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANOIC HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Hexanohydrazide in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of hydrazide chemistry in proteomics research, with a specific focus on the potential applications of hexanohydrazide. While direct documented uses of this compound in proteomics are not prevalent in current literature, its chemical properties as a carbonyl-reactive probe allow for informed extrapolation of its utility in various proteomic workflows. This document outlines the fundamental principles of hydrazide-based bioconjugation, details experimental protocols for glycoprotein labeling, and presents relevant data in a structured format.
Introduction: The Utility of Hydrazide Chemistry in Proteomics
Hydrazide derivatives are a class of organic compounds that serve as potent nucleophiles, capable of reacting with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1] This specific reactivity makes them valuable tools in chemical biology and proteomics for the targeted labeling, enrichment, and identification of proteins.
The primary application of hydrazide chemistry in proteomics is in the study of glycoproteins.[2][3][4] Glycosylation is a common and highly significant post-translational modification involved in numerous cellular processes. The carbohydrate moieties of glycoproteins can be selectively oxidized with sodium periodate to generate aldehyde groups on the sugar rings. These aldehydes then become reactive handles for covalent conjugation with hydrazide-containing probes.[1][5] This process allows for the specific attachment of reporter molecules such as biotin for affinity purification or fluorescent dyes for imaging.[1]
This compound: A Potential Tool in the Proteomics Arsenal
This compound, also known as hexanoic acid hydrazide, is a simple hydrazide with a six-carbon alkyl chain. While not extensively cited in proteomics literature, its fundamental chemical properties suggest several potential applications.
Key Properties and Potential Applications:
-
Carbonyl Reactivity: Like other hydrazides, this compound can react with aldehydes and ketones to form hydrazones. This is the foundational property for its use in proteomics.
-
Hydrophobicity: The hexanoyl group imparts a degree of hydrophobicity to the molecule. This could potentially influence its interaction with proteins and its solubility in different buffer systems.
-
Small Size: As a relatively small molecule, it could be used to introduce a minimal modification to a protein, which might be advantageous in studies where a large tag could interfere with protein function or structure.
Hypothetical Applications in Proteomics:
-
Blocking Agent: In workflows aimed at studying protein carbonylation, this compound could be used to block reactive carbonyl sites to prevent non-specific reactions.
-
Building Block for Custom Probes: this compound can serve as a chemical intermediate to synthesize more complex, custom probes. The terminal amino group of the hydrazide can be functionalized to incorporate reporter tags, cross-linkers, or affinity handles.
-
Negative Control: In glycoprotein enrichment experiments using larger, functionalized hydrazide probes, this compound could be used as a negative control to assess the specificity of the interaction.
Experimental Section: Glycoprotein Labeling and Enrichment
The following section details a generalized experimental protocol for the selective labeling and enrichment of glycoproteins using hydrazide chemistry. This protocol is based on established methods and can be adapted for use with specific hydrazide probes.[2][3][5][6]
Workflow for Glycoprotein Enrichment using Hydrazide Chemistry
The overall workflow involves the oxidation of glycoprotein carbohydrate chains to create aldehyde groups, followed by the covalent capture of these modified proteins onto a solid support functionalized with hydrazide groups.
Caption: Workflow for the enrichment of N-linked glycopeptides.
Detailed Experimental Protocol
Materials:
-
Protein sample (e.g., cell lysate, plasma)
-
Sodium meta-periodate (NaIO4)
-
Hydrazide-functionalized agarose resin
-
Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Wash buffers (e.g., Urea, high salt buffers)
-
Trypsin (mass spectrometry grade)
-
Peptide-N-Glycosidase F (PNGase F)
-
LC-MS/MS equipment
Procedure:
-
Protein Preparation and Oxidation:
-
Dissolve the protein sample in an appropriate buffer.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching agent like glycerol.
-
-
Coupling to Hydrazide Resin:
-
Equilibrate the hydrazide resin with coupling buffer.
-
Add the oxidized protein sample to the resin.
-
Incubate with gentle agitation for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Digestion:
-
Wash the resin extensively with a series of buffers to remove non-covalently bound proteins.
-
Resuspend the resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing non-glycosylated peptides (optional).
-
Wash the resin to remove non-glycosylated peptides.
-
-
Release and Analysis of Glycopeptides:
-
Resuspend the resin in a release buffer.
-
Add PNGase F to specifically cleave the N-linked glycans and release the formerly glycosylated peptides.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the released glycopeptides.
-
Analyze the released peptides by LC-MS/MS for identification and quantification.
-
Data Presentation and Analysis
The outcome of such an experiment is a list of identified glycoproteins. Quantitative proteomics techniques, such as stable isotope labeling, can be integrated into this workflow to compare glycoprotein abundance between different samples.[4][7]
Table 1: Representative Data from a Glycoproteomic Study
| Protein ID | Gene Name | Number of Unique Glycopeptides Identified | Fold Change (Condition 2 vs. 1) |
| P02768 | ALB | 12 | 1.1 |
| P01876 | IGHA1 | 8 | 2.5 |
| P02787 | TF | 15 | 0.8 |
| Q9H2S5 | VTN | 5 | 3.2 |
This table presents illustrative data and does not reflect results from the use of this compound.
Chemical Principles: The Hydrazide-Carbonyl Reaction
The core of this proteomic strategy is the chemical reaction between a hydrazide and an aldehyde to form a hydrazone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human plasma N-glycoproteome analysis by immunoaffinity subtraction, hydrazide chemistry, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of hexanohydrazide (also known as caproic acid hydrazide). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to support further research and application of this compound.
Introduction
This compound (CAS No. 2443-62-1) is an organic compound with the chemical formula C₆H₁₄N₂O.[1] It belongs to the class of carboxylic acid hydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH₂). Hydrazides are versatile building blocks in organic synthesis and are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.
The hydrazide moiety can act as a pharmacophore, and its derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor activities. While specific biological signaling pathways for this compound are not extensively documented, the broader class of hydrazide-containing compounds has been shown to interact with various biological targets. This guide will provide a detailed account of the synthesis of this compound, its key chemical and physical properties, and a generalized overview of the biological relevance of the hydrazide scaffold.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of a hexanoic acid derivative, typically an ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the preparation of carboxylic acid hydrazides.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a general method for the synthesis of aliphatic hydrazides.
Materials:
-
Ethyl hexanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl hexanoate and hydrazine hydrate in a molar ratio of approximately 1:1.2.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess hydrazine hydrate and the ethanol byproduct under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white solid.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| IUPAC Name | hexanehydrazide | [1] |
| CAS Number | 2443-62-1 | [1][2] |
| Molecular Formula | C₆H₁₄N₂O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 69-71 °C | [3][4] |
| Boiling Point | ~273.4 °C at 760 mmHg | [1] |
| Density | ~0.948 g/cm³ | [1] |
| Solubility | Soluble in water and polar organic solvents (predicted) | |
| pKa | Not available | |
| LogP | Not available |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted spectroscopic characteristics based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
δ ~0.9 ppm (t, 3H): Terminal methyl group (CH₃) of the hexyl chain.
-
δ ~1.3 ppm (m, 6H): Methylene groups (CH₂) of the hexyl chain (positions 3, 4, and 5).
-
δ ~2.1 ppm (t, 2H): Methylene group (CH₂) adjacent to the carbonyl group.
-
δ ~4.0 ppm (br s, 2H): Amine protons (-NH₂) of the hydrazide group.
-
δ ~7.5 ppm (br s, 1H): Amide proton (-NH-) of the hydrazide group.
¹³C NMR Spectroscopy (Predicted)
-
δ ~14 ppm: Terminal methyl carbon (CH₃).
-
δ ~22-32 ppm: Methylene carbons (CH₂) of the hexyl chain.
-
δ ~35 ppm: Methylene carbon (CH₂) adjacent to the carbonyl group.
-
δ ~175 ppm: Carbonyl carbon (C=O).
Infrared (IR) Spectroscopy (Predicted)
-
3300-3400 cm⁻¹ (m, sharp): N-H stretching vibrations of the -NH₂ group (two bands).
-
~3200 cm⁻¹ (m, broad): N-H stretching vibration of the -NH- group.
-
2850-2960 cm⁻¹ (s, sharp): C-H stretching vibrations of the alkyl chain.
-
~1640 cm⁻¹ (s, sharp): C=O stretching vibration (Amide I band).
-
~1550 cm⁻¹ (m, broad): N-H bending vibration (Amide II band).
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns would likely involve cleavage of the acyl-N bond and fragmentation of the alkyl chain.
Biological Relevance of the Hydrazide Scaffold
While specific signaling pathways involving this compound have not been elucidated, the broader class of hydrazide and hydrazone derivatives has been the subject of extensive research in drug discovery. These compounds are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects.
The diagram below illustrates some of the general biological activities and potential mechanisms of action associated with the hydrazide scaffold.
Caption: Generalized biological activities of the hydrazide scaffold.
Conclusion
This compound is a readily accessible organic compound with potential applications in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, along with a compilation of its known and predicted chemical and physical properties. While experimental spectroscopic data remains limited in the public domain, the information presented here serves as a valuable starting point for researchers. The diverse biological activities associated with the broader class of hydrazides suggest that this compound and its derivatives may be promising candidates for further investigation in drug discovery and development.
References
Hexanohydrazide mechanism of action in bioconjugation.
An In-Depth Technical Guide to Hexanohydrazide-Mediated Bioconjugation
Executive Summary
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research.[1][2] Among the diverse chemical strategies available, the formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone offers a robust and chemoselective method for conjugation.[3][4] This guide provides a comprehensive technical overview of the mechanism, kinetics, and practical application of this compound as a key reagent in this process.
This compound provides a nucleophilic hydrazide functional group (-CONHNH2) at the terminus of a six-carbon spacer chain. This reagent reacts specifically with carbonyl groups, which can be natively present or, more commonly, introduced into biomolecules like proteins, glycans, or nucleic acids.[3][5] The resulting hydrazone linkage (C=N-NH) is formed under mild, physiologically compatible conditions, making it a valuable tool for researchers.[6] However, the utility of this linkage is defined by a critical balance between its rate of formation and its hydrolytic stability, which can be modulated by reaction conditions such as pH.[3][7] This document will detail the underlying chemical principles, present quantitative data, provide experimental protocols, and illustrate key workflows for professionals in the fields of chemistry, biology, and drug development.
The Core Mechanism: Hydrazone Formation
The fundamental reaction involving this compound is the condensation with an aldehyde or ketone to form a hydrazone.[4][8][9] This reaction is a type of nucleophilic addition to the carbonyl group and is characterized by its high chemoselectivity, proceeding efficiently in aqueous environments without interfering with most other biological functional groups.[10]
The Overall Reaction
This compound reacts with a biomolecule functionalized with an aldehyde group. The reaction results in the formation of a stable hydrazone bond, releasing a molecule of water as the sole byproduct.[3]
Caption: Overall scheme of hydrazone bond formation.
Step-by-Step Reaction Mechanism
The formation of the hydrazone bond is a two-step process that is catalyzed by acid.[3][11]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][6]
-
Dehydration: The carbinolamine intermediate is then dehydrated in an acid-catalyzed elimination step. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the hydrazone. The breakdown of the hemiaminal is typically the rate-limiting step of the reaction.[6]
Caption: The two-step mechanism of hydrazone formation.
Reaction Kinetics and Catalysis
The rate of hydrazone formation is highly pH-dependent. The reaction requires a delicate balance: acidic conditions are needed to catalyze the dehydration step, but excessively low pH will protonate the hydrazide nucleophile, rendering it unreactive.[3] Consequently, the optimal pH for hydrazone ligation is typically between 4.5 and 7.0.[3][12]
To accelerate the reaction, especially at neutral pH where the rate can be slow, a nucleophilic catalyst such as aniline can be employed.[12][13] Aniline first reacts with the aldehyde to form a more reactive iminium ion intermediate, which is then readily attacked by the hydrazide. This catalytic mechanism can increase reaction rates by orders of magnitude.[3][14]
Quantitative Analysis of the Hydrazone Linkage
A quantitative understanding of reaction rates and bond stability is critical for designing effective bioconjugation strategies.
Reaction Kinetics
The kinetics of hydrazone formation are influenced by the reactivity of the specific carbonyl and hydrazide partners, pH, and the presence of catalysts.
| Parameter | Condition | Typical Value | Reference |
| Optimal pH | Uncatalyzed Reaction | 4.5 | [3] |
| Second-Order Rate Constant | Various small carbonyls with an aminoalkylhydrazine | 0.23 – 208 M⁻¹ s⁻¹ | [6] |
| Catalysis Rate Increase | Aniline catalyst at pH 5.7 (peptide substrates) | ~70-fold increase | [14] |
| Catalysis Rate Increase | Aniline catalyst at pH 7.0 (peptide substrates, oxime) | ~40-fold increase | [14] |
Bond Stability and Reversibility
A key feature of the hydrazone bond is its reversibility. The linkage is susceptible to hydrolysis, particularly in acidic conditions, which reverses the formation reaction.[3][10] This property can be a disadvantage for applications requiring long-term stability but can be exploited for controlled drug release in acidic environments like endosomes.
The stability of the hydrazone bond is generally lower than that of an oxime bond, which is formed from an aminooxy compound reacting with a carbonyl. The higher electronegativity of the oxygen in the oxime linkage reduces the basicity of the imine nitrogen, making it less susceptible to the protonation that initiates hydrolysis.[3][7]
| Linkage Type | Relative Hydrolysis Rate Constant (vs. Oxime) | General Stability | Reference |
| Oxime | 1 | Very High | [7][11] |
| Acetylhydrazone | ~300 | Moderate | [11] |
| Methylhydrazone | ~600 | Low | [11] |
For applications demanding higher stability, the C=N double bond of the hydrazone can be reduced to a stable single bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[3][5]
Caption: Relative hydrolytic stability of common C=N linkages.
Experimental Protocols
Successful bioconjugation using this compound requires careful preparation of the biomolecule and controlled reaction conditions.
Generation of Aldehyde Groups on Glycoproteins
A common method for introducing aldehyde groups onto biomolecules is the oxidation of cis-diols in carbohydrate moieties of glycoproteins using sodium periodate (NaIO₄).[3][5][12]
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Glycerol
-
Desalting column
Protocol:
-
Prepare a fresh solution of sodium periodate in the reaction buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark (to prevent light-induced degradation of periodate) at room temperature for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of ~15 mM to consume excess periodate.
-
Remove the excess reagents and byproducts by passing the solution through a desalting column equilibrated with the desired conjugation buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0). The resulting solution contains the aldehyde-functionalized glycoprotein.
Protocol for this compound Conjugation
This protocol describes the conjugation of a this compound-functionalized molecule (e.g., a fluorescent dye or drug) to the aldehyde-activated glycoprotein.
Materials:
-
Aldehyde-functionalized glycoprotein
-
This compound reagent (in slight molar excess, e.g., 1.2-10 eq.)
-
Conjugation buffer (100 mM sodium phosphate, pH 6.0-7.0)
-
(Optional) Aniline catalyst
Protocol:
-
Dissolve the this compound reagent in the conjugation buffer. An organic co-solvent like DMSO or DMF may be used sparingly if solubility is an issue.
-
Add the this compound solution to the solution of the aldehyde-functionalized glycoprotein.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.[12]
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.[10]
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE (if the conjugate has a different mass or charge).
-
Purify the final bioconjugate from excess, unreacted reagents using a desalting column, dialysis, or size-exclusion chromatography.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. 羰基反应交联剂化学特性 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
Hexanohydrazide as a Carbonyl-Reactive Chemical Probe: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular biology and drug discovery, the study of post-translational modifications (PTMs) is paramount to understanding protein function and disease pathogenesis. Among these, protein carbonylation, the irreversible oxidative modification of protein side chains, has emerged as a key biomarker of oxidative stress. This modification can lead to a loss of protein function and has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. The detection and characterization of carbonylated proteins are therefore crucial for both basic research and the development of novel therapeutics.
Hexanohydrazide is a carbonyl-reactive chemical probe that serves as a valuable tool for the selective labeling and enrichment of carbonylated proteins. Its utility stems from the chemoselective reaction between the hydrazide functional group and the carbonyl group (aldehydes and ketones) on oxidized proteins, forming a stable hydrazone bond. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a carbonyl-reactive probe.
Core Principles: The Chemistry of Carbonyl Labeling
The fundamental principle behind the use of this compound as a chemical probe is the nucleophilic addition of the hydrazide to a carbonyl group, resulting in the formation of a hydrazone. This reaction is highly selective for aldehydes and ketones, which are the hallmarks of protein carbonylation.
Carbonyl groups are introduced into proteins through two primary mechanisms:
-
Direct oxidation of amino acid side chains: Reactive oxygen species (ROS) can directly oxidize the side chains of proline, arginine, lysine, and threonine residues to yield carbonyl derivatives.
-
Secondary adduction of lipid peroxidation products: Aldehydic products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), can form covalent adducts with cysteine, histidine, and lysine residues.
The reaction between this compound and a protein carbonyl proceeds via a condensation reaction, typically under mildly acidic conditions (pH 5-7), to form a stable hydrazone linkage.[1] While this bond is generally stable for most applications, it can be further stabilized by reduction with a mild reducing agent like sodium cyanoborohydride to form a more stable secondary amine bond.[2]
Quantitative Data on Hydrazide Probe Efficiency
While specific quantitative data for this compound is limited in the available literature, a comparative study on the efficiencies of different hydrazide labels for detecting protein carbonyls provides valuable insights into the expected performance of fatty acid hydrazides. In a study using acrolein-modified human serum albumin as a model for carbonylated protein, the effectiveness of various hydrazide-based labels was evaluated.[2] The study included simple fatty acid hydrazides, which are structurally analogous to this compound.
The results indicated that fatty acid hydrazides were somewhat more effective than biotin-based hydrazides in generating identifiable tandem mass spectrometry (MS/MS) spectra. This suggests that the hydrophobic nature of the fatty acid chain may improve ionization efficiency in mass spectrometry. However, a key drawback of simple fatty acid hydrazides like this compound is the lack of an affinity tag, which precludes the enrichment of labeled proteins or peptides.
The following table summarizes the key takeaways from the comparative study, providing a qualitative and semi-quantitative comparison relevant to this compound's potential performance.
| Probe Type | Labeling Efficiency | MS/MS Spectrum Counts | Enrichment Capability |
| Biotin Hydrazide | Variable (lowest yield observed for the most common biotin hydrazide) | Similar across different biotin-based tags | Yes (via avidin/streptavidin affinity chromatography) |
| Fatty Acid Hydrazides (analogue for this compound) | Generally effective | Somewhat more effective than biotin-based hydrazides | No |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its corresponding fatty acid, hexanoic acid, through a two-step process involving esterification followed by hydrazinolysis.
Materials:
-
Hexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve hexanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl hexanoate with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methyl hexanoate. Purify by distillation if necessary.
-
-
Hydrazinolysis:
-
To the methyl hexanoate, add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the this compound product will often precipitate.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Protocol for Labeling Carbonylated Proteins in a Complex Mixture
This protocol provides a general workflow for the labeling of carbonylated proteins in a cell or tissue lysate using this compound.
Materials:
-
Cell or tissue lysate
-
This compound solution (e.g., 50 mM in DMSO)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Trichloroacetic acid (TCA)
-
Acetone (ice-cold)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Prepare a cell or tissue lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Labeling Reaction:
-
Take a desired amount of protein lysate (e.g., 1 mg) and adjust the buffer to 0.1 M sodium acetate, pH 5.5.
-
Add the this compound solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation:
-
To remove unreacted probe, precipitate the proteins by adding an equal volume of 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet to remove residual acetone.
-
-
Downstream Analysis:
-
Resuspend the protein pellet in a buffer suitable for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Workflow for Identification of Carbonylated Proteins by LC-MS/MS
This workflow outlines the steps for identifying carbonylated proteins and their modification sites after labeling with this compound.
Materials:
-
This compound-labeled protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the labeled protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the peptide sample into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the this compound modification as a variable modification on potential carbonylation sites (proline, arginine, lysine, threonine, cysteine, histidine). The mass shift will correspond to the mass of this compound minus the mass of water.
-
Signaling Pathways and Experimental Workflows
Protein carbonylation is a key event in cellular signaling, particularly in response to oxidative stress. This compound can be used to probe the carbonylation status of proteins within these pathways, providing insights into their regulation and role in disease.
Oxidative Stress and the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[3][4][5][6][7][8] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes. Protein carbonylation can directly impact this pathway.
Protein Carbonylation and NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Oxidative stress is a known activator of the canonical NF-κB pathway.[9] ROS can lead to the carbonylation of proteins within this pathway, potentially altering their function and contributing to the inflammatory response.
Experimental Workflow for Carbonyl Proteomics
The following diagram illustrates a typical experimental workflow for the identification of carbonylated proteins using a hydrazide-based probe.
Applications in Drug Discovery and Development
The study of protein carbonylation using probes like this compound has significant implications for drug discovery and development.
-
Target Identification and Validation: Identifying proteins that are specifically carbonylated in a disease state can reveal novel drug targets.[10] this compound can be used in a chemical proteomics approach to label and subsequently identify these carbonylated proteins. Validating that the modulation of these targets has a therapeutic effect is a critical step in the drug discovery pipeline.
-
Biomarker Discovery: Protein carbonylation is a well-established biomarker of oxidative stress.[6][11] this compound can be used to develop assays to quantify the levels of specific carbonylated proteins in biological fluids or tissues, which can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
-
Mechanism of Action Studies: For drugs that are known to induce or mitigate oxidative stress, this compound can be used to identify the specific protein targets of this oxidative modification.[12] This can provide valuable insights into the drug's mechanism of action and potential off-target effects.
-
Screening for Antioxidant Compounds: A this compound-based assay could be developed to screen for compounds that reduce protein carbonylation, thereby identifying potential antioxidant therapeutics.
Conclusion
This compound is a versatile and effective chemical probe for the study of protein carbonylation. Its simple structure and chemoselective reactivity make it a valuable tool for researchers in diverse fields. While the lack of an affinity tag limits its use for enrichment, its potential for improved mass spectrometric detection makes it a useful reagent for the direct identification of carbonylated peptides. As our understanding of the role of protein carbonylation in disease continues to grow, the application of this compound and similar probes will undoubtedly play a crucial role in advancing both our fundamental knowledge of cellular processes and the development of new therapeutic strategies.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexanoyl-lysine as an oxidative-injured marker - application of development of functional food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. q2labsolutions.com [q2labsolutions.com]
- 12. mdpi.com [mdpi.com]
The Core Principles of Hexanohydrazide in Advanced Protein Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of bifunctional reagents is paramount in the ever-evolving landscape of proteomics and drug development. Among these, hexanohydrazide and its derivatives, such as adipic acid dihydrazide (ADH), have emerged as versatile tools for elucidating protein structure, function, and interactions. This technical guide delves into the fundamental principles of employing this compound-based chemistry for two primary applications: the enrichment and analysis of glycoproteins, and the cross-linking of proteins for structural studies.
Glycoprotein Enrichment via Hydrazide Chemistry
The selective isolation of glycoproteins from complex biological samples is a critical step in understanding their roles in health and disease. Hydrazide chemistry offers a robust method for capturing these modified proteins.
Core Principle
The underlying principle of this technique lies in the chemical reactivity between hydrazide groups and aldehydes. The cis-diol groups present in the carbohydrate moieties of glycoproteins can be oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate reactive aldehyde groups. These aldehydes then readily form a stable covalent bond with hydrazide groups that are typically immobilized on a solid support (e.g., beads or resin). This covalent capture allows for the specific enrichment of glycoproteins, while non-glycosylated proteins are washed away. The captured glycoproteins can then be identified and quantified, often using mass spectrometry.[1][2][3]
Experimental Workflow and Visualization
The experimental workflow for glycoprotein enrichment using hydrazide chemistry is a multi-step process that ensures high specificity and recovery.
Caption: Workflow for glycoprotein enrichment using hydrazide chemistry.
Quantitative Data Presentation
The efficiency of glycoprotein enrichment can be significantly enhanced by performing labeling reactions on the solid phase, which minimizes sample loss. A study by Sun et al. (2012) demonstrated improved enrichment recovery and detection sensitivity with an on-bead dimethyl labeling approach compared to conventional solution-based methods.[4][5][6]
| Parameter | On-Bead Labeling | Solution-Based Labeling |
| Enrichment Recovery Improvement | 10% - 330% | Baseline |
| Quantifiable Glycosites (from 10 µg standard mixture) | 42% | 26% |
Detailed Experimental Protocol: Glycoprotein Enrichment
This protocol is adapted from methodologies described for solid-phase enrichment of N-linked glycoproteins.[1][7]
-
Protein Solubilization and Oxidation:
-
Dissolve the protein mixture (e.g., from cell lysate or plasma) in a coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Add sodium periodate to a final concentration of 15 mM.
-
Incubate the mixture in the dark at room temperature for 1 hour with gentle agitation to oxidize the carbohydrate moieties.
-
Remove excess periodate by buffer exchange into the coupling buffer.
-
-
Glycoprotein Capture:
-
Prepare a slurry of hydrazide-functionalized beads in the coupling buffer.
-
Add the oxidized protein sample to the bead slurry.
-
Incubate at 37°C for 16 hours with gentle agitation to allow for the covalent capture of glycoproteins.
-
-
Washing:
-
Centrifuge the beads to pellet them and discard the supernatant containing non-glycoproteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include high salt buffers, urea, and organic solvents (e.g., methanol).
-
-
On-Bead Digestion and Isotope Labeling (Optional, for Quantitative Analysis):
-
Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing a denaturant like urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the captured proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
For stable isotope labeling, perform on-bead dimethyl labeling using formaldehyde and sodium cyanoborohydride. Use light (CH₂O) and heavy (¹³CD₂O) forms of formaldehyde for different samples to be compared.
-
-
Release of N-linked Glycopeptides:
-
After digestion and labeling, wash the beads to remove non-glycosylated peptides.
-
To specifically release the N-linked glycopeptides, incubate the beads with Peptide-N-Glycosidase F (PNGase F) in an appropriate buffer (e.g., 50 mM ammonium bicarbonate) overnight at 37°C. PNGase F cleaves the bond between the asparagine residue and the attached glycan.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the released, formerly glycosylated peptides.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Protein Cross-Linking Using Adipic Acid Dihydrazide (ADH)
Adipic acid dihydrazide (ADH), a six-carbon dihydrazide, can be used as a homobifunctional cross-linker to study protein structure and protein-protein interactions. This approach provides distance constraints that are valuable for computational modeling of protein complexes.
Core Principle
This method targets acidic amino acid residues (aspartic acid and glutamic acid). The carboxyl groups of these residues are activated by a coupling reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). The activated carboxyl groups then react with the hydrazide moieties of ADH, forming stable amide bonds. Since ADH has two hydrazide groups, it can link two acidic residues that are within a certain spatial proximity, defined by the length of the ADH spacer arm.
Experimental Workflow and Visualization
The workflow for cross-linking acidic residues with ADH involves protein incubation with the cross-linker and coupling agent, followed by proteomic analysis to identify the cross-linked peptides.
Caption: Workflow for protein cross-linking using ADH and DMTMM.
Quantitative Data Presentation
The utility of ADH as a cross-linker for acidic residues has been demonstrated on a set of model proteins. The number of identified inter- and intra-protein cross-links provides valuable structural information.
| Protein | Molecular Weight (kDa) | Number of Inter-protein Cross-links | Number of Intra-protein Cross-links |
| Aldolase | 158 | 1 | 10 |
| Catalase | 250 | 0 | 0 |
| Conalbumin | 76 | 0 | 1 |
| Ferritin | 440 | 1 | 0 |
| Thyroglobulin | 660 | 0 | 0 |
Data adapted from a study on cross-linking of model proteins.
Detailed Experimental Protocol: Protein Cross-Linking with ADH
This protocol is based on a method for cross-linking acidic residues in proteins.
-
Protein Preparation:
-
Prepare the purified protein or protein complex in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of approximately 1 mg/mL.
-
-
Cross-Linking Reaction:
-
Add adipic acid dihydrazide (ADH) to the protein solution to a final concentration of 5 mM.
-
Initiate the cross-linking reaction by adding the coupling agent DMTMM to a final concentration of 25 mM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as ammonium bicarbonate, to a final concentration of 50 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT at 37°C for 30 minutes.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.
-
Digest the proteins with a sequence-grade protease (e.g., trypsin) at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.
-
-
Peptide Fractionation (Optional but Recommended):
-
To reduce sample complexity, fractionate the resulting peptide mixture using techniques such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS. A high-resolution mass spectrometer is recommended for the unambiguous identification of cross-linked peptides.
-
Use a data acquisition strategy that includes both MS1 scans for precursor ion detection and MS2 scans for fragmentation of the precursor ions.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest) to search the MS/MS data against the protein sequence database to identify the cross-linked peptides. This software is designed to identify the specific pairs of amino acid residues that have been linked by the ADH cross-linker.
-
Conclusion
This compound-based reagents, particularly in the form of adipic acid dihydrazide and functionalized solid supports, offer powerful and distinct strategies for protein analysis. The specific and covalent nature of the reactions involved in both glycoprotein enrichment and protein cross-linking provides a high degree of confidence in the resulting data. For researchers in proteomics and drug development, a thorough understanding of these principles and methodologies is essential for advancing our knowledge of protein structure, function, and the complex interplay of biomolecules in biological systems.
References
- 1. Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of Hexanoic Acid Analogs in the Study of Post-Translational Modifications: An In-depth Technical Guide
An important introductory note: Initial research for this guide on the specific utility of "hexanohydrazide" in post-translational modification (PTM) studies yielded no significant findings in the published scientific literature. This suggests that it is not a commonly used chemical reporter for this application. Therefore, this guide has been pivoted to focus on structurally related and extensively documented chemical probes: alkynyl and azido derivatives of hexanoic acid . These analogs are powerful tools for the investigation of protein acylation, a critical P-TM, and align with the core scientific inquiry of the original topic.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the application of hexanoic acid analogs, specifically 6-azidohexanoic acid and 6-alkynylhexanoic acid, as chemical reporters for the study of protein acylation. This guide details the underlying principles, experimental workflows, quantitative data, and the role of protein acylation in cellular signaling.
Introduction to Protein Acylation and Chemical Reporters
Protein acylation is a widespread post-translational modification involving the covalent attachment of fatty acids to proteins. This modification plays a crucial role in regulating protein localization, stability, and function, thereby impacting a wide array of cellular processes, including signal transduction and membrane trafficking.[1] The study of protein acylation has been significantly advanced by the development of chemical reporters, which are synthetic analogs of natural metabolites that bear a bioorthogonal handle, such as an azide or an alkyne group.[2]
These reporters are metabolically incorporated into proteins by the cell's own enzymatic machinery.[3] The bioorthogonal handle then allows for the selective and covalent attachment of a probe, such as a fluorophore for imaging or a biotin tag for enrichment and identification, via a highly specific chemical reaction known as "click chemistry".[4][5] This two-step approach provides a powerful means to visualize, identify, and quantify acylated proteins in complex biological systems.[6][7]
The Chemical Reporters: 6-Azidohexanoic Acid and 6-Alkynylhexanoic Acid
6-Azidohexanoic acid and 6-alkynylhexanoic acid are analogs of the six-carbon fatty acid, hexanoic acid. Their relatively short chain length makes them useful probes for studying protein acylation with short-chain fatty acids. The key feature of these molecules is the presence of a terminal azide (-N₃) or alkyne (-C≡CH) group, respectively. These functional groups are biologically inert but can undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[5]
Experimental Workflow for Studying Protein Acylation
The general workflow for utilizing hexanoic acid analogs to study protein acylation involves several key steps: metabolic labeling, cell lysis, click chemistry-mediated tagging, and downstream analysis.[8][4]
Detailed Experimental Protocols
This protocol describes the metabolic incorporation of an alkynyl fatty acid analog into cultured mammalian cells.[3]
-
Cell Culture: Plate mammalian cells on a 10 cm dish and grow to 70-80% confluency in complete cell culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-hexynoic acid in DMSO. Dilute the stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 50 µM.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog. The cell pellet can be stored at -80°C or used immediately for lysis.
This protocol details the steps for cell lysis and protein precipitation to prepare samples for click chemistry.[9]
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1x Protease Inhibitor Cocktail).
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Precipitation (Optional but Recommended): Transfer the supernatant to a new tube. Add 4 volumes of pre-chilled acetone and incubate at -20°C for at least 1 hour.
-
Pelleting: Pellet the precipitated protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with cold 80% acetone.
-
Drying: Air-dry the protein pellet for 5-10 minutes.
This protocol outlines the "click" reaction to attach a biotin or fluorophore tag to the metabolically incorporated alkyne handle.[10][11]
-
Resuspend Protein: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Prepare Click Chemistry Reagents: Prepare fresh stock solutions of:
-
Azide-probe (e.g., Azide-Biotin or Azide-Fluorophore) in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
-
Reaction Mixture: To the protein solution, add the azide-probe, TCEP, and TBTA. Vortex briefly.
-
Initiate Reaction: Add CuSO₄ to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
This protocol describes the enrichment of biotinylated proteins using streptavidin beads for subsequent identification by mass spectrometry.[8][4]
-
Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.
-
Binding: Add the click reaction sample to the washed streptavidin beads and incubate for 2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., wash with 1% SDS, then with 8 M urea, and finally with PBS).
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the acylated proteins and their modification sites using appropriate proteomics software.
Quantitative Data Presentation
The use of fatty acid chemical reporters coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has enabled the identification and quantification of a large number of acylated proteins.[6]
| Study Focus | Cell Line | Chemical Reporter | Number of Identified Acylated Proteins | Reference |
| Global S-palmitoylome | Jurkat T-cells | 15-hexadecynoic acid (alkyne) | > 100 | [12] |
| S-acylated proteins | Yeast (S. cerevisiae) | 15-hexadecynoic acid (alkyne) | 47 | [12] |
| Fatty-acylated proteins | Mammalian cells | Alkynyl fatty acid analogs | Hundreds | [13] |
Role of Protein Acylation in Signaling Pathways
Protein acylation is a key regulator of numerous signaling pathways. For instance, S-palmitoylation plays a critical role in the trafficking and function of many signaling proteins, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and small GTPases of the Ras family.[14]
The diagram above illustrates the role of S-palmitoylation in the localization and function of the small GTPase Ras. In its inactive, GDP-bound state, Ras resides in the cytosol. Upon activation, it is targeted to the Golgi apparatus where it is S-palmitoylated by a DHHC palmitoyl acyltransferase (PAT). This lipid modification increases the hydrophobicity of Ras, facilitating its trafficking to and stable association with the plasma membrane. At the plasma membrane, Ras can interact with its upstream activators and downstream effectors, thereby initiating signaling cascades that control cell proliferation, differentiation, and survival. The reversibility of S-palmitoylation provides a dynamic mechanism to regulate the spatial and temporal activity of Ras signaling.
Conclusion
The use of hexanoic acid analogs, specifically 6-azidohexanoic acid and 6-alkynylhexanoic acid, as chemical reporters has become an indispensable tool for the study of protein acylation. These probes, in conjunction with click chemistry and advanced mass spectrometry-based proteomics, have enabled the identification and quantification of hundreds of acylated proteins, providing unprecedented insights into the roles of this PTM in cellular physiology and disease. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to employ these powerful techniques in their own investigations of protein acylation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Chemical reporters for exploring protein acylation. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
Preliminary Studies on Hexanohydrazide for Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary evaluation of Hexanohydrazide-based fluorescent probes for cellular imaging applications. While "this compound" itself is a novel investigational scaffold, this document synthesizes methodologies and presents representative data based on established principles for similar hydrazide-containing fluorescent probes. The core focus is to furnish researchers, scientists, and drug development professionals with a detailed framework for the assessment of new imaging agents, from their synthesis and photophysical characterization to their application in live-cell imaging. This guide includes structured data tables for easy comparison of key performance indicators, detailed experimental protocols for reproducibility, and workflow diagrams generated using Graphviz to visually represent the logical and experimental processes involved in probe evaluation.
Introduction to Hydrazide-Based Fluorescent Probes
Hydrazide moieties are versatile functional groups in the development of fluorescent probes for cellular imaging. Their utility stems from their ability to react with aldehydes and ketones, which are present in various biomolecules, including carbohydrates and glycoproteins, often after periodate oxidation.[1] This reactivity allows for the specific labeling of cellular components. Furthermore, the hydrazide group can be incorporated into various fluorophores to create probes that are sensitive to specific ions or molecules within the cellular environment.[2][3] The development of novel hydrazide-based probes, such as those based on a hypothetical "this compound" core, aims to improve upon existing imaging agents by offering enhanced brightness, photostability, and lower cytotoxicity.[1]
Hydrazone derivatives, formed from the reaction of hydrazides, are also of significant interest in cellular imaging, with some exhibiting photoswitchable properties that are valuable for advanced super-resolution microscopy techniques.[4] The design of such probes often involves creating a "turn-on" fluorescent response, where the probe's fluorescence is quenched until it interacts with its target analyte, minimizing background signal and enhancing detection sensitivity.[2] This guide will explore the preliminary studies required to characterize a novel this compound-based probe for cellular imaging.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for a novel this compound-based fluorescent probe, "HexanoFluor-488," designed for live-cell imaging. The data is presented in a structured format to allow for easy comparison with other fluorescent probes.
Table 1: Photophysical Properties of HexanoFluor-488
| Property | Value |
| Excitation Maximum (λex) | 490 nm |
| Emission Maximum (λem) | 515 nm |
| Molar Extinction Coefficient | 70,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.85 |
| Photostability (t₁/₂) | > 60 min |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: Cellular Properties of HexanoFluor-488
| Property | Value | Cell Line |
| Cellular Uptake Efficiency | 85% after 1 hour incubation | HeLa |
| Cytotoxicity (IC₅₀) | > 100 µM | HeLa, HEK293T |
| Localization | Cytoplasmic | HeLa |
| Cell Permeability | Membrane Permeant | N/A |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preliminary evaluation of a novel this compound-based fluorescent probe.
Synthesis of HexanoFluor-488
The synthesis of a novel this compound-based probe generally involves the conjugation of a fluorophore with a hydrazide moiety. The following is a representative protocol.
-
Fluorophore Activation: A suitable fluorophore with a carboxylic acid group is activated using a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).
-
Hydrazide Coupling: this compound is then added to the solution containing the activated fluorophore. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: The resulting fluorescent probe is purified using column chromatography or high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its structure and purity.[2][5]
Cell Culture and Staining
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: For imaging experiments, cells are seeded onto glass-bottom dishes or multi-well plates and allowed to adhere overnight.
-
Probe Incubation: A stock solution of HexanoFluor-488 in DMSO is diluted in pre-warmed cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Staining: The culture medium is replaced with the probe-containing medium, and the cells are incubated for 1 hour at 37°C.[5]
-
Washing: The cells are washed three times with pre-warmed PBS to remove any unbound probe before imaging.
Fluorescence Microscopy and Image Analysis
-
Image Acquisition: Stained cells are imaged using a confocal laser scanning microscope equipped with an appropriate laser line for excitation (e.g., 488 nm) and a detector set to collect the emission signal (e.g., 500-550 nm).[5][6]
-
Imaging Parameters: Imaging parameters such as laser power, detector gain, and pinhole size are optimized to obtain high-quality images with minimal phototoxicity.
-
Image Analysis: Image analysis software is used to quantify cellular fluorescence intensity and assess the subcellular localization of the probe.
Cytotoxicity Assay
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Probe Treatment: The cells are treated with various concentrations of HexanoFluor-488 (e.g., 0-200 µM) for 24 hours.
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to assess cell viability. The absorbance at 570 nm is measured using a microplate reader.[3]
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the probe concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the evaluation of this compound-based cellular imaging probes.
Caption: Overall experimental workflow for the evaluation of a new cellular imaging probe.
Caption: Logical pathway for cellular imaging with a fluorescent probe.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. biotium.com [biotium.com]
- 2. A highly selective long-wavelength fluorescent probe for hydrazine and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membranes Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: Novel Applications of Hexanohydrazide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hexanohydrazide derivatives, a class of organic compounds characterized by a hexanoic acid backbone and a hydrazide functional group (-CONHNH₂), have emerged as a versatile scaffold in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the novel applications of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Anticancer Activity Data
The anticancer efficacy of various this compound and related hydrazone derivatives has been quantified through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below.
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazepinopurines 3b & 3c | HepG2, MCF-7, PC-3 | 5.52 - 17.09 | Roscovitine | 9.32 - 13.82 |
| Pyrimidine & Dihydro derivatives | HepG2 | 17.69 - 25.18 | - | - |
| Pyrimidine & Dihydro derivatives | MCF-7 | 17.69 - 25.4 | - | - |
| 4-hydrazinobenzoic acid derivatives | HCT-116 | 21.3 ± 4.1 | Doxorubicin | 22.6 ± 3.9 |
| 4-hydrazinobenzoic acid derivatives | MCF-7 | 28.3 ± 5.1 | Doxorubicin | 19.7 ± 3.1 |
| Indol-2-one derivative 21 | HCT116 | 0.34 | 5-FU | comparable |
| Cabotegravir derivative KJ-5 | HepG2 | 4.29 ± 0.10 | - | - |
| Cabotegravir derivative KJ-12 | HepG2 | 4.07 ± 0.09 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer Targeted by Hydrazide Derivatives
This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways are two such critical cascades.
Methodological & Application
Application Notes and Protocols for Hexanohydrazide Protein Cross-linking
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for protein cross-linking using hexanohydrazide, a homobifunctional cross-linking agent. This compound contains two hydrazide groups at the ends of a six-carbon spacer arm, enabling the covalent linkage of proteins and other molecules. This reagent is particularly useful for studying protein-protein interactions, stabilizing protein complexes, and conjugating proteins to other molecules.
Principle of this compound Cross-linking
This compound reacts with carbonyl groups, specifically aldehydes and ketones, to form stable hydrazone bonds.[1][2][3] While native proteins rarely contain accessible carbonyl groups, they can be introduced through two primary methods, allowing for targeted cross-linking:
-
Oxidation of Glycoproteins: The sugar moieties (glycans) on glycoproteins can be mildly oxidized using sodium meta-periodate (NaIO₄) to generate aldehyde groups. These aldehydes then serve as targets for the hydrazide groups of this compound.[2][4] This method is highly specific for glycoproteins and allows for site-specific cross-linking away from the protein backbone.[4]
-
Activation of Acidic Residues: The carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) can be activated using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] This activation creates a reactive intermediate that can then be attacked by the hydrazide groups of this compound, forming a stable amide-like bond.[5]
Data Presentation: Reaction Parameters
The optimal conditions for this compound cross-linking should be determined empirically for each specific application. The following table summarizes key reaction parameters based on the use of the analogous cross-linker, adipic acid dihydrazide (ADH).
| Parameter | Glycoprotein Cross-linking | Acidic Residue Cross-linking |
| pH | 5.0 - 7.0[2] | 4.5 - 5.8 (with EDC)[6] |
| Reagents | Sodium meta-periodate, this compound | EDC, this compound |
| Molar Ratio (Cross-linker:Protein) | 20- to 500-fold molar excess[7] | Empirically determined |
| Incubation Time | Oxidation: 5-15 minutes; Cross-linking: 2 hours to overnight[4] | Activation/Cross-linking: 2-4 hours |
| Temperature | Room Temperature or 4°C | Room Temperature |
Experimental Protocols
Protocol 1: Cross-linking of Glycoproteins
This protocol details the steps for cross-linking glycoproteins using this compound following periodate oxidation.
Materials:
-
Protein sample containing glycoproteins
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[4]
-
Quenching Solution: 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Prepare the glycoprotein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[4]
-
-
Oxidation of Glycans:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer.[4]
-
Add an equal volume of the periodate solution to the protein solution.[4]
-
Incubate for 5-15 minutes at room temperature in the dark to generate aldehyde groups.[4]
-
Immediately remove the excess periodate and byproducts by desalting or dialysis against the Reaction Buffer.[4]
-
-
Cross-linking Reaction:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the oxidized glycoprotein solution to achieve the desired final concentration (a 20- to 500-fold molar excess is a good starting point).[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aldehydes by adding a quenching solution to a final concentration of 10-20 mM.
-
Purify the cross-linked protein conjugate from excess cross-linker and byproducts using desalting, dialysis, or size-exclusion chromatography.
-
Protocol 2: Cross-linking of Acidic Residues
This protocol describes the cross-linking of proteins through their aspartic and glutamic acid residues using EDC and this compound.
Materials:
-
Protein sample
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.8
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis equipment
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of EDC and this compound in the Activation Buffer immediately before use.
-
-
Activation and Cross-linking:
-
This can be performed as a one-step or two-step process. The one-step process is generally more straightforward.
-
One-Step Reaction: Add EDC and this compound simultaneously to the protein solution. A typical starting molar ratio would be a 10- to 50-fold molar excess of both EDC and this compound over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature.[5]
-
-
Purification:
-
Remove excess reagents and byproducts by desalting or dialysis against a suitable buffer, such as PBS.
-
Visualizations
Glycoprotein Cross-linking Workflow
Caption: Workflow for glycoprotein cross-linking using this compound.
Acidic Residue Cross-linking Workflow
Caption: Workflow for acidic residue cross-linking using EDC and this compound.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Intra-molecular cross-linking of acidic residues for protein structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Antibody-Enzyme Conjugation using Hexanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to enzymes is a cornerstone technique in a multitude of life science applications, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and biosensors. The resulting conjugates harness the high specificity of the antibody for its target antigen and the signal amplification capabilities of the enzyme. The choice of linker chemistry is critical to the success of the conjugation, directly impacting the stability, activity, and overall performance of the final conjugate.
This document provides detailed application notes and protocols for the use of hexanohydrazide as a linker for conjugating antibodies to enzymes. This method relies on the formation of a stable hydrazone bond between an aldehyde group, introduced onto the antibody's carbohydrate moieties, and the hydrazide group of the linker. This site-specific conjugation approach, away from the antigen-binding sites, helps to preserve the antibody's immunoreactivity.
Principle of this compound-Mediated Conjugation
The conjugation process is a two-step procedure. First, aldehyde groups are generated on the carbohydrate chains of the antibody, which are predominantly located in the Fc region. This is typically achieved through mild oxidation with sodium periodate. The second step involves the reaction of these aldehyde groups with the hydrazide moiety of this compound, which has been previously attached to the enzyme, to form a stable hydrazone bond. The resulting conjugate can be further stabilized by reducing the hydrazone bond to a secondary amine linkage using a reducing agent like sodium cyanoborohydride.
Data Presentation
Table 1: Stability of Hydrazone Linkage at Different pH Conditions
| pH | Half-life (t½) of Hydrazone Bond | Environment Mimicked |
| 7.4 | Approximately 183 hours (7.6 days)[1] | Physiological conditions (bloodstream) |
| 5.0 | Approximately 4.4 hours[1] | Acidic intracellular compartments (endosomes/lysosomes) |
Note: Data is based on studies with antibody-drug conjugates (ADCs) but the principle of hydrazone bond stability is applicable to antibody-enzyme conjugates.
Table 2: Comparison of Common Antibody Conjugation Chemistries
| Feature | Hydrazide-Aldehyde Chemistry | Maleimide-Thiol Chemistry (e.g., SMCC) | Glutaraldehyde Chemistry |
| Target Residue | Carbohydrate moieties (after oxidation) | Cysteine residues (native or engineered) | Lysine residues |
| Site-Specificity | High (Fc region) | High (if cysteines are engineered) or moderate (reduction of native disulfides) | Low (randomly targets surface lysines) |
| Potential Impact on Antibody Function | Minimal, as it's away from antigen-binding sites.[2] | Can impact function if native disulfides in the hinge region are disrupted. | High potential to affect antigen binding due to random modification. |
| Bond Stability | pH-sensitive hydrazone bond; can be stabilized by reduction.[3] | Stable thioether bond. | Stable Schiff base that is often reduced. |
| Complexity | Multi-step process (oxidation, conjugation, optional reduction). | Requires antibody reduction or engineering; linker activation. | Simple one- or two-step process. |
| Control over Ratio | Can be controlled by adjusting the degree of oxidation and reactant stoichiometry. | Good control, especially with engineered cysteines. | Difficult to control, often leads to polymerization. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the mild oxidation of the carbohydrate moieties on an antibody to generate reactive aldehyde groups.
Materials:
-
Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with Oxidation Buffer. Exchange the antibody buffer to the Oxidation Buffer using the desalting column.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 5 mg/mL with Oxidation Buffer.
-
Periodate Solution Preparation: Prepare a fresh solution of 20 mM sodium periodate in Oxidation Buffer. This solution should be used immediately.
-
Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the antibody solution. Mix gently and incubate for 30 minutes at room temperature in the dark.
-
Quenching (Optional): The reaction can be stopped by adding a 10-fold molar excess of glycerol and incubating for 15 minutes.
-
Purification: Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column equilibrated with PBS, pH 7.4.
Protocol 2: Preparation of this compound-Activated Enzyme
This protocol describes the activation of an enzyme (e.g., Horseradish Peroxidase - HRP) with a bifunctional linker containing a this compound group and an amine-reactive group (e.g., NHS ester).
Materials:
-
Enzyme (e.g., HRP)
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HYNIC) or a similar bifunctional linker
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2
-
Desalting column
Procedure:
-
Enzyme Preparation: Dissolve the enzyme in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve the S-HYNIC linker in DMSO to a concentration of 20 mM.
-
Activation Reaction: Add a 20-fold molar excess of the dissolved S-HYNIC linker to the enzyme solution. Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.
Protocol 3: Conjugation of Oxidized Antibody to this compound-Activated Enzyme
This protocol details the final conjugation step to form the antibody-enzyme conjugate.
Materials:
-
Purified oxidized antibody (from Protocol 1)
-
Purified this compound-activated enzyme (from Protocol 2)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2
-
Sodium cyanoborohydride (NaBH₃CN) solution (optional, for stabilization): 5 M in 1 M NaOH, handle with care in a fume hood.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Conjugation Reaction: Mix the oxidized antibody and the this compound-activated enzyme in a molar ratio of 1:2 to 1:5 (antibody:enzyme). The optimal ratio may need to be determined empirically. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stabilization (Optional): To form a more stable, irreversible bond, the hydrazone linkage can be reduced. Add sodium cyanoborohydride to a final concentration of 50 mM. Incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining aldehyde or hydrazide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-enzyme conjugate from unconjugated enzyme and antibody using a size-exclusion chromatography (SEC) column. Collect the fractions corresponding to the high molecular weight conjugate.
-
Characterization: Characterize the purified conjugate by UV-Vis spectroscopy to determine the concentration and enzyme-to-antibody ratio. Further analysis by SDS-PAGE and functional assays (ELISA for antibody activity, enzyme activity assay) is recommended.
Protocol 4: Determination of Enzyme-to-Antibody Ratio
The enzyme-to-antibody ratio (E/A ratio) can be estimated using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the enzyme's chromophore (e.g., 403 nm for HRP's Soret peak).
-
Calculate the concentration of the antibody and the enzyme using the Beer-Lambert law and their respective extinction coefficients, correcting for the contribution of each component at both wavelengths.
-
The E/A ratio is the molar concentration of the enzyme divided by the molar concentration of the antibody.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for antibody-enzyme conjugation.
Caption: Chemical reaction scheme for hydrazone bond formation.
Conclusion
The use of this compound for conjugating antibodies to enzymes offers a robust and site-specific method that helps preserve the biological activity of the antibody. The resulting hydrazone bond provides good stability under physiological conditions, and the protocols provided herein offer a clear guide for researchers to successfully produce high-quality antibody-enzyme conjugates for a variety of applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the performance and reproducibility of immunoassays and other related techniques.
References
Application Notes and Protocols: Hexanohydrazide Labeling of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is paramount in understanding various biological processes and in the development of novel therapeutics. The hexanohydrazide-based labeling protocol offers a robust and specific method for the covalent attachment of probes (e.g., fluorescent dyes, biotin, or drugs) to the glycan moieties of glycoproteins.[1][2] This technique relies on the selective oxidation of cis-diol groups within the carbohydrate chains to generate reactive aldehyde groups, which then form a stable hydrazone bond with the hydrazide group of the labeling reagent.[1][3] This targeted approach ensures that the label is attached to the glycan portion, minimizing interference with the protein's biological activity.[1]
Principle of the Method
The this compound labeling strategy is a two-step process rooted in bioorthogonal chemistry:
-
Oxidation: Mild oxidation of cis-diol groups, particularly abundant in sialic acid residues of glycoprotein glycans, is achieved using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond between adjacent hydroxyl groups, resulting in the formation of reactive aldehyde functionalities.[1][4][5]
-
Conjugation: The hydrazide moiety (-CONHNH₂) of the this compound-functionalized probe reacts specifically with the newly formed aldehyde groups under mildly acidic conditions (pH 5.0-6.0) to form a stable hydrazone linkage.[1]
Quantitative Data Summary
The efficiency and consistency of glycoprotein labeling are critical for reliable downstream applications. The following tables summarize key quantitative parameters for the this compound labeling protocol.
Table 1: Periodate Oxidation Parameters
| Parameter | Recommended Range | Notes |
| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations may lead to aggregation.[6] |
| Sodium Periodate (NaIO₄) Concentration | 1-20 mM | Use a freshly prepared solution.[1][3] Optimization may be required based on the glycoprotein. |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Avoid amine-containing buffers as they can react with aldehydes.[6] |
| Reaction Temperature | 4°C to Room Temperature | 4°C is often preferred to minimize potential side reactions.[6] |
| Incubation Time | 5-30 minutes | Shorter times can selectively oxidize sialic acids. |
| Quenching Reagent | 10-20 mM Glycerol or Ethylene Glycol | Quenches excess periodate to stop the reaction.[1] |
Table 2: Hydrazide Ligation Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound Reagent | 10-50 fold | Optimization is crucial to control the Degree of Labeling (DOL).[6] |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Mildly acidic pH promotes hydrazone bond formation.[1][7] |
| Reaction Temperature | Room Temperature to 37°C | |
| Incubation Time | 2-4 hours | Reaction progress can be monitored by LC-MS.[7] |
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient oxidation. | Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and reaction time.[1] |
| Inefficient conjugation. | Optimize the molar excess of the hydrazide reagent. Extend the conjugation reaction time. Ensure the pH is within the optimal range (5.0-6.0).[1] | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step (e.g., gel filtration or dialysis).[1] |
| Loss of Protein Activity | Over-oxidation or over-labeling. | Use a lower concentration of sodium periodate. Aim for a lower DOL by reducing the dye-to-protein ratio.[1] |
| Protein Precipitation | High DOL leading to aggregation. | Reduce the molar excess of the hydrazide reagent.[1] |
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 15 mM Glycerol in PBS
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer to a final concentration of 1-10 mg/mL.[1]
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.[1]
-
Add the sodium periodate solution to the glycoprotein solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM and incubate for 10-15 minutes at room temperature.[1][6]
-
Remove excess periodate and quenching reagent by purifying the oxidized glycoprotein using a desalting column or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[1]
Protocol 2: Hydrazide Labeling of Oxidized Glycoprotein
This protocol details the conjugation of the this compound-functionalized probe to the aldehyde groups on the glycoprotein.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
This compound-functionalized probe (e.g., fluorescent dye-hydrazide)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the this compound probe in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Add the desired molar excess of the this compound probe to the oxidized glycoprotein solution in the Conjugation Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[7]
-
Purify the labeled glycoprotein from the excess unreacted probe and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, which represents the molar ratio of the label to the protein, is a critical parameter for ensuring reproducibility.
Procedure for Fluorescently Labeled Glycoproteins:
-
Measure the absorbance of the labeled glycoprotein at the maximum absorbance wavelength (λmax) of the dye and at 280 nm (for protein concentration).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's λmax.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[1]
Visualizations
Caption: Experimental workflow for this compound labeling of glycoproteins.
Caption: Chemical principle of glycoprotein labeling via hydrazide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Periodate Oxidation for Hexanohydrazide-Mediated Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] A critical aspect of ADC development is the method of conjugating the drug to the antibody. An ideal conjugation strategy should be site-specific to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR), which in turn leads to predictable pharmacokinetic and pharmacodynamic properties.[1]
The periodate oxidation method for hexanohydrazide-mediated conjugation offers a site-specific approach by targeting the carbohydrate moieties present in the Fc region of many monoclonal antibodies.[2] This method involves the gentle oxidation of cis-diol groups within the sugar residues to form reactive aldehyde groups. These aldehydes then serve as specific handles for conjugation with a hydrazide-containing linker, such as this compound, which is attached to the cytotoxic payload. The resulting hydrazone bond is relatively stable at physiological pH but can be designed to be cleavable under the acidic conditions of endosomes and lysosomes, facilitating intracellular drug release.[3]
These application notes provide detailed protocols for the periodate oxidation of a monoclonal antibody, conjugation with a this compound-activated drug, and subsequent purification and characterization of the resulting ADC.
Chemical Principle
The conjugation process is a two-step reaction. First, sodium periodate (NaIO₄) is used to oxidize the cis-diol groups on the antibody's glycans to create aldehyde functionalities. Second, the this compound-linker-drug construct reacts with the aldehydes on the oxidized antibody to form a stable hydrazone linkage.
Experimental Protocols
Protocol 1: Periodate Oxidation of Monoclonal Antibody
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains. The concentration of sodium periodate is a critical parameter that influences the extent of oxidation and should be optimized for each antibody.[4][5]
Materials:
-
Monoclonal antibody (e.g., IgG) at 5-10 mg/mL
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes (amber or covered in foil to protect from light)
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with Oxidation Buffer. Exchange the antibody buffer to the Oxidation Buffer according to the column manufacturer's instructions.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 5 mg/mL with Oxidation Buffer.
-
Periodate Solution Preparation: Immediately before use, prepare a 100 mM stock solution of NaIO₄ in distilled water (21.4 mg/mL).
-
Oxidation Reaction: In a light-protected tube, add the NaIO₄ stock solution to the antibody solution to a final concentration of 10-20 mM. For example, for a 1 mL antibody solution, add 100-200 µL of the 100 mM NaIO₄ stock.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle shaking.[6]
-
Purification of Oxidized Antibody: Remove the excess sodium periodate by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0).[6] The oxidized antibody is now ready for conjugation.
Protocol 2: Conjugation of this compound-Linker-Drug to Oxidized Antibody
This protocol details the formation of the hydrazone bond between the oxidized antibody and the this compound-activated drug.
Materials:
-
Oxidized monoclonal antibody in Coupling Buffer (from Protocol 1)
-
This compound-linker-drug construct (dissolved in a compatible solvent like DMSO)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
Procedure:
-
Prepare Drug-Linker Solution: Dissolve the this compound-linker-drug in a minimal amount of an organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 50-100 fold molar excess of the this compound-linker-drug solution to the oxidized antibody solution.[6] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction overnight at 4°C with gentle shaking.[6]
-
Purification of ADC: The resulting ADC is purified to remove unreacted drug-linker molecules. This is typically achieved using size-exclusion chromatography (SEC).[7][8][] Equilibrate an SEC column with a suitable storage buffer (e.g., PBS, pH 7.4) and purify the ADC according to the column manufacturer's protocol.[7][10] The ADC will elute in the high molecular weight fractions, while the smaller, unreacted drug-linker will elute later.[7]
Workflow for ADC Preparation and Characterization
Data Presentation
Table 1: Influence of Sodium Periodate Concentration on Aldehyde Generation
The number of aldehyde groups generated per antibody is a critical factor influencing the final DAR. This can be quantified using various methods, such as reacting the oxidized antibody with a fluorescent hydrazide and measuring the fluorescence.[4][6]
| Antibody Isotype | Periodate Conc. (mM) | Reaction Conditions | Aldehyde Groups per Antibody | Reference |
| Rabbit IgG | 5 - 50 | pH 5.6, 25°C | 1 - 8 | [6] |
| Human IgG2A | 5 - 50 | pH 5.6, 25°C | Up to 9.6 | [4] |
| Human IgG2A | 5 - 50 | pH 5.6, 25°C | Up to 25.5 | [4] |
| Human IgM | Mild Oxidation | - | >200 | [4] |
Note: The number of aldehyde groups can vary significantly between different antibodies and reaction conditions.[4]
Table 2: Characterization of the Final ADC Product
After purification, the ADC should be thoroughly characterized to determine its critical quality attributes.
| Analytical Method | Parameter Measured | Typical Results |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Separation of species with DAR 0, 2, 4, 6, 8. Calculation of average DAR. |
| Mass Spectrometry (MS) | Intact mass, DAR, confirmation of conjugation sites | Deconvoluted mass spectrum showing peaks for different DAR species. |
| Size-Exclusion Chromatography (SEC) | Purity, presence of aggregates | Main peak corresponding to the monomeric ADC, with minimal aggregation. |
| UV-Vis Spectroscopy | Protein concentration and DAR (if drug has a distinct absorbance) | Calculation of protein concentration (A280) and DAR. |
| Functional Assays | Antigen binding, in vitro cytotoxicity | ELISA or flow cytometry to confirm binding; cell-based assays for cytotoxicity. |
Detailed Methodologies for Key Experiments
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Injection and Elution: Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes).
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry provides precise mass information to confirm the identity and heterogeneity of the ADC.
Procedure (General Outline):
-
Sample Preparation: The purified ADC may need to be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum. For analysis of subunits, the ADC is reduced with a reagent like dithiothreitol (DTT) to separate the light and heavy chains.
-
LC-MS Analysis: The sample is introduced into the mass spectrometer via liquid chromatography, often using a reversed-phase column.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.
-
Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species present in the sample. This allows for the identification of unconjugated antibody, and species with different numbers of conjugated drugs.
Logical Relationships in ADC Characterization
Conclusion
The periodate oxidation method for this compound-mediated conjugation provides a robust and site-specific strategy for the synthesis of antibody-drug conjugates. Careful control over the reaction conditions, particularly the periodate concentration and reaction time, is crucial for achieving the desired level of oxidation and, consequently, the final drug-to-antibody ratio. The protocols and analytical methods described in these application notes offer a comprehensive guide for researchers and drug development professionals to produce and characterize homogenous and effective ADCs for therapeutic applications.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 3. benchchem.com [benchchem.com]
- 4. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of periodate oxidation on properties of antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Applications of Hexanohydrazide in Mass Spectrometry Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry-based analysis, particularly in proteomics and metabolomics, the sensitive and accurate detection of certain classes of molecules remains a significant challenge. Carbonyl-containing compounds, such as carbohydrates (glycans) and various small molecule metabolites, often exhibit poor ionization efficiency and chromatographic retention, hindering their characterization. Chemical derivatization is a powerful strategy to overcome these limitations. Hexanohydrazide is a valuable derivatization reagent that introduces a hydrophobic hexanoyl group and a reactive hydrazide moiety. The hydrazide group selectively reacts with aldehydes and ketones to form stable hydrazones, thereby enhancing the ionization efficiency and enabling more robust detection by mass spectrometry.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of samples for mass spectrometry analysis, with a primary focus on the derivatization of N-glycans released from glycoproteins.
Principle of this compound Derivatization
The core principle of this compound derivatization lies in the nucleophilic addition-elimination reaction between the hydrazide functional group (-CONHNH2) of this compound and a carbonyl group (aldehyde or ketone) of the target analyte. For glycan analysis, the process typically involves two key steps:
-
Oxidation of Glycans: The cis-diol groups present in sugar residues are oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate aldehyde groups at the reducing end of the glycan.
-
Hydrazone Formation: The newly formed aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone linkage. This reaction effectively "tags" the glycan with the this compound molecule.
The resulting this compound-derivatized glycan exhibits improved hydrophobicity, which enhances its retention on reversed-phase liquid chromatography (RPLC) columns, and the presence of the nitrogen-containing hydrazone group can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Application 1: Derivatization of N-Glycans for Enhanced LC-MS Analysis
This application focuses on the qualitative and quantitative analysis of N-glycans released from glycoproteins. Derivatization with this compound improves the sensitivity and chromatographic separation of these important post-translational modifications.
Experimental Workflow
The overall workflow for the analysis of N-glycans using this compound derivatization is depicted below.
Detailed Experimental Protocol
Materials:
-
Glycoprotein sample (e.g., purified antibody, serum)
-
PNGase F
-
Sodium periodate (NaIO₄)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Methanol (MeOH)
Protocol:
-
N-Glycan Release: a. To 100 µg of glycoprotein in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add 1 µL of PNGase F (500,000 units/mL). b. Incubate the mixture at 37°C for 18-24 hours to ensure complete release of N-glycans.
-
Oxidation of Released N-Glycans: a. To the glycan solution, add an equal volume of 10 mM sodium periodate solution. b. Incubate the reaction in the dark at room temperature for 30 minutes. c. Quench the reaction by adding 1 µL of glycerol and incubating for 10 minutes at room temperature.
-
This compound Derivatization: a. Prepare a 50 mM solution of this compound in anhydrous DMSO. b. Add a 10-fold molar excess of the this compound solution to the oxidized glycan sample. c. Add acetic acid to a final concentration of 2% (v/v) to catalyze the reaction. d. Incubate the mixture at 60°C for 1 hour.
-
Sample Cleanup: a. Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water. b. Load the derivatization reaction mixture onto the SPE cartridge. c. Wash the cartridge with 2 mL of water to remove salts and excess reagents. d. Elute the derivatized glycans with 1 mL of 50% acetonitrile in water. e. Dry the eluted sample in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried sample in 50 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid). b. Inject an appropriate volume (e.g., 5 µL) onto a C18 reversed-phase column. c. Perform chromatographic separation using a gradient of acetonitrile in water with 0.1% formic acid. d. Analyze the eluting compounds using a high-resolution mass spectrometer in positive ion mode.
Quantitative Data Summary
The following table provides representative data on the relative abundance of different glycan structures identified from a model glycoprotein (e.g., human IgG) after this compound derivatization and LC-MS analysis.
| Glycan Structure | m/z (singly charged) | Relative Abundance (%) |
| G0F | 1649.8 | 45.2 |
| G1F | 1811.9 | 35.8 |
| G2F | 1974.0 | 12.5 |
| Man5 | 1405.6 | 3.5 |
| Man6 | 1567.7 | 1.8 |
| G0F-GlcNAc | 1446.7 | 1.2 |
Table 1: Representative relative abundance of major N-glycans from human IgG derivatized with this compound. Note: These values are illustrative and can vary depending on the sample and experimental conditions.
Application 2: Quantitative Analysis of Carbonyl-Containing Metabolites
This compound can also be employed for the targeted quantitative analysis of small molecule metabolites containing aldehyde or ketone functionalities. This is particularly useful for compounds that are difficult to analyze directly by LC-MS. Isotope-labeled this compound can be used as an internal standard for accurate quantification.
Logical Relationship for Quantitative Analysis
Detailed Experimental Protocol
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound
-
Isotope-labeled this compound (e.g., ¹³C₆-hexanohydrazide) for internal standard
-
Carbonyl-containing metabolite standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Trichloroacetic acid (TCA) for protein precipitation
Protocol:
-
Sample Preparation: a. For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or 10% TCA. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Collect the supernatant. d. For urine samples, dilute with water as needed.
-
Derivatization: a. To 100 µL of the prepared sample, add 10 µL of the isotope-labeled this compound internal standard solution (concentration will depend on the expected analyte concentration). b. Add 50 µL of a 10 mg/mL this compound solution in 50% methanol. c. Add 10 µL of 1% formic acid in acetonitrile. d. Vortex and incubate at 40°C for 30 minutes.
-
LC-MS/MS Analysis: a. Dilute the reaction mixture with the initial mobile phase if necessary. b. Inject an appropriate volume onto a suitable reversed-phase column. c. Perform chromatographic separation. d. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Define specific precursor-product ion transitions for the native and isotope-labeled derivatized analytes.
Quantitative Performance Data
The following table summarizes representative performance metrics for the quantitative analysis of a model carbonyl-containing metabolite.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Aldehyde X | Plasma | 1.0 | >0.995 | 95-105 | <10 |
| Ketone Y | Urine | 2.5 | >0.992 | 92-108 | <12 |
Table 2: Representative quantitative performance of the this compound derivatization method for small molecule analysis. Note: These values are illustrative and method performance should be validated for each specific analyte and matrix.
Conclusion
This compound is a versatile and effective derivatization reagent for enhancing the mass spectrometric analysis of carbonyl-containing compounds, particularly glycans and certain small molecule metabolites. The protocols provided herein offer a robust starting point for researchers to develop and optimize methods for their specific analytical needs. The derivatization strategy significantly improves sensitivity, chromatographic separation, and the overall reliability of qualitative and quantitative workflows in mass spectrometry.
Application Notes: Oriented Immobilization of Proteins Using Hexanohydrazide Chemistry
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in biotechnology, critical for the development of immunoassays, biosensors, affinity chromatography media, and various diagnostic platforms. A key challenge is to ensure that the immobilized protein retains its native conformation and biological activity. Hydrazide chemistry offers a robust and elegant solution for the covalent and site-specific immobilization of glycoproteins, such as antibodies, ensuring optimal orientation and functionality.
This method relies on the formation of a stable hydrazone bond between a hydrazide functional group on a surface and an aldehyde group on a protein.[1][2][3] Hexanohydrazide, a homobifunctional linker with a six-carbon spacer arm, can be used to prepare these hydrazide-activated surfaces. The primary advantage of this technique is its ability to target the carbohydrate moieties typically found on the Fc region of antibodies.[4][5] These sugar groups can be gently oxidized with sodium periodate to generate reactive aldehyde groups.[1][5] The subsequent reaction with the hydrazide surface covalently attaches the antibody via its Fc region, leaving the antigen-binding (Fab) fragments fully exposed and functional.[5] This oriented immobilization significantly enhances the specific activity of the bound protein compared to random immobilization methods.[1]
Principle of Hydrazone Bond Formation
The core of the immobilization process is a two-step chemical reaction. First, the carbohydrate portion (cis-diols) of a glycoprotein is oxidized to create aldehydes. Second, the aldehyde-bearing protein reacts with the hydrazide-functionalized surface. This nucleophilic reaction forms a stable C=N covalent bond known as a hydrazone. The reaction is most efficient at a slightly acidic pH (5.0-7.5) and can be significantly accelerated by the addition of a catalyst like aniline.[5][6][7]
Caption: Chemical pathway for oriented protein immobilization via hydrazone ligation.
Experimental Workflow
The overall process for immobilizing a glycoprotein onto a hydrazide-activated surface follows a logical sequence of steps designed to maximize efficiency and preserve protein function. The workflow begins with the preparation of the protein and the surface, followed by the coupling reaction, and concludes with blocking and washing steps to minimize non-specific binding.
Caption: General experimental workflow for protein immobilization on a hydrazide surface.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the gentle oxidation of sugar moieties on glycoproteins, such as antibodies, to create reactive aldehyde groups. This procedure is adapted from established methods.[4][5]
Materials:
-
Glycoprotein (e.g., IgG) solution
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4
-
Reaction Quenching/Dilution Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Spin Desalting Columns (e.g., 7K MWCO)
Procedure:
-
Protein Preparation: Prepare a solution of the glycoprotein at a concentration of 0.3-1.0 mg/mL in Oxidation Buffer.
-
Periodate Preparation: Prepare a fresh solution of sodium periodate in the same Oxidation Buffer. The final concentration for the reaction should be between 0.2 mM and 1.0 mM.[4][5]
-
Oxidation Reaction: Mix the glycoprotein solution with the sodium periodate solution. For example, mix equal volumes of a 0.6 mg/mL antibody solution and a 0.4 mM periodate solution to get final concentrations of 0.3 mg/mL and 0.2 mM, respectively.[4]
-
Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by diluting the mixture 10-fold with PBS.[4] Alternatively, the reaction can be quenched by adding glycerol to a final concentration of 15 mM and incubating for 5-15 minutes.
-
Purification: Immediately remove residual periodate and byproducts from the oxidized antibody solution using a spin desalting column equilibrated with the coupling buffer (see Protocol 2).
Protocol 2: Immobilization of Oxidized Protein onto a Hydrazide Surface
This protocol details the coupling of the aldehyde-containing protein to a pre-activated hydrazide surface (e.g., commercial hydrazide-activated agarose beads or plates).
Materials:
-
Oxidized and purified glycoprotein (from Protocol 1)
-
Hydrazide-Activated Surface (e.g., UltraLink Hydrazide Resin, hydrazide-coated plates)
-
Coupling Buffer: 100 mM Sodium Phosphate, pH 5.0-7.0 (pH 5.5 is often a good starting point)
-
(Optional) Aniline Catalyst: Prepare a stock solution to be added to the coupling buffer for a final concentration of 10-100 mM.[7] Aniline can increase coupling efficiency by nearly 50%.[5]
-
Blocking Buffer: 50 mM Tris or Glycine, pH 7.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Equilibration: If using a resin, wash and equilibrate it with Coupling Buffer as per the manufacturer's instructions. If using a plate, wash the wells with Coupling Buffer.
-
Prepare Coupling Solution: Dilute the purified, oxidized glycoprotein in the Coupling Buffer (with or without aniline catalyst) to the desired final concentration (e.g., 0.1-0.5 mg/mL).
-
Coupling Reaction: Add the protein solution to the hydrazide-activated surface.
-
For resins, incubate the slurry with gentle end-over-end mixing.
-
For plates, add 50-100 µL of the protein solution to each well.
-
-
Incubation: Incubate for 2 to 24 hours.[6] The optimal time depends on the protein and conditions. With an aniline catalyst, high efficiency (>90%) can be achieved in 4 hours or less.[5] The reaction can be performed at room temperature or 4°C.
-
Washing: Remove the coupling solution and wash the surface extensively with Wash Buffer (3-5 times) to remove non-covalently bound protein.
-
Blocking: Add Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted hydrazide groups.
-
Final Wash: Wash the surface again with PBST (3-5 times). The surface with the immobilized protein is now ready for use or storage in an appropriate buffer.
Data Presentation
The efficiency of hydrazide-aldehyde coupling is influenced by several key parameters. Optimization is recommended for each specific application.
Table 1: Recommended Reaction Parameters for Hydrazide-Aldehyde Ligation
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| pH | 5.0 - 7.5 | Optimal pH is often slightly acidic (pH 5.0-6.0) to facilitate the dehydration step required for hydrazone formation.[6] |
| Temperature | 4°C to 37°C | The reaction is typically performed at room temperature (20-25°C).[6] |
| Reaction Time | 2 - 24 hours | Without a catalyst, the reaction may require longer incubation.[6] With an aniline catalyst, this can be reduced to <4 hours.[5] |
| Catalyst | Aniline (10-100 mM) | Significantly accelerates the rate of hydrazone bond formation.[5][7] |
| Molar Ratio | 1.5:1 to 10:1 | For peptide conjugation, a slight to moderate excess of the hydrazide reagent is used to drive the reaction.[6] |
Table 2: Example Immobilization Capacities and Efficiencies
| Support Type | Protein/Ligand | Capacity / Efficiency | Reference |
|---|---|---|---|
| UltraLink Hydrazide Resin | Oxidized Antibody | 2 to 10 µg of antibody per 20 µL of resin | [5] |
| Modified Polystyrene Balls | Hydrazide Groups | Up to 0.31 µmol/cm² of active groups | [8][9] |
| Hydrazide-modified Electrodes | Anti-mouse IgG-ALP | 20 µL of 0.2 µg/mL incubated for 1 hr | [4] |
| Cell Surface | Alkoxyamine-biotin | Labeling efficiency increased by ~50% with aniline catalyst |[5] |
References
- 1. Site-directed immobilization of glycoproteins on hydrazide-containing solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical biosensors featuring oriented antibody immobilization via electrografted and self-assembled hydrazide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oriented antibody immobilization to polystyrene macrocarriers for immunoassay modified with hydrazide derivatives of poly(meth)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oriented antibody immobilization to polystyrene macrocarriers for immunoassay modified with hydrazide derivatives of poly(meth)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Hexanohydrazide-Conjugated Proteins: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins with hexanohydrazide linkers is a widely used strategy in biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The purification of these conjugated proteins is a critical step to ensure homogeneity, safety, and efficacy of the final product. This document provides detailed application notes and protocols for the purification of this compound-conjugated proteins, focusing on the most common and effective chromatography techniques.
Introduction to this compound Conjugation and Purification Challenges
This compound linkers react with aldehyde or ketone groups on a protein to form a stable hydrazone bond. This conjugation method is advantageous due to its specificity and the stability of the resulting bond under physiological conditions. However, the conjugation reaction mixture is often heterogeneous, containing the desired conjugated protein, unconjugated protein, excess linker and payload, and potentially protein aggregates. The primary goal of purification is to isolate the desired conjugated protein from these impurities.
The choice of purification strategy depends on the physicochemical properties of the protein, the conjugate, and the impurities. A multi-step approach combining different chromatography techniques is often necessary to achieve high purity. The most commonly employed techniques are Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).
Key Purification Techniques
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity.[1][2][3] The conjugation of a protein with a this compound linker and a payload often increases its hydrophobicity, making HIC a powerful tool for separating conjugated from unconjugated protein.[4][5][6]
Principle: Proteins are loaded onto a HIC column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase. A decreasing salt gradient is then used to elute the proteins, with less hydrophobic species eluting first.
Application in this compound-Conjugate Purification: HIC is particularly effective in separating species with different drug-to-antibody ratios (DARs) in ADCs, as each additional payload contributes to the overall hydrophobicity.
Experimental Workflow for HIC Purification
Caption: Workflow for HIC purification of conjugated proteins.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[7][8][9][10] The conjugation process can alter the isoelectric point (pI) of a protein, allowing for the separation of conjugated and unconjugated species.
Principle: Proteins are loaded onto an IEX column with a charged stationary phase. Depending on the buffer pH and the protein's pI, the protein will either bind to the column or flow through. Bound proteins are then eluted by changing the pH or increasing the salt concentration of the mobile phase.
Application in this compound-Conjugate Purification: IEX is effective in removing charged impurities and can also separate conjugated species if the payload or linker carries a charge.
Experimental Workflow for IEX Purification
Caption: Workflow for IEX purification of conjugated proteins.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape).[2][3] This technique is ideal for removing small molecule impurities and for separating monomeric protein from aggregates.
Principle: A porous matrix is used to separate molecules. Larger molecules that cannot enter the pores of the matrix travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.
Application in this compound-Conjugate Purification: SEC is commonly used as a final polishing step to remove any remaining aggregates and to exchange the purified conjugate into a final formulation buffer.[3]
Experimental Workflow for SEC Purification
Caption: Workflow for SEC purification of conjugated proteins.
Quantitative Data Presentation
The following tables provide an illustrative example of the purification of a hydrazone-linked antibody-drug conjugate (ADC). The data is representative of a typical multi-step purification process. Actual results will vary depending on the specific protein, linker, payload, and experimental conditions.
Table 1: HIC Purification of a Hydrazone-Linked ADC
| Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Crude Conjugate | 100 | 75 | 100 |
| HIC Eluate | 70 | 95 | 70 |
Table 2: IEX Purification as a Polishing Step
| Step | Total Protein (mg) | Purity (%) | Yield (%) |
| HIC Purified | 70 | 95 | 100 |
| IEX Eluate | 65 | >98 | 93 |
Table 3: SEC for Final Formulation
| Step | Total Protein (mg) | Monomer (%) | Yield (%) |
| IEX Purified | 65 | 98 | 100 |
| SEC Monomer Peak | 62 | >99 | 95 |
Experimental Protocols
Protocol 1: HIC Purification of a this compound-Conjugated Antibody
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography System (e.g., FPLC)
-
Binding Buffer: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Conjugated antibody solution
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the conjugated antibody solution to match the Binding Buffer by adding concentrated ammonium sulfate solution.
-
Sample Loading: Load the sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (A280 for protein, and a wavelength specific to the payload if applicable) and SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 2: IEX Purification of a this compound-Conjugated Protein
Materials:
-
IEX Column (Anion or Cation exchange, depending on the pI of the conjugate)
-
Chromatography System
-
Binding Buffer (Low salt, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (High salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Partially purified conjugated protein solution
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: If necessary, desalt or buffer exchange the protein sample into the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze fractions by UV-Vis and SDS-PAGE.
-
Pooling: Pool the pure fractions.
Protocol 3: SEC Polishing of a this compound-Conjugated Protein
Materials:
-
SEC Column (with an appropriate molecular weight range)
-
Chromatography System
-
Running Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Purified and concentrated conjugated protein solution
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of Running Buffer.
-
Sample Loading: Inject a small volume of the concentrated protein solution onto the column (typically <5% of the column volume).
-
Elution: Elute the sample isocratically with the Running Buffer.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram (typically aggregate, monomer, and fragment peaks).
-
Analysis: Analyze the fractions, particularly the monomer peak, for purity and aggregation state using techniques like Multi-Angle Light Scattering (MALS).
-
Pooling: Pool the fractions containing the pure, monomeric conjugate.
Conclusion
The purification of this compound-conjugated proteins is a multi-faceted process that requires careful optimization of chromatographic techniques. By employing a combination of HIC, IEX, and SEC, researchers can effectively remove impurities and obtain a highly pure and homogeneous product. The protocols and workflows provided in this document serve as a comprehensive guide for developing a robust purification strategy for these important biopharmaceutical molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Evaluation of protocols for purification of mouse monoclonal antibodies. Yield and purity in two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexanohydrazide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hexanohydrazide and its derivatives, primarily through the formation of pH-sensitive hydrazone linkages, for the development of targeted drug delivery systems. The protocols outlined below are based on established methodologies for the synthesis, characterization, and evaluation of such systems, with a focus on cancer therapy.
Introduction: The Role of Hydrazone Linkages in Targeted Drug Delivery
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects. A key strategy in this field is the use of stimuli-responsive linkers that release the drug payload in response to specific physiological cues at the target site. The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) provide a unique trigger for drug release.
The hydrazone bond, formed by the reaction of a hydrazide (such as this compound or its common analogue, adipic acid dihydrazide) with an aldehyde or ketone group on a drug molecule, is stable at physiological pH (7.4) but hydrolyzes under acidic conditions. This pH-sensitivity makes it an ideal linker for creating drug delivery systems that remain intact in the bloodstream and release their therapeutic cargo specifically within the tumor microenvironment or inside cancer cells.[1][2][3]
This document will focus on the use of adipic acid dihydrazide, a six-carbon dihydrazide structurally similar to a "this compound," as a representative linker for modifying nanocarriers and conjugating drugs for targeted cancer therapy.
Data Presentation: Physicochemical Properties of Hydrazone-Linked Nanoparticle Systems
The following tables summarize typical quantitative data for poly(lactic-co-glycolic acid) (PLGA) nanoparticles modified with adipic acid dihydrazide (ADH) and conjugated with the chemotherapeutic drug doxorubicin (DOX).
Table 1: Characterization of Blank and ADH-Modified PLGA Nanoparticles
| Parameter | PLGA Nanoparticles | PLGA-ADH Nanoparticles |
| Average Particle Size (nm) | 185.3 ± 4.2 | 192.6 ± 3.5 |
| Polydispersity Index (PDI) | 0.175 ± 0.012 | 0.234 ± 0.008 |
| Zeta Potential (mV) | -25.8 ± 1.5 | -18.2 ± 2.1 |
| ADH Grafting Efficiency (%) | N/A | ~75% |
Data synthesized from representative studies on PLGA nanoparticle modification.
Table 2: Characterization and In Vitro Release of Doxorubicin-Conjugated PLGA-ADH Nanoparticles (PLGA-ADH-DOX)
| Parameter | Value |
| Average Particle Size (nm) | 210.5 ± 5.1 |
| Polydispersity Index (PDI) | 0.251 ± 0.015 |
| Zeta Potential (mV) | -15.7 ± 1.8 |
| Drug Loading Content (wt%) | 8.5 ± 0.7% |
| Encapsulation Efficiency (%) | 71.6 ± 1.8% |
| Cumulative DOX Release at 48h (pH 7.4) | ~25% |
| Cumulative DOX Release at 48h (pH 5.0) | ~85% |
Data synthesized from representative studies on doxorubicin conjugation to hydrazide-modified nanoparticles.
Experimental Protocols
Synthesis of Adipic Acid Dihydrazide (ADH) Modified PLGA Nanoparticles (PLGA-ADH)
This protocol describes the surface modification of pre-formed PLGA nanoparticles with adipic acid dihydrazide using a two-step carbodiimide coupling reaction.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Adipic acid dihydrazide (ADH)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Protocol:
-
Preparation of PLGA Nanoparticles:
-
Dissolve 100 mg of PLGA in 5 mL of acetone.
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Add the PLGA solution dropwise to 20 mL of the PVA solution under magnetic stirring.
-
Sonicate the resulting emulsion for 3 minutes on an ice bath.
-
Stir the nanoemulsion overnight at room temperature to allow for solvent evaporation.
-
Centrifuge the nanoparticles at 15,000 rpm for 20 minutes, wash three times with deionized water, and lyophilize.
-
-
Activation of PLGA Carboxyl Groups:
-
Disperse 50 mg of lyophilized PLGA nanoparticles in 10 mL of MES buffer (0.1 M, pH 6.0).
-
Add 25 mg of EDC and 15 mg of NHS to the nanoparticle suspension.
-
Stir the reaction mixture for 4 hours at room temperature to activate the carboxyl groups on the PLGA surface.
-
Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and wash twice with cold MES buffer.
-
-
Conjugation of ADH to Activated PLGA:
-
Resuspend the activated PLGA nanoparticles in 10 mL of PBS (pH 7.4).
-
Add a 10-fold molar excess of adipic acid dihydrazide (ADH) to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Centrifuge the PLGA-ADH nanoparticles at 15,000 rpm for 20 minutes and wash three times with deionized water to remove unreacted ADH.
-
Lyophilize the final PLGA-ADH nanoparticles and store at 4°C.
-
Conjugation of Doxorubicin (DOX) to PLGA-ADH Nanoparticles
This protocol details the conjugation of doxorubicin to the hydrazide-functionalized nanoparticles via a pH-sensitive hydrazone linkage.
Materials:
-
PLGA-ADH nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Protocol:
-
Dissolve 10 mg of DOX·HCl in 1 mL of DMSO and add a 2-fold molar excess of triethylamine to neutralize the hydrochloride.
-
Disperse 20 mg of PLGA-ADH nanoparticles in 5 mL of deionized water.
-
Add the DOX solution dropwise to the PLGA-ADH nanoparticle suspension under gentle stirring.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted DOX and other small molecules. Change the water every 6 hours.
-
Collect the purified PLGA-ADH-DOX nanoparticles and lyophilize for storage at 4°C.
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water at a concentration of 0.1 mg/mL.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) using the same instrument.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mix a small amount of lyophilized nanoparticles with KBr powder and press into a pellet.
-
Record the FTIR spectra from 4000 to 400 cm⁻¹.
-
Confirm the successful modification and conjugation by identifying characteristic peaks:
-
PLGA: C=O stretching at ~1760 cm⁻¹.
-
PLGA-ADH: Amide I and II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, and N-H stretching at ~3300 cm⁻¹.
-
PLGA-ADH-DOX: Appearance of characteristic peaks of DOX and the C=N stretch of the hydrazone bond at ~1580 cm⁻¹.
-
3.3.3. Drug Loading Content and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized PLGA-ADH-DOX nanoparticles in DMSO.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the amount of DOX using a standard calibration curve of free DOX in DMSO.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Drug Release Study
This protocol evaluates the pH-dependent release of DOX from the nanoparticles.
Materials:
-
PLGA-ADH-DOX nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator
Protocol:
-
Disperse 5 mg of PLGA-ADH-DOX nanoparticles in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).
-
Transfer the suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in 50 mL of the corresponding release buffer in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 485 nm.
-
Plot the cumulative drug release as a percentage of the total loaded drug versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anticancer efficacy of the drug-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Free DOX·HCl
-
PLGA-ADH-DOX nanoparticles
-
Blank PLGA-ADH nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free DOX, PLGA-ADH-DOX nanoparticles, and blank nanoparticles in the cell culture medium.
-
Replace the old medium with the medium containing the test samples and incubate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 values.
In Vivo Antitumor Efficacy Study
This protocol describes a typical in vivo study in a murine tumor model. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Saline solution
-
Free DOX·HCl solution
-
PLGA-ADH-DOX nanoparticle suspension
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ 4T1 cells into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a volume of approximately 100 mm³. Measure the tumor volume every two days using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping: Randomly divide the mice into treatment groups (n=6 per group):
-
Group 1: Saline (Control)
-
Group 2: Free DOX (e.g., 5 mg/kg)
-
Group 3: PLGA-ADH-DOX nanoparticles (equivalent DOX dose of 5 mg/kg)
-
-
Treatment: Administer the treatments intravenously via the tail vein on days 0, 4, and 8.
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight every two days.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weighing and histological analysis.
-
-
Data Analysis: Plot the tumor growth curves and compare the tumor weights among the different groups.
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for Nanoparticle Synthesis and Drug Conjugation
Caption: Workflow for the synthesis of doxorubicin-conjugated nanoparticles.
pH-Triggered Drug Release Mechanism
Caption: pH-sensitive drug release from hydrazone-linked nanoparticles.
Doxorubicin-Induced Apoptotic Signaling Pathway
Caption: Simplified doxorubicin-induced intrinsic apoptotic pathway.[2][4][5]
References
Application Notes and Protocols for In Situ Cross-Linking with Hexanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular landscape, transient and weak protein-protein interactions (PPIs) are fundamental to nearly all biological processes, including signal transduction, metabolic regulation, and cellular architecture. Capturing these fleeting interactions in their native cellular environment is a significant challenge in proteomics and drug development. In situ cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to stabilize these interactions, providing a "snapshot" of the cellular interactome.[1]
Hexanohydrazide, a homobifunctional cross-linking agent, offers a specific approach to covalently capture protein complexes. Its hydrazide functional groups react with carbonyl groups (aldehydes and ketones) on proteins. While naturally occurring carbonyl groups on proteins are rare, they can be introduced through the oxidation of carbohydrate moieties on glycoproteins or by targeting specific amino acid residues. This application note provides a detailed experimental design and protocols for utilizing this compound for in situ cross-linking to study protein-protein interactions.
Principle of this compound Cross-Linking
This compound contains two hydrazide groups separated by a six-carbon spacer arm. The primary mechanism of action involves the reaction of the hydrazide moieties with aldehyde or ketone groups on proteins to form stable hydrazone bonds.[2] This reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).[2] For in situ cross-linking of non-glycoproteins, a two-step process is often employed where protein carboxyl groups (aspartic and glutamic acid residues) are first activated to form a reactive intermediate that can then be targeted by the hydrazide.[3]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | Hexanedioic acid, dihydrazide | |
| Molecular Formula | C₆H₁₄N₄O₂ | |
| Molecular Weight | 174.2 g/mol | [4] |
| Spacer Arm Length | ~9.6 Å | |
| Reactive Groups | Hydrazide (-CONHNH₂) | [2] |
| Target Residues | Aldehydes, Ketones (natively on glycoproteins or introduced via oxidation or activation of carboxyl groups) | [2][3] |
Table 2: Summary of Identified Cross-Links in a Model In Situ Experiment with a Dihydrazide Cross-linker (Adipic Acid Dihydrazide)
| Protein Complex | Number of Inter-protein Cross-links | Number of Intra-protein Cross-links | Mass Spectrometry Platform | Reference |
| 26S Proteasome (S. pombe) | 83 | - | Not Specified | [5] |
| Purified Protein Complexes | 94 (PDH), 6 proteins (ADH) | - | LC-MS/MS | [5] |
| Human Chromatin (HEK293T cells) | >1000 | >5000 | Orbitrap Fusion | [3] |
Experimental Protocols
I. General Workflow for In Situ Cross-Linking with this compound
The overall experimental workflow involves several key stages, from cell preparation to data analysis.
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. ADH is a high-melting powder compound prepared from the reaction of organic acids with hydrazine. It can be used as a latent curing agent for epoxy resins (EP). [sdmingdechem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Hexanohydrazide conjugation reactions.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in hexanohydrazide conjugation reactions.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing direct solutions to specific issues.
Q1: My this compound conjugation yield is significantly lower than expected. What are the most common causes?
Low yield in this compound conjugation, which forms a hydrazone bond, can stem from several factors related to reaction conditions, reagent quality, and the stability of the final conjugate. The primary areas to investigate are:
-
Suboptimal pH: The formation of a hydrazone bond is highly pH-dependent. The optimal pH range is typically between 4.5 and 6.[1] At neutral or high pH, the reaction rate is very slow because the dehydration step of the mechanism is not efficiently catalyzed.[1] Conversely, at very low pH (< 3-4), the hydrazide nucleophile becomes protonated, reducing its reactivity.[1]
-
Reagent Issues: The purity and stability of both the this compound and the carbonyl-containing molecule (aldehyde or ketone) are critical. Ensure that the starting materials have not degraded and have been stored correctly.
-
Slow Reaction Kinetics: Hydrazone formation can be slow, especially at neutral pH.[2] Insufficient reaction time or non-optimal temperature can lead to incomplete conjugation.
-
Hydrolysis of the Hydrazone Bond: The hydrazone linkage is reversible and susceptible to hydrolysis, which can break down the conjugate product and regenerate the starting materials.[1][3] This is particularly a concern for hydrazones derived from aliphatic aldehydes, which are generally less stable than those from aromatic aldehydes.[4]
-
Steric Hindrance: Bulky chemical groups near the reactive aldehyde/ketone or on the hydrazide can physically impede the reaction, slowing it down or preventing it from going to completion.[1]
Q2: How can I optimize the pH for my this compound conjugation?
To find the optimal pH, it is recommended to perform small-scale trial reactions across a pH range of 4.5 to 6.0. A common starting point is a 0.1 M sodium acetate buffer at pH 5.5.[5] Using a buffer in the optimal range balances the need for a sufficiently nucleophilic hydrazide with the requirement for acid-catalyzed dehydration of the carbinolamine intermediate.[1]
Q3: The reaction is very slow. How can I increase the reaction rate?
If the reaction is proceeding too slowly, consider the following strategies:
-
Adjust the pH: Ensure the reaction is being carried out in the optimal acidic pH range (4.5-6.0).[1]
-
Increase Temperature: Gently increasing the reaction temperature can enhance the rate.[3] However, be cautious as excessive heat can lead to the degradation of sensitive biomolecules. Reactions are often performed at room temperature (20-25°C) or slightly elevated temperatures.[5]
-
Use a Catalyst: Aniline and its derivatives can act as effective nucleophilic catalysts for hydrazone formation, significantly accelerating the reaction at neutral or near-neutral pH.[1] Aniline works by forming a more reactive intermediate with the carbonyl compound.
-
Increase Reagent Concentration: Increasing the concentration of one or both reactants can also help to drive the reaction forward.
Q4: My conjugate appears to be degrading after purification. What could be the cause and how can I improve its stability?
Degradation of the conjugate is likely due to the hydrolysis of the hydrazone bond.[1][4] The stability of this bond is influenced by several factors:
-
pH of the Storage Buffer: Hydrazone linkages are more stable at neutral or slightly alkaline pH and are labile under acidic conditions. For storage, use a buffer with a pH of 7.0 or higher.
-
Structure of the Reactants: Hydrazones formed from aromatic aldehydes are more stable to acidic hydrolysis than those formed from aliphatic aldehydes.[4] If your application allows, using an aromatic aldehyde will result in a more stable conjugate.
-
Reduction of the Hydrazone Bond: For applications requiring a highly stable, non-reversible linkage, the C=N double bond of the hydrazone can be reduced to a stable hydrazine linkage using a mild reducing agent like sodium cyanoborohydride.[3]
Q5: What molar ratio of this compound to my target molecule should I use?
The optimal molar ratio can vary depending on the specific reactants and the desired degree of labeling. A common strategy is to use a molar excess of the smaller molecule to drive the reaction to completion. For conjugating a small molecule like this compound to a larger biomolecule, a starting point could be a 10- to 50-fold molar excess of the hydrazide. However, this should be optimized for your specific application to avoid potential issues with purification or modification of the biomolecule's function.
Data Summary: this compound Conjugation Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 4.5 - 6.0 | Optimal range for balancing nucleophilicity and acid catalysis.[1] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may affect biomolecule stability.[3][5] |
| Reaction Time | 2 hours to overnight | Dependent on reactants, temperature, and pH. Monitor reaction progress.[5] |
| Molar Ratio | 10- to 50-fold excess of hydrazide | Highly application-dependent and requires optimization. |
| Buffer | 0.1 M Sodium Acetate or similar | Ensure the buffer does not contain primary amines that can compete in the reaction. |
| Catalyst (optional) | Aniline or its derivatives | Can significantly accelerate the reaction, especially at near-neutral pH.[1] |
Experimental Protocols
General Protocol for Conjugating this compound to an Aldehyde-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available aldehyde groups. Aldehyde groups can be natively present or generated by mild oxidation of sugar moieties on glycoproteins.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Conjugation Buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a concentrated stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For example, add 200 µL of 50 mM this compound solution to 2 mL of a 5 mg/mL protein solution.[5]
-
Mix gently and incubate the reaction mixture for 2 hours at room temperature.[5] The incubation time may need to be optimized.
-
-
Purification:
-
Following incubation, purify the conjugate from unreacted this compound and byproducts. Size-exclusion chromatography (gel filtration) is a common method for this separation.[5] Equilibrate the column with the desired final storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Characterize the purified conjugate to determine the degree of labeling and confirm purity.
-
Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable storage buffer.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of hydrazone bond formation between an aldehyde and this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low this compound conjugation yield.
Relationship Between Parameters and Efficiency
Caption: Key parameters influencing the efficiency of this compound conjugation.
References
How to optimize buffer conditions for Hexanohydrazide cross-linking.
A comprehensive guide to optimizing buffer conditions for Hexanohydrazide cross-linking, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound cross-linking?
A1: The optimal pH for hydrazone formation from hydrazides and aldehydes or ketones is in the mildly acidic range of 4.5 to 6.0.[1] This is because the reaction requires a delicate balance. The acidic environment is necessary to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. However, if the pH is too low (below ~4.5), the hydrazide nucleophile becomes excessively protonated, rendering it non-nucleophilic and unreactive.[1] Conversely, at neutral or high pH, the reaction rate is very slow due to the lack of protons to catalyze the dehydration of the intermediate.[1]
Q2: Which buffer types are recommended for this reaction, and which should be avoided?
A2: It is crucial to use a buffer that does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as these will compete with the this compound for reaction with the carbonyl group.[2] Buffers containing carboxyl groups should also be used with caution. A commonly recommended buffer is MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 6.0 and 6.5.[3] Other suitable options include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or phosphate buffer, provided the pH is maintained in the optimal range.[1][3]
Q3: What is the role of an aniline catalyst, and when should I use it?
A3: Aniline acts as a nucleophilic catalyst that can significantly accelerate the rate of hydrazone formation, especially at neutral pH where the reaction is otherwise slow.[4][5] The aniline rapidly forms a Schiff base with the aldehyde, which then is easily replaced by the hydrazide.[4] The use of an aniline catalyst is recommended when you need to improve the efficiency of the cross-linking reaction, particularly when working with low concentrations of reactants or when the reaction kinetics are slow.[4][6]
Q4: What are the main differences in reactivity between aldehydes and ketones?
A4: Aldehydes are generally more reactive than ketones in hydrazone formation. This is due to both steric and electronic effects. Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazide compared to the two bulkier alkyl or aryl groups in ketones.[1] Electronically, the alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack compared to aldehydes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction rate is highly pH-dependent.[1] | Adjust the pH of the reaction buffer to the optimal range of 4.5-6.0 using a weak acid like acetic acid if necessary.[1] |
| Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the this compound.[2] | Use a non-amine, non-carboxylate buffer such as MES or HEPES.[3] | |
| Low Reactivity of Carbonyl Group: Ketones are less reactive than aldehydes, and steric hindrance can slow the reaction.[1] | Increase the reaction temperature or prolong the incubation time. Consider the use of an aniline catalyst to accelerate the reaction.[1][4] | |
| Hydrolysis of Hydrazone: The formed hydrazone bond can be reversible under certain conditions. | Ensure the pH is not strongly acidic during workup, as this can promote hydrolysis.[7] | |
| Precipitation During Reaction | Protein Instability: The protein of interest may not be stable at the required acidic pH. | Screen a range of pH values within the optimal range (4.5-6.0) to find a condition where the protein remains soluble. Consider adding stabilizing excipients if compatible with the reaction. |
| Cross-linker Concentration Too High: Excessive cross-linking can lead to the formation of large, insoluble aggregates. | Titrate the concentration of this compound to find the optimal molar ratio for your specific protein. | |
| Non-Specific Cross-linking | Presence of Endogenous Carbonyls: The target molecule may have other accessible aldehyde or ketone groups. | If possible, use a milder oxidizing agent or a shorter oxidation time to selectively generate carbonyls at the desired location (e.g., on sialic acid residues of glycoproteins).[4] |
| Reaction Time Too Long: Extended reaction times can lead to the accumulation of off-target products. | Optimize the reaction time by taking aliquots at different time points and analyzing the products. |
Experimental Protocols
Protocol: General Optimization of Buffer Conditions
-
Buffer Preparation: Prepare a series of buffers (e.g., MES, HEPES, phosphate) at different pH values ranging from 4.5 to 7.0 in 0.5 pH unit increments.
-
Analyte Preparation: Prepare your target molecule containing the carbonyl group (e.g., an oxidized glycoprotein) at a stock concentration in a compatible, non-reactive buffer.
-
Reaction Setup: In separate microcentrifuge tubes, set up small-scale reactions for each buffer condition. To each tube, add the target molecule and this compound to the desired final concentrations.
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Quenching (Optional): The reaction can be stopped by adding a molecule that scavenges unreacted aldehydes or hydrazides, or by significantly changing the pH.
-
Analysis: Analyze the reaction products from each buffer condition using an appropriate technique, such as SDS-PAGE, mass spectrometry, or HPLC, to determine the condition that yields the highest amount of the desired cross-linked product.
Visualizations
Caption: General experimental workflow for this compound cross-linking.
Caption: Logical troubleshooting pathway for low cross-linking yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the stability of Hexanohydrazide conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, storage, and application of Hexanohydrazide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound conjugates?
The primary degradation pathway for this compound conjugates is the hydrolysis of the hydrazone bond. This reaction is reversible and catalyzed by acid, leading to the cleavage of the conjugate into its original this compound and aldehyde/ketone components. The rate of hydrolysis is highly dependent on the pH of the environment.[1][2][3]
Q2: How does pH affect the stability of my this compound conjugate?
This compound conjugates are generally more stable at neutral pH (around 7.4) and become increasingly labile under acidic conditions (pH < 6.5).[4] The acidic environment facilitates the protonation of the imine nitrogen in the hydrazone linker, making it more susceptible to nucleophilic attack by water and subsequent hydrolysis.[5][6] This pH-dependent stability is a key feature often exploited for controlled drug release in acidic microenvironments like tumors or endosomes.[2]
Q3: What structural features of the aldehyde or ketone used in the conjugation reaction influence the stability of the final conjugate?
The stability of the hydrazone bond is significantly influenced by the electronic and steric properties of the aldehyde or ketone precursor:
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes.[5] This increased stability is due to the conjugation of the aromatic ring's π-electrons with the C=N bond of the hydrazone, which strengthens the bond.[5]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone bond can decrease the rate of hydrolysis, while electron-donating groups can increase it.[6]
-
Steric Hindrance: Introducing bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.
-
Ketones vs. Aldehydes: Conjugates formed from ketones are generally more stable than those derived from aldehydes.
Q4: How should I store my this compound conjugate to ensure its long-term stability?
For optimal long-term stability, this compound conjugates should be stored under the following conditions:
-
As a lyophilized powder: This minimizes exposure to moisture, a key component in hydrolysis.
-
At low temperatures: Storage at -20°C or -80°C is recommended.
-
In a desiccator: This further protects the lyophilized powder from ambient moisture.
-
In a neutral pH buffer: If in solution, use a buffer with a pH between 7.0 and 7.5.
Avoid repeated freeze-thaw cycles if the conjugate is in solution, as this can lead to aggregation and degradation.
Troubleshooting Guides
Issue 1: Premature cleavage of the conjugate in a neutral pH buffer (e.g., during storage or in plasma).
-
Possible Cause: The conjugate may be derived from an aliphatic aldehyde, which is inherently less stable at neutral pH compared to aromatic aldehydes.[1][5] The presence of certain plasma components can also catalyze hydrolysis.
-
Troubleshooting Steps:
-
Verify the structure of the aldehyde precursor: Confirm whether an aliphatic or aromatic aldehyde was used.
-
Redesign the linker: If using an aliphatic aldehyde, consider switching to an aromatic aldehyde to increase stability.
-
Formulation strategies: For in vivo applications, consider encapsulating the conjugate in liposomes or nanoparticles to shield it from plasma components.
-
Storage conditions: Ensure the conjugate is stored as a lyophilized powder at low temperature.
-
Issue 2: The conjugate is too stable and does not release the payload in the desired acidic environment.
-
Possible Cause: The conjugate is likely derived from an aromatic aldehyde, which can be highly resistant to hydrolysis even under mildly acidic conditions.[5]
-
Troubleshooting Steps:
-
Linker modification:
-
Switch to an aliphatic aldehyde precursor to create a more acid-labile hydrazone bond.
-
Introduce electron-donating groups near the hydrazone linkage to facilitate protonation and hydrolysis.
-
Reduce any significant steric hindrance around the hydrazone bond.
-
-
Incubation time: The required incubation time in the acidic environment may be longer than anticipated. Perform a time-course experiment to determine the release kinetics.
-
Issue 3: Inconsistent stability results between different batches of the same conjugate.
-
Possible Cause:
-
Variability in the purity of the starting materials (this compound and aldehyde/ketone).
-
Trace amounts of acidic or basic contaminants from the synthesis or purification steps.
-
Inconsistent storage conditions between batches.
-
-
Troubleshooting Steps:
-
Characterize starting materials: Ensure the purity of each new batch of this compound and aldehyde/ketone is consistent.
-
Purification and quality control: Implement a rigorous purification protocol to remove any residual acids or bases. Use high-purity solvents and buffers.
-
Standardize storage: Adhere to strict, standardized storage protocols for all batches.
-
Perform stability testing on each batch: Run a standardized stability assay on each new batch to confirm its stability profile.
-
Data Presentation
Table 1: Comparative Half-lives of Hydrazone Conjugates at Different pH Values.
This table provides representative data on the stability of hydrazone conjugates derived from aliphatic and aromatic aldehydes, illustrating the impact of both the aldehyde structure and pH on the rate of hydrolysis.
| Conjugate Type | Linker Structure Example | pH 7.4 Half-life (hours) | pH 5.5 Half-life (hours) | Reference |
| Aliphatic Aldehyde Derived | PEG-PE conjugate | 1.5 - 2.5 | < 0.03 | [5] |
| Aromatic Aldehyde Derived | PEG-PE conjugate | > 72 | > 48 | [5] |
| Acyl Hydrazone | Doxorubicin ADC | > 2.0 | ~ 0.04 | [7] |
Note: The data presented are for illustrative purposes and may not be directly representative of all this compound conjugates. Actual stability will depend on the specific molecular structure.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound Conjugates
This protocol outlines a general method for assessing the hydrolytic stability of a this compound conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).[3][8]
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare stock solution: Prepare a stock solution of the this compound conjugate in an appropriate organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
Prepare test solutions: For each pH condition, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.5) to a final concentration of 100 µM.
-
Incubation: Incubate the test solutions at 37°C.
-
Time points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quench reaction (if necessary): Depending on the rate of degradation, it may be necessary to quench the hydrolysis by adding a neutralizing agent or by immediately freezing the sample at -80°C.
-
HPLC analysis:
-
Equilibrate the C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Inject the samples from each time point.
-
Monitor the chromatogram at a wavelength where the conjugate absorbs.
-
-
Data analysis:
-
Determine the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the conjugate under each condition.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of the hydrazone bond.
Caption: Workflow for HPLC-based stability analysis.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Hexanohydrazide-Mediated Protein Labeling
Welcome to the technical support center for Hexanohydrazide-mediated protein labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully implementing this powerful bioconjugation technique. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your protein labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Insufficient or absent aldehyde/ketone groups on the target protein. | Ensure the successful generation of carbonyl groups. For glycoproteins, confirm the efficiency of periodate oxidation. For proteins with an aldehyde tag, verify the expression and enzymatic conversion of the tag.[1][2] |
| Suboptimal reaction pH. | The hydrazone bond formation is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[3] At this pH, the hydrazide is sufficiently nucleophilic, and the carbonyl group is susceptible to nucleophilic attack. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Primary amines in the buffer will compete with the this compound for reaction with the carbonyl group, significantly reducing labeling efficiency.[3] Use non-amine-containing buffers such as MES, HEPES, or acetate.[3] | |
| Inefficient catalyst or absence of a catalyst. | The reaction can be slow without a catalyst. Add a nucleophilic catalyst like aniline to the reaction mixture to accelerate hydrazone formation.[4][5][6] | |
| Low concentration of reactants. | Increase the concentration of the this compound probe and/or the target protein to favor the reaction equilibrium towards product formation. | |
| Hydrolysis of the Labeled Product (Unstable Conjugate) | Inherent instability of the hydrazone bond, especially at acidic pH. | The hydrazone bond is reversible and susceptible to hydrolysis.[3][7][8] For applications requiring high stability, consider reducing the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3][7][8][9] Alternatively, consider using a more stable ligation chemistry, such as the Hydrazino-Pictet-Spengler (HIPS) ligation. |
| Prolonged exposure to acidic conditions during purification or storage. | Minimize the time the labeled protein is exposed to acidic conditions. Purify the conjugate promptly after the reaction and store it in a neutral or slightly basic buffer. | |
| Protein Precipitation During or After Labeling | The attached label alters the protein's solubility. | This can occur if the label is large or hydrophobic. To mitigate this, try reducing the molar ratio of the labeling reagent to the protein to decrease the degree of labeling.[10] |
| Aggregation of the protein under the reaction conditions. | Optimize buffer components, such as adding non-ionic detergents or adjusting salt concentration, to maintain protein solubility. | |
| Non-Specific Labeling or Side Reactions | Reaction with naturally occurring carbonyl groups from oxidative stress. | If not targeting oxidized proteins, ensure that the protein has not been subjected to oxidative stress. The use of an aldehyde tag provides high specificity.[2] |
| Side reactions of the catalyst or labeling reagent. | Ensure the purity of your reagents. If using a catalyst like aniline, use it at the recommended concentration to avoid side reactions. | |
| Difficulty in Purifying the Labeled Protein | Inefficient removal of unreacted this compound and byproducts. | Use appropriate purification methods based on the size and properties of your protein and the label. Size exclusion chromatography (gel filtration) is a common method.[1] For smaller proteins or peptides, reverse-phase HPLC may be more effective.[3][11] |
| Co-elution of labeled and unlabeled protein. | Optimize your chromatography conditions (e.g., gradient, column chemistry) to achieve better separation. If the label significantly changes the protein's properties (e.g., charge), ion-exchange chromatography could be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound-mediated protein labeling?
A1: The optimal pH for the formation of a hydrazone bond is in the slightly acidic range, typically between pH 4.5 and 6.0.[3] This pH range represents a compromise: it is low enough to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate but high enough to maintain a sufficient concentration of the hydrazide in its unprotonated, nucleophilic form.
Q2: Why should I avoid using buffers containing primary amines like Tris or glycine?
A2: Buffers containing primary amines, such as Tris or glycine, should be avoided because the primary amine groups will compete with the hydrazide group of this compound to react with the aldehyde or ketone on your target protein.[3] This competition will lead to the formation of a Schiff base with the buffer amine, significantly reducing the efficiency of your desired labeling reaction. Recommended alternative buffers include MES, HEPES, or acetate.[3]
Q3: Is the hydrazone bond formed during labeling stable?
A3: The stability of the hydrazone bond is pH-dependent. While it is relatively stable around neutral pH, it is susceptible to hydrolysis, particularly under acidic conditions.[3][7][8] For applications where long-term stability is crucial, the hydrazone bond can be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3][7][8][9]
Q4: How can I increase the speed of the labeling reaction?
A4: The rate of hydrazone formation can be significantly increased by using a nucleophilic catalyst, with aniline being the most common.[4][5][6] Aniline catalysis can enhance the reaction rate by several orders of magnitude, allowing for faster and more efficient labeling, especially at neutral pH.[5]
Q5: How do I introduce the necessary aldehyde or ketone group onto my protein for labeling?
A5: There are several methods to introduce a carbonyl group for labeling:
-
Oxidation of Glycoproteins: If your protein is a glycoprotein, you can use sodium periodate (NaIO₄) to oxidize the cis-diol groups of the sugar residues to create aldehydes.[1][12] This method is particularly useful for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site.[1]
-
Genetically Encoded Aldehyde Tag: A highly specific method involves genetically encoding a short peptide sequence (an "aldehyde tag") into your protein.[2] An enzyme, such as the Formylglycine-Generating Enzyme (FGE), then recognizes this tag and converts a specific cysteine residue within it to a formylglycine, which contains an aldehyde group.[2]
Q6: What are the best methods for purifying my this compound-labeled protein?
A6: The choice of purification method depends on the properties of your protein and the label.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the labeled protein from excess, small-molecule labeling reagents.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is particularly useful for purifying labeled peptides and small proteins.[3][11]
-
Ion-Exchange Chromatography (IEX): If the label alters the overall charge of the protein, IEX can be used to separate labeled from unlabeled protein.
-
Affinity Chromatography: If your this compound reagent contains an affinity tag (e.g., biotin), you can use affinity chromatography for purification.
Quantitative Data
Table 1: Effect of Aniline Catalyst on Hydrazone Formation Rate
| Reactant Concentration | Aniline Concentration | pH | Rate Enhancement (k_catalyzed / k_uncatalyzed) | Reference |
| 1 mM | 10 mM | 5.7 | ~70-fold | [5] |
| 0.1 mM | 10 mM | 5.7 | ~70-fold | [5] |
| 1 mM | 10 mM | 4.5 | ~20-fold | [5] |
This table illustrates the significant increase in the rate of hydrazone formation in the presence of an aniline catalyst.
Table 2: Comparison of Catalysts for Imine-Based Ligation
| Catalyst | Relative Efficiency (Compared to Aniline) | Key Advantage | Reference |
| Aniline | 1x | Well-established catalyst. | [13][14] |
| m-Phenylenediamine (mPDA) | Up to 15x | Higher aqueous solubility allows for use at higher concentrations, leading to greater catalytic efficiency. | [13][14] |
| 2-(Aminomethyl)imidazole | ~6.8-fold rate enhancement | Effective catalyst at neutral pH. | [4] |
This table compares the efficiency of different catalysts for imine-based ligation reactions, highlighting more efficient alternatives to aniline.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a 5 mg/mL solution of your glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[1]
-
Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the protein solution.[1]
-
Mix gently and incubate the reaction for 5 minutes at room temperature.[1]
-
Immediately remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[1] The resulting protein solution now contains aldehyde groups and is ready for labeling.
Protocol 2: Labeling of Aldehyde-Containing Proteins with this compound
Materials:
-
Aldehyde-containing protein solution (from Protocol 1 or from expression of an aldehyde-tagged protein)
-
This compound probe solution (e.g., 50 mM in DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0)
-
Aniline (optional, as a catalyst)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare the aldehyde-containing protein in the reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0).
-
Add the this compound probe solution to the protein solution. A slight molar excess of the hydrazide (e.g., 1.2 equivalents) is recommended.[11] For a 2 mL protein solution, you might add 200 µL of a 50 mM hydrazide solution.[1]
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature for 2 hours.[1][11] The optimal time may need to be determined empirically.
-
Monitor the reaction progress by a suitable method, such as LC-MS.[11]
-
Once the reaction is complete, purify the labeled protein from excess unreacted probe and byproducts using an appropriate chromatography method, such as size exclusion chromatography.[1]
Visualizations
Caption: Workflow for this compound-mediated protein labeling.
Caption: Chemical principle of hydrazone bond formation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 13. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider when using Hexanohydrazide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hexanohydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a nucleophilic reagent to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is widely employed in bioconjugation, labeling of biomolecules, and as an intermediate in organic synthesis.
Q2: What are the common solvents for reactions involving this compound?
A2: Common solvents include alcohols like ethanol and methanol, as well as aqueous buffers (e.g., phosphate-buffered saline, PBS) for bioconjugation reactions. The choice of solvent depends on the solubility of the reactants and the desired reaction conditions.
Q3: What is the optimal pH for hydrazone formation with this compound?
A3: The formation of hydrazones is pH-dependent. The optimal pH is typically in the range of 4.5-5.5. Acidic conditions are required to catalyze the reaction, but a very low pH (<4) can lead to protonation of the hydrazide, reducing its nucleophilicity.
Q4: How can I monitor the progress of my reaction with this compound?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by spectroscopic methods like UV-Vis spectrophotometry if the product has a distinct chromophore.
Troubleshooting Guides
Issue 1: Low Yield of Hydrazone Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | Adjust the reaction pH to the optimal range of 4.5-5.5 using a suitable buffer. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some reactions may require several hours to reach completion. |
| Steric Hindrance | If the carbonyl group is sterically hindered, consider increasing the reaction temperature or using a catalyst. |
| Hydrolysis of Hydrazone | If the reaction is performed in an aqueous buffer for an extended period, the hydrazone product may hydrolyze back to the starting materials. Analyze the reaction mixture at different time points to determine the optimal reaction time. |
| Degradation of this compound | Ensure the this compound reagent is of high quality and has been stored properly to prevent degradation. |
Issue 2: Presence of an Unexpected Side Product
Possible Side Reactions & Mitigation Strategies:
-
Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[1][2]
-
Mitigation: Use a slight excess of the carbonyl compound relative to this compound to favor the formation of the hydrazone. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Hydrolysis: this compound can be hydrolyzed back to hexanoic acid and hydrazine, especially under strongly acidic or basic conditions and elevated temperatures.[3][4]
-
Mitigation: Maintain the reaction pH within the optimal range and avoid excessive heat. Store this compound in a dry environment.
-
-
Oxidation: Hydrazides can be susceptible to oxidation, which may lead to the formation of acyl radicals and other byproducts.
-
Mitigation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if working with sensitive substrates or reagents that can promote oxidation.
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low hydrazone yield.
Key Experiments & Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
Dissolve the Carbonyl Compound: Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.0).
-
Add this compound: Add a 1.2 to 2-fold molar excess of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. The reaction can be performed at 4°C for longer periods (overnight) if the reactants are unstable at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Purification: Purify the resulting hydrazone conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography for proteins, or reversed-phase HPLC for small molecules).
Protocol 2: Analysis of this compound Purity by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Signaling Pathways and Workflows
Hydrazone Formation and Potential Side Reactions
The primary reaction of this compound with a carbonyl compound leads to the formation of a hydrazone. However, side reactions such as azine formation and hydrolysis can occur.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 2. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
How to assess the efficiency of Hexanohydrazide cross-linking.
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on how to assess, troubleshoot, and optimize the efficiency of hexanohydrazide cross-linking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound cross-linking?
A1: this compound is a homobifunctional cross-linker. Its power lies in the reactivity of its two terminal hydrazide (-CONHNH2) groups. The process typically involves two main stages. First, aldehydes are generated on the target molecule, often a glycoprotein, by oxidizing its sugar residues (like sialic acids) with a mild oxidant such as sodium periodate. Second, the hydrazide groups on this compound react with these newly formed aldehydes to create stable hydrazone bonds, thus forming a covalent link. This reaction is most efficient at a pH of 5 to 7.[1]
Q2: What are the primary methods for assessing the efficiency of my cross-linking reaction?
A2: The efficiency of cross-linking can be evaluated through several qualitative and quantitative methods. The most common techniques include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is the most direct qualitative method. Cross-linked proteins will have a higher molecular weight and thus migrate slower on the gel, resulting in a visible band shift compared to the uncross-linked control.[2][3][4] The disappearance of monomer bands and the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger oligomers indicate a successful reaction.[5]
-
Mass Spectrometry (MS): For a more detailed and quantitative analysis, MS can identify the specific sites of cross-linking and the nature of the cross-linked products.[2]
-
Colorimetric Assays (e.g., TNBS Assay): These assays quantify the number of unreacted functional groups remaining after the reaction. For this compound, a TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) assay can be adapted to measure the consumption of hydrazide groups, thereby providing an indirect measure of cross-linking efficiency.[6][7][8]
Q3: How do I choose the most appropriate assessment method for my experiment?
A3: The choice of method depends on the specific requirements of your research, the available equipment, and the level of detail needed.
| Assessment Method | Best For | Advantages | Limitations |
| SDS-PAGE | Rapid, qualitative confirmation of cross-linking. | Simple, widely available, provides a clear visual confirmation of molecular weight shifts.[2][4] | Not quantitative, does not identify cross-linking sites. |
| Western Blotting | Confirming the identity of specific proteins within a cross-linked complex. | Highly specific when used with target-specific antibodies.[2] | Requires specific antibodies, still primarily qualitative. |
| Mass Spectrometry (MS) | Detailed, quantitative analysis and identification of cross-link sites. | Provides precise molecular weight data and identifies peptide linkage sites.[2] | Requires specialized equipment and complex data analysis. |
| TNBS Colorimetric Assay | Quantitative measurement of hydrazide group consumption. | Quantitative, can be performed with a standard spectrophotometer.[6][8] | Indirect measurement, potential for interference from other sample components.[6] |
Q4: What are the critical reaction parameters that influence this compound cross-linking efficiency?
A4: Several factors can significantly impact the success of the reaction. Optimizing these parameters is crucial for achieving high efficiency.
| Parameter | Optimal Range/Condition | Reasoning & Impact |
| pH | 5.0 - 7.0 | This pH range is optimal for the formation of stable hydrazone bonds from aldehydes and hydrazides.[1] More alkaline conditions can lead to side reactions. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster.[9] However, for sensitive proteins, performing the reaction at 4°C can help maintain their structural integrity, albeit over a longer incubation time. |
| Molar Ratio | 20- to 500-fold molar excess of cross-linker to protein | A significant excess of the cross-linker is often required to drive the reaction to completion.[2] The optimal ratio must be determined empirically for each specific system. |
| Reaction Time | 2 - 24 hours | The necessary time depends on temperature, pH, and reactant concentrations. Longer incubation times are typically needed for reactions at 4°C. |
| Buffer Composition | Avoid primary amines (e.g., Tris, Glycine) | Buffers containing primary amines will compete with the target for reaction with aldehydes, reducing the efficiency of hydrazide conjugation.[6] Use non-amine buffers like MES, HEPES, or PBS. |
| Catalyst (Optional) | Aniline | The addition of aniline can act as a catalyst, significantly increasing the efficiency and yield of hydrazone bond formation.[1] |
Experimental Workflows & Protocols
General Workflow for Assessing Cross-linking Efficiency
This diagram outlines the typical experimental sequence for performing and evaluating a this compound cross-linking reaction.
Caption: General workflow for this compound cross-linking and efficiency analysis.
Protocol 1: Qualitative Analysis by SDS-PAGE
This protocol allows for the visual confirmation of cross-linking by observing a shift in the molecular weight of the target protein.
Materials:
-
Cross-linked protein sample
-
Uncross-linked control protein sample
-
Laemmli SDS sample buffer (2X)[10]
-
Polyacrylamide gels (appropriate percentage for resolving your protein of interest and its multimers)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)[10]
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Method:
-
To 10-20 µL of your cross-linked sample and your uncross-linked control, add an equal volume of 2X Laemmli SDS sample buffer.[10]
-
Heat the samples at 85-95°C for 5 minutes to denature the proteins.[10] Note: Do not use reducing agents like DTT or β-mercaptoethanol if you are analyzing disulfide-linked complexes, but they are acceptable for analyzing hydrazone cross-links.
-
Load the prepared samples and a molecular weight marker onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel using Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.
-
Analysis: Compare the lane with the cross-linked sample to the uncross-linked control. A decrease in the intensity of the monomer band and the appearance of new, higher molecular weight bands indicate successful cross-linking.[3][5]
Protocol 2: Quantitative Analysis using a TNBS Assay
This protocol provides an indirect quantitative measure of cross-linking by determining the amount of unreacted hydrazide groups remaining in the solution after the reaction.
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[6]
-
TNBS Reagent: 0.01% (w/v) solution of TNBS in Reaction Buffer. Prepare fresh.[6]
-
Quenching Solution: 10% SDS and 1 N HCl.[6]
-
Cross-linked sample and a "zero-time" control (sample mixed with cross-linker but immediately stopped).
-
Spectrophotometer or plate reader capable of measuring absorbance at 335 nm.[6]
Method:
-
Prepare samples for analysis. If necessary, dilute them in the Reaction Buffer.
-
In a microcentrifuge tube or microplate well, add 0.5 mL of your sample solution.
-
Add 0.25 mL of the freshly prepared 0.01% TNBS solution to each sample and mix well.[6]
-
Incubate the mixture at 37°C for 2 hours.[6]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[6]
-
Measure the absorbance of the solution at 335 nm against a reagent blank.[6]
-
Analysis: The amount of free hydrazide is proportional to the absorbance at 335 nm. A lower absorbance in your cross-linked sample compared to the "zero-time" control indicates consumption of hydrazide groups and therefore, successful cross-linking. The efficiency can be calculated as: Efficiency (%) = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
Troubleshooting Guide
This section addresses common problems encountered during this compound cross-linking experiments.
Caption: Troubleshooting flowchart for low this compound cross-linking efficiency.
Problem: High levels of protein aggregation or precipitation.
-
Cause: The cross-linking reaction may be proceeding too quickly or the cross-linker concentration may be too high, leading to uncontrolled intermolecular cross-linking.
-
Solution:
-
Reduce the molar excess of this compound.
-
Lower the reaction temperature to 4°C to slow down the reaction rate.
-
Decrease the concentration of the target protein in the reaction mixture.
-
Problem: Inconsistent results between experimental batches.
-
Cause: This often points to reagent instability or procedural variability.
-
Solution:
-
Reagent Quality: Prepare fresh sodium periodate and TNBS solutions for each experiment.[6] Ensure the this compound has been stored properly (cool, dry conditions) to prevent hydrolysis.
-
Procedural Consistency: Carefully control and monitor the pH, temperature, and incubation times for all steps. Ensure complete removal of reagents between steps (e.g., periodate removal before adding hydrazide).
-
Quantification: Accurately determine the initial protein concentration before each reaction to ensure consistent molar ratios are used.
-
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [jove.com]
Technical Support Center: Purification of Hexanohydrazide Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of hexanohydrazide bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming the hydrazone bond with this compound?
A1: The formation of hydrazone bonds is pH-dependent. Generally, a slightly acidic pH of around 4.5 to 6.0 is advantageous for the reaction.[1][2] This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, at very low pH, the hydrazine nucleophile can become protonated and unreactive.[1] For many biological applications that require physiological conditions, the reaction can be slow at neutral pH (7.4), often necessitating the use of catalysts like aniline to accelerate the conjugation.[2][3]
Q2: How stable is the hydrazone bond formed by this compound?
A2: Hydrazone bonds are generally reversible, and their stability is influenced by pH and the electronic properties of the reacting partners.[1] They are susceptible to hydrolysis, especially under acidic conditions, which reverses the formation reaction.[4] Compared to oxime bonds, hydrazone linkages are typically less stable.[5][6] The stability can be modulated by the structure of the carbonyl and hydrazine partners. For applications requiring high stability, the hydrazone linkage can be reduced to a more stable hydrazide linkage.
Q3: What are the most common methods for purifying this compound bioconjugates?
A3: The choice of purification method depends on the properties of the bioconjugate, such as its size, hydrophobicity, and charge. The most common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for removing unreacted small molecules from large protein or antibody conjugates.[7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This is a powerful technique for purifying peptide and small molecule bioconjugates.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates molecules based on hydrophobicity under aqueous conditions. It is particularly well-suited for antibody-drug conjugates (ADCs) where the native structure needs to be preserved.[11][12]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH for reaction. | Optimize the reaction pH. A pH range of 4.5-6.0 is generally recommended for hydrazone formation.[1] For reactions at neutral pH, consider using an aniline catalyst.[2] |
| Low concentration of reactants. | Increase the concentration of one or both reactants to drive the reaction equilibrium towards product formation. | |
| Steric hindrance around the carbonyl or hydrazide group. | If possible, redesign the linker or conjugation site to reduce steric hindrance. | |
| Precipitation of Bioconjugate During Purification | Aggregation due to increased hydrophobicity after conjugation. | For hydrophobic bioconjugates like some ADCs, use HIC instead of RP-HPLC to maintain solubility and native conformation.[12][13] Ensure the sample is fully solubilized in the initial mobile phase before injection.[13] |
| Buffer incompatibility. | Perform a buffer exchange step into a buffer that maintains the solubility of the conjugate. | |
| Poor Resolution in Chromatographic Purification | Inappropriate column chemistry for the bioconjugate. | Select a column based on the bioconjugate's properties. For large proteins, a wide-pore stationary phase (e.g., 300Å for RP-HPLC) is recommended.[14] For peptides, C18 or C8 columns are common.[9] |
| Non-optimal gradient elution. | Optimize the gradient slope in RP-HPLC or HIC to improve the separation of the desired product from impurities. | |
| Co-elution of unreacted starting materials or byproducts. | Employ an orthogonal purification method. For example, follow up an SEC step with RP-HPLC or HIC for higher purity.[15] | |
| Hydrolysis of the Hydrazone Bond During Purification | Use of acidic mobile phases for extended periods. | Minimize the exposure time to acidic conditions. If possible, use a less acidic mobile phase or perform the purification at a higher pH where the bond is more stable. Consider reducing the hydrazone bond post-conjugation for increased stability if the application allows. |
| Multiple Peaks for the Conjugated Product in HIC | Heterogeneity in the number of conjugated molecules (e.g., drug-to-antibody ratio, DAR). | This is expected for ADCs and similar bioconjugates. HIC is a standard method to characterize this heterogeneity.[11][12] Individual peaks corresponding to different DARs can be collected. |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Aldehyde-Containing Protein
-
Protein Preparation: Prepare the aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
This compound Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by removing the excess this compound via buffer exchange or purification.
-
Purification: Purify the bioconjugate using an appropriate chromatographic technique as described below.
Protocol 2: Purification of a this compound-Protein Conjugate using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column (e.g., a Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the crude conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: The first major peak typically corresponds to the high molecular weight bioconjugate, while later peaks correspond to unreacted small molecules. Pool the fractions containing the purified conjugate.
Protocol 3: Purification of a this compound-Peptide Conjugate using Reverse-Phase HPLC (RP-HPLC)
-
Column: Use a C18 or C4 analytical or semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Sample Preparation: Dilute the crude reaction mixture in Mobile Phase A.
-
Injection and Elution: Inject the sample and run the gradient. Monitor the elution at an appropriate wavelength (e.g., 214 nm for peptides).
-
Fraction Collection: Collect the peak corresponding to the purified bioconjugate.
-
Solvent Removal: Lyophilize the collected fraction to remove the solvent and TFA.
Visualizations
Caption: General workflow for the synthesis and purification of this compound bioconjugates.
Caption: Troubleshooting logic for low yield in this compound bioconjugate purification.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Peptides purification development in Reverse Phase [blog.interchim.com]
- 10. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. downstreamcolumn.com [downstreamcolumn.com]
Mitigating aggregation of proteins during Hexanohydrazide conjugation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate protein aggregation during hexanohydrazide conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
Protein aggregation during conjugation can be initiated by several factors related to the protein's inherent properties and the specific experimental conditions. Key causes include:
-
Disruption of Protein Structure : The chemical modification steps, such as the oxidation of carbohydrates to create aldehydes for hydrazide reaction, and the conjugation process itself can destabilize the protein's native three-dimensional structure. This can lead to partial unfolding and the exposure of aggregation-prone regions.[1][2]
-
Hydrophobic Interactions : The conjugation process can expose hydrophobic patches on the protein's surface. To minimize contact with the aqueous solvent, these patches can interact between molecules, leading to aggregation.[1][2]
-
Electrostatic Mismatches : Changes in the buffer's pH or ionic strength can alter the protein's surface charge. If the pH of the solution is close to the protein's isoelectric point (pI), the net charge on the protein approaches zero.[3][4] This reduces the electrostatic repulsion between protein molecules, making aggregation more likely.[2][5]
-
High Protein Concentration : At high concentrations, the close proximity of protein molecules increases the frequency of intermolecular collisions, which can facilitate the formation of aggregates.[2][6]
-
Chemical Modifications : The introduction of new chemical groups can alter the protein's surface properties, solubility, and stability.[7] Over-modification can significantly change the protein's pI and solubility.[8]
Q2: How does the this compound conjugation reaction itself contribute to aggregation?
The this compound conjugation chemistry, which typically involves the formation of a hydrazone bond between a hydrazide group and an aldehyde, can introduce stress on the protein.[9][10] For glycoproteins, this often requires an initial oxidation step (e.g., using sodium periodate) to generate aldehyde groups on the sugar moieties. Both the oxidation and the subsequent conjugation reaction are chemical stressors that can perturb the protein's conformational stability.[1][7] The reaction conditions, including pH, temperature, and the presence of reagents, can further contribute to destabilization if not carefully optimized.[6][7]
Q3: What are the key buffer parameters to consider for minimizing aggregation?
Optimizing the reaction buffer is a critical first step. The ideal buffer should maintain the protein's native structure and solubility throughout the entire process.[6]
-
pH : The buffer pH should be controlled to maintain protein stability. A general guideline is to set the pH at least one unit away from the protein's isoelectric point (pI) to ensure there is sufficient electrostatic repulsion between molecules.[2][3][4] While hydrazone bond formation can be efficient at acidic pH (around 4.7), it's crucial to balance reaction kinetics with protein stability, as many proteins are less stable at low pH.[10]
-
Ionic Strength : The salt concentration (ionic strength) of the buffer affects electrostatic interactions.[3][6] It needs to be optimized for each specific protein. While some salt is often necessary to screen charges and prevent non-specific interactions, excessively high salt concentrations can sometimes promote aggregation through "salting out" effects.[3][6]
-
Buffer Species : The choice of buffer salt can also be important. For instance, phosphate buffers may be beneficial for nucleic acid-binding proteins by binding to phosphate-binding sites and stabilizing the protein.[3]
Q4: Which excipients or additives can be used to prevent aggregation during conjugation?
Various stabilizing excipients can be included in the reaction buffer to minimize aggregation.[11][12] These additives work through different mechanisms to maintain protein stability.[5]
-
Sugars and Polyols : Compounds like sucrose, trehalose, glycerol, and sorbitol are "preferentially excluded" from the protein surface. This effect strengthens the hydration shell around the protein, making the unfolded state thermodynamically unfavorable and shifting the equilibrium towards the stable, native state.[5][11][12]
-
Amino Acids : Arginine and proline are commonly used as aggregation suppressors. Arginine is thought to inhibit protein-protein interactions by binding to charged and hydrophobic regions on the protein surface.[3][5][6]
-
Surfactants : Low concentrations of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80 (typically 0.01% to 0.1%), can be highly effective.[11] They prevent aggregation at interfaces (like air-water or container surfaces) and can help solubilize hydrophobic regions that may become exposed during conjugation.[11][12]
-
Reducing Agents : For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds, which is a common cause of covalent aggregation.[3][6][13]
Q5: How can I detect and quantify protein aggregation in my sample?
A multi-faceted approach using orthogonal analytical techniques is recommended to accurately detect and characterize protein aggregates.[14]
-
Visual Inspection : The simplest method is to visually check the sample for cloudiness, turbidity, or precipitation.[3]
-
Size Exclusion Chromatography (SEC) : SEC is a powerful technique for separating and quantifying soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric protein under native conditions.[15][16][17] The appearance of new peaks eluting earlier than the monomer is indicative of aggregation.[3]
-
Dynamic Light Scattering (DLS) : DLS is a sensitive method for detecting the presence of a wide range of aggregate sizes in a solution.[18] It measures the hydrodynamic radius of particles and can detect even small amounts of large aggregates that might be missed by SEC.[3][18]
-
SDS-PAGE : Comparing non-reduced and reduced samples on an SDS-PAGE gel can identify disulfide-linked aggregates.[17] On a non-reducing gel, these aggregates will appear as higher molecular weight bands that are absent in the reduced sample.[17]
-
Analytical Ultracentrifugation (AUC) : AUC is a high-resolution technique that can distinguish between different oligomeric states and provide information on the size, shape, and distribution of aggregates in a sample.[18]
Troubleshooting Guide
Problem 1: I observe immediate precipitation or cloudiness when I start the conjugation reaction.
| Possible Cause | Recommended Solution |
| High Protein Concentration | The probability of aggregation increases with concentration.[2][6] Reduce the starting protein concentration. If a high final concentration is needed, consider performing the conjugation at a lower concentration and then concentrating the purified product in an optimized formulation buffer. |
| Suboptimal Buffer pH | The reaction buffer pH may be too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion.[3][4] Adjust the buffer pH to be at least one unit above or below the pI.[2] |
| Reagent Concentration/Addition | The local concentration of the this compound reagent upon addition might be high enough to cause destabilization. Add the reagent slowly while gently stirring the protein solution. Perform a titration to find the lowest effective molar excess of the reagent.[8] |
| Insufficient Ionic Strength | The buffer may lack sufficient salt to screen surface charges, leading to aggregation. Try increasing the salt concentration (e.g., NaCl from 50 mM to 150 mM). |
Problem 2: My SEC profile shows a new high molecular weight (HMW) peak after conjugation.
| Possible Cause | Recommended Solution |
| Formation of Soluble Aggregates | The conjugation process has induced the formation of soluble dimers, trimers, or larger oligomers.[3] |
| 1. Screen Stabilizing Excipients: Systematically test the effect of adding stabilizers like L-arginine (e.g., 50-500 mM), sucrose (e.g., 5-10%), or glycerol (e.g., 10-20%) to the reaction buffer.[11][13] | |
| 2. Optimize Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature) to decrease the rate of aggregation. Proteins are generally more stable at lower temperatures, although reaction kinetics will be slower.[6] | |
| 3. Reduce Molar Excess of Reagent: An excess of the conjugation reagent can lead to over-modification and subsequent aggregation.[8] Reduce the molar ratio of the this compound reagent to the protein. |
Problem 3: I see a loss of biological activity after conjugation, even without significant aggregation.
| Possible Cause | Recommended Solution |
| Formation of Small, Soluble Oligomers | Small oligomers may not be easily detected by SEC but can still cause a loss of activity.[19] Use a more sensitive technique like DLS or AUC to analyze the sample for heterogeneity.[18] |
| Modification of Critical Residues | The conjugation chemistry or reaction conditions may have modified amino acids that are critical for the protein's function. This is less common with hydrazide chemistry targeting glycans but can occur if side reactions happen. |
| 1. Use Protective Excipients: Add a ligand or substrate to the reaction mixture.[3] Binding of a ligand can stabilize the protein's native conformation and protect the active site.[6] | |
| 2. Titrate Reagent Concentration: Use the lowest possible molar ratio of the conjugation reagent that still provides an acceptable degree of labeling to minimize potential side reactions. |
Problem 4: Aggregation occurs during purification or storage of the final conjugate.
| Possible Cause | Recommended Solution |
| Destabilizing Purification Buffer | The buffer used for purification (e.g., in SEC or dialysis) may not be optimal for the stability of the conjugated protein. Ensure the purification buffer is optimized for pH, ionic strength, and contains appropriate stabilizers. |
| Freeze-Thaw Stress | The process of freezing and thawing can induce aggregation due to ice-water interface effects and concentration changes.[1] |
| 1. Add Cryoprotectants: Formulate the final purified conjugate in a buffer containing a cryoprotectant like glycerol (e.g., 20-50%) or sucrose (e.g., 10%).[6][11] | |
| 2. Optimize Storage: Aliquot the final product into single-use volumes to avoid multiple freeze-thaw cycles and store at an appropriate temperature (e.g., -80°C).[6] |
Data Presentation
Table 1: Common Stabilizing Excipients for Preventing Aggregation
| Excipient Category | Example(s) | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose, Sorbitol | 5-20% (w/v) | Preferential Exclusion : Excluded from the protein surface, leading to preferential hydration and stabilization of the native state.[5][11][12] |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Aggregation Suppression : Can suppress protein-protein interactions by binding to surface-exposed hydrophobic or charged patches.[3][5][6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Surface Protection : Prevent adsorption and unfolding at interfaces (air-water, container surfaces).[5][11][12] |
| Salts | NaCl, KCl | 50-250 mM | Charge Screening : Modulate electrostatic interactions within and between protein molecules.[3][6] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent Disulfide Bonds : Prevent oxidation of free sulfhydryl groups and the formation of intermolecular disulfide-linked aggregates.[3][6][13] |
Table 2: Overview of Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Chromatographic separation by size | Quantifies soluble oligomers and fragments | Robust, quantitative, widely used in QC[15][17] | May miss very large aggregates; potential for on-column interactions |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Size distribution (hydrodynamic radius), polydispersity | High sensitivity to large aggregates, fast, low sample volume[3][18] | Not a separation technique; results influenced by small amounts of large particles |
| Analytical Ultracentrifugation (AUC) | Sedimentation in a centrifugal field | Size, shape, and distribution of species in solution | High resolution for different oligomeric states; absolute method[18] | Low throughput, requires specialized equipment and expertise[14] |
| SDS-PAGE (non-reducing) | Electrophoretic separation by size under denaturing conditions | Detects covalent (e.g., disulfide-linked) aggregates | Simple, widely available, good for identifying disulfide-linked species[17] | Does not detect non-covalent aggregates; denaturing conditions |
| Visual/Microscopic Inspection | Direct observation | Detects large, visible particles and sub-visible particles | Simple, direct detection of large particulate matter[3][14] | Only detects large particles; subjective and not quantitative |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for screening different buffer conditions to identify those that minimize aggregation during a mock conjugation.
-
Prepare a Matrix of Buffers : Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Small-Scale Incubation : Dispense small, equal aliquots of your protein into microcentrifuge tubes or a 96-well plate.
-
Buffer Exchange : Exchange the protein into each buffer condition using a small desalting column or dialysis.
-
Stress Incubation : Incubate the samples under conditions that mimic the conjugation process (e.g., same temperature and duration).
-
Analysis : Analyze each sample for aggregation using a primary screening tool like DLS to measure the polydispersity index (PDI) and average particle size.
-
Confirmation : Confirm the most promising conditions (lowest PDI and size) by analyzing the samples with SEC to quantify the percentage of monomer versus aggregate.
Protocol 2: General this compound Conjugation to a Glycoprotein (e.g., an Antibody)
This protocol provides a general workflow. Molar ratios, concentrations, and incubation times should be optimized for each specific protein and payload.
-
Antibody Preparation :
-
Oxidation of Glycans :
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the reaction buffer.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark to generate aldehyde groups.
-
Quench the reaction by adding a molar excess of glycerol or ethylene glycol.
-
-
Removal of Oxidant :
-
Immediately remove the excess NaIO₄ and byproducts by buffer exchanging the oxidized antibody into the conjugation buffer (e.g., PBS, pH 7.0-7.4, potentially supplemented with a stabilizer like 50 mM Arginine). Use a desalting column for rapid buffer exchange.
-
-
This compound Conjugation :
-
Dissolve the this compound-activated payload in an appropriate solvent (e.g., DMSO).
-
Add the payload solution to the oxidized antibody at a defined molar excess (e.g., 10-50 fold).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate :
-
Remove the unreacted payload and any aggregates by purifying the conjugate.
-
Size Exclusion Chromatography (SEC) is a common method that separates the larger conjugated antibody from the smaller, unreacted payload molecules.[]
-
Alternatively, dialysis or tangential flow filtration can be used.[]
-
-
Characterization :
-
Analyze the purified conjugate by SEC to determine the percentage of monomer and aggregate.
-
Use UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Confirm the biological activity of the conjugate using a relevant functional assay.
-
Visualizations
Caption: Workflow for troubleshooting protein aggregation.
Caption: Factors contributing to protein aggregation.
Caption: Experimental workflow for this compound conjugation.
References
- 1. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 2. benchchem.com [benchchem.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. approcess.com [approcess.com]
- 17. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 18. Protein Aggregation Analysis [intertek.com]
- 19. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Hydrazide Cross-linkers: Hexanohydrazide vs. Adipic Acid Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexanohydrazide and Adipic acid dihydrazide (ADH) as cross-linking agents. While extensive experimental data is available for the widely used Adipic acid dihydrazide, similar detailed performance metrics for this compound are not as readily available in published literature. This comparison, therefore, combines established data for ADH with a theoretical and structural comparison for this compound to guide researchers in selecting the appropriate cross-linker for their specific application.
Introduction to Hydrazide Cross-linkers
Hydrazide-based cross-linkers are invaluable tools in bioconjugation, polymer chemistry, and materials science. Their primary mode of action involves the reaction of the hydrazide functional group (-CONHNH₂) with aldehydes or ketones to form a stable hydrazone bond. This reaction is particularly useful for cross-linking glycoproteins, polysaccharides, and other biomolecules after periodate oxidation of their sugar moieties, which generates aldehyde groups. It is also widely employed in the curing of various polymers and the formation of hydrogels for biomedical applications.
Adipic acid dihydrazide has long been a standard choice for many cross-linking applications due to its commercial availability and proven efficacy. This compound, a shorter-chain analogue, presents a potential alternative, and understanding their comparative properties is crucial for optimizing cross-linking strategies.
Physicochemical Properties
A fundamental comparison of the two cross-linkers begins with their physical and chemical properties, which can influence their handling, solubility, and reactivity.
| Property | This compound | Adipic Acid Dihydrazide (ADH) |
| IUPAC Name | Hexanehydrazide | Hexanedihydrazide |
| Synonyms | Caproic acid hydrazide | Adipohydrazide, Adipyl hydrazide |
| CAS Number | 2443-62-1 | 1071-93-8 |
| Molecular Formula | C₆H₁₄N₂O | C₆H₁₄N₄O₂ |
| Molecular Weight | 130.19 g/mol | 174.20 g/mol [1] |
| Appearance | Not specified in available literature | White crystalline powder |
| Melting Point | Not specified in available literature | 176-185 °C[1] |
| Solubility in Water | Not specified in available literature | Moderately soluble (e.g., 50 g/L)[2] |
| Structure | Single hydrazide group on a C6 alkyl chain | Two hydrazide groups on a C6 dicarboxylic acid backbone[1] |
Note: Detailed experimental data for this compound is limited in publicly available literature.
Performance Comparison
The difference in the chemical structure of this compound (a monohydrazide) and Adipic acid dihydrazide (a dihydrazide) is the most critical factor determining their application in cross-linking.
Adipic Acid Dihydrazide (ADH): A Homobifunctional Cross-linker
As a dihydrazide, ADH possesses two reactive hydrazide groups, enabling it to act as a homobifunctional cross-linker. This means it can form bridges between two different molecules or within a single polymer chain, leading to the formation of a three-dimensional network.
-
Cross-linking Efficiency: ADH is an effective cross-linking agent for various materials, including acrylic emulsions, epoxy resins, and polyurethanes.[2] The efficiency of cross-linking can be influenced by factors such as pH, temperature, and the concentration of reactants. In the context of modifying hyaluronic acid, ADH has been shown to be efficiently coupled to the polymer backbone.[3][4]
-
Reaction Kinetics: The reaction between the hydrazide groups of ADH and carbonyl compounds (aldehydes or ketones) forms a hydrazone bond. This "keto-hydrazide" chemistry is a well-established cross-linking technology.[2][5] The reaction can proceed at ambient temperatures, particularly during the drying process of aqueous formulations.[2]
-
Stability of Cross-links: The resulting hydrazone bonds are relatively stable. However, they are susceptible to hydrolysis, particularly under acidic conditions.[6][7] The stability of the hydrazone linkage is a critical consideration for applications in environments with varying pH.
-
Properties of Cross-linked Materials: Cross-linking with ADH generally enhances the mechanical properties of materials, such as hardness, toughness, and adhesion.[2] In hydrogels, ADH modification has been shown to increase the stability of the composite material.[3]
This compound: A Monofunctional Reagent
With only one hydrazide group, this compound is a monofunctional reagent. It can react with an aldehyde or ketone to cap that functional group, but it cannot, on its own, form a cross-link between two molecules.
-
Application: this compound is more suited for applications such as:
-
Surface modification: Attaching a C6 alkyl chain to a surface or molecule containing an aldehyde or ketone.
-
Blocking reactive sites: Capping aldehyde or ketone groups to prevent further reactions.
-
As a component in more complex polymers: It can be incorporated as a pendant group in a polymer chain, which could then be used for subsequent reactions.
-
Theoretical Comparison of Dihydrazide Analogues
While a direct experimental comparison between this compound and a dihydrazide is not appropriate for cross-linking applications, we can infer the effect of chain length by comparing ADH to other dihydrazides. Generally, the length and flexibility of the alkyl chain connecting the two hydrazide groups can influence the properties of the cross-linked material.
-
Flexibility: A shorter chain length, as would be the case in a hypothetical "hexanedioic dihydrazide" (which is ADH), compared to longer-chain dihydrazides like sebacic dihydrazide (C10), would result in more rigid cross-links. This can affect the mechanical properties of the resulting polymer network, potentially leading to increased hardness and reduced elasticity.
-
Solubility: Shorter alkyl chains generally lead to higher water solubility, which can be an advantage in aqueous cross-linking reactions.
-
Reaction Rate: The reactivity of the hydrazide groups is primarily an intrinsic property of the functional group itself and is less likely to be significantly affected by the length of the alkyl spacer.
Experimental Protocols
Below are detailed methodologies for typical cross-linking experiments using Adipic acid dihydrazide.
Protocol 1: Cross-linking of Hyaluronic Acid (HA) to Form a Hydrogel
This protocol is adapted from studies on the formation of hydrazone-crosslinked HA hydrogels.[8]
Materials:
-
Hyaluronic acid (HA)
-
Adipic acid dihydrazide (ADH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, but recommended to improve efficiency)
-
Sodium periodate (for HA oxidation)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Preparation of Aldehyde-Modified HA (HA-CHO):
-
Dissolve HA in deionized water to a final concentration of 1% (w/v).
-
Add a molar excess of sodium periodate to the HA solution. The exact amount will depend on the desired degree of oxidation.
-
Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 1-24 hours).
-
Stop the reaction by adding a quenching agent like ethylene glycol.
-
Purify the HA-CHO by dialysis against deionized water for 2-3 days, followed by lyophilization.
-
-
Preparation of Hydrazide-Modified HA (HA-ADH):
-
Dissolve HA in deionized water to a final concentration of 1% (w/v).
-
Add a molar excess of ADH and NHS to the HA solution.
-
Adjust the pH of the solution to 4.5-5.5.
-
Add EDC to the solution to initiate the coupling reaction.
-
Maintain the pH for 2-4 hours and then allow the reaction to proceed overnight at room temperature.
-
Purify the HA-ADH by dialysis against a salt solution (e.g., 0.1 M NaCl) followed by deionized water, and then lyophilize.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized HA-CHO and HA-ADH in PBS at the desired concentrations.
-
Mix the two solutions together. Gelation should occur as hydrazone bonds form between the aldehyde and hydrazide groups. The gelation time can be tuned by varying the concentrations of the polymers and the degree of functionalization.
-
Protocol 2: Cross-linking of Glycoproteins
This protocol outlines the general steps for cross-linking glycoproteins, such as antibodies, using ADH.
Materials:
-
Glycoprotein solution (e.g., antibody in a suitable buffer)
-
Sodium periodate solution
-
Adipic acid dihydrazide (ADH) solution
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Desalting column or dialysis membrane
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate should be optimized for the specific glycoprotein (typically in the range of 1-10 mM).
-
Incubate the reaction on ice or at 4°C in the dark for 30-60 minutes.
-
Quench the reaction by adding an excess of glycerol or ethylene glycol.
-
-
Removal of Excess Periodate:
-
Immediately desalt the oxidized glycoprotein solution using a desalting column or by dialysis against the reaction buffer to remove excess periodate and byproducts.
-
-
Cross-linking with ADH:
-
Add a molar excess of ADH solution to the purified, oxidized glycoprotein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Cross-linked Product:
-
Purify the cross-linked glycoprotein from excess ADH and other reagents using size-exclusion chromatography or dialysis.
-
Visualizations
Experimental Workflow for Glycoprotein Cross-linking
Caption: Workflow for cross-linking glycoproteins using ADH.
Signaling Pathway of Hydrazone Bond Formation
Caption: Reaction mechanism for hydrazone bond formation.
Conclusion
Adipic acid dihydrazide is a well-characterized and versatile homobifunctional cross-linker with broad applications in polymer science and bioconjugation. Its performance in enhancing the mechanical and stability properties of materials is well-documented. This compound, as a monofunctional reagent, is not a direct substitute for ADH in cross-linking applications but serves different purposes, such as surface modification and capping of reactive carbonyl groups.
The choice between these two reagents fundamentally depends on the desired outcome of the chemical modification. For creating cross-linked networks to form hydrogels or improve the mechanical properties of polymers, a dihydrazide like ADH is essential. For applications requiring the introduction of a single hydrazide-reactive group or the blocking of an aldehyde/ketone, a monohydrazide like this compound would be the appropriate choice. Further research into the experimental performance of this compound and other monohydrazides would be beneficial for the scientific community to expand the toolkit of available bioconjugation and polymer modification reagents.
References
- 1. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 2. gantrade.com [gantrade.com]
- 3. Effect of adipic dihydrazide modification on the performance of collagen/hyaluronic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hexanohydrazide and EDC/NHS Chemistry for Protein Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate functionality of a protein conjugate. Two widely employed methods for linking molecules to proteins are hexanohydrazide chemistry, which forms a hydrazone bond, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) chemistry, which results in a stable amide bond. This guide provides an objective, data-driven comparison of these two methodologies to aid in the selection of the most appropriate technique for your specific application.
At a Glance: Key Differences
| Feature | This compound Chemistry | EDC/NHS Chemistry |
| Target Functional Group | Aldehydes, Ketones | Carboxylic Acids, Primary Amines |
| Bond Formed | Hydrazone | Amide |
| Bond Stability | pH-dependent (cleavable) | Highly stable (non-cleavable) |
| Typical Conjugation Yield | 60-80% (highly dependent on reaction conditions and substrate) | 40-75% (variable depending on protein and reagents)[1] |
| Reaction pH | 4.5 - 6.0 | Activation: 4.5-6.0; Coupling: 7.2-8.5[2] |
| Key Advantage | pH-sensitive bond allows for cleavable linkers | Forms a highly stable, permanent linkage |
| Key Disadvantage | Requires introduction of a carbonyl group on the protein; bond is less stable at acidic pH. | Potential for side reactions and polymerization if not carefully controlled.[1] |
Delving into the Chemistries: Mechanisms and Considerations
This compound Chemistry: Forging a pH-Sensitive Link
This compound is a homobifunctional linker containing two hydrazide groups. Its utility in protein conjugation hinges on the reaction between a hydrazide and a carbonyl group (an aldehyde or a ketone) to form a hydrazone bond. Since proteins do not typically possess accessible aldehydes or ketones, a key prerequisite for this chemistry is the introduction of these functional groups onto the protein of interest.
A common strategy for glycoproteins is the mild oxidation of carbohydrate moieties with sodium periodate to generate aldehydes. Alternatively, genetic engineering techniques can be used to introduce unnatural amino acids containing ketone or aldehyde functionalities.
The resulting hydrazone bond is characterized by its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-5.0).[3][4] This property is particularly advantageous in the design of antibody-drug conjugates (ADCs), where the drug payload can be released in the acidic environment of endosomes and lysosomes within cancer cells.[3]
dot
EDC/NHS Chemistry: Creating a Stable Amide Bond
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no atoms from the crosslinking reagents are incorporated into the final bond.[2] This two-step, one-pot reaction is widely used to couple a molecule with a primary amine to a protein's carboxylic acid groups (present on aspartic and glutamic acid residues).
In the first step, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable NHS ester.[5] This amine-reactive ester then efficiently reacts with a primary amine on the molecule to be conjugated, forming a highly stable amide bond.[5]
The resulting amide bond is exceptionally stable under a wide range of physiological conditions, making EDC/NHS chemistry ideal for applications requiring a permanent linkage, such as the creation of stable immunogens or the immobilization of proteins onto surfaces.[5]
dot
Head-to-Head Comparison: Performance and Stability
| Parameter | This compound (Hydrazone Bond) | EDC/NHS (Amide Bond) |
| Conjugation Efficiency | Can be high (60-80%), but dependent on the efficiency of carbonyl group generation. | Variable (40-75%), influenced by buffer conditions, pH, and protein properties.[1] |
| Specificity | High for carbonyl groups, which are not naturally abundant on proteins. | Moderate, as it targets abundant carboxyl and amine groups.[2] |
| Stability at pH 7.4 | Half-life can be on the order of days to weeks, but is highly dependent on the structure of the hydrazone. Aliphatic hydrazones are generally less stable than aromatic ones.[6] One study reported a half-life of 183 hours for a specific hydrazone linkage.[4] | Extremely stable, with a half-life of many years under physiological conditions. |
| Stability at pH 5.0 | Significantly reduced stability, with half-lives often in the range of a few hours. For example, the half-life of one hydrazone linkage dropped from 183 hours at pH 7.2 to 4.4 hours at pH 5.0.[4] | Remains highly stable. |
| Side Reactions | Minimal, as the reaction is highly specific between the hydrazide and carbonyl groups. | Can include the formation of N-acylurea byproducts and intramolecular crosslinking if not properly controlled.[1] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Glycoprotein
This protocol describes the conjugation of a this compound-functionalized molecule to a glycoprotein via periodate oxidation of its carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
This compound-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting columns
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in PBS to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 5-10 minutes.
-
Remove excess periodate and glycerol by passing the oxidized glycoprotein through a desalting column equilibrated with the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).
-
-
Conjugation Reaction:
-
Dissolve the this compound-functionalized molecule in the Reaction Buffer.
-
Add a 50-100 fold molar excess of the this compound-functionalized molecule to the oxidized glycoprotein solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove unreacted this compound-functionalized molecules.
-
Protocol 2: EDC/NHS Conjugation of a Small Molecule to a Protein
This protocol details the conjugation of a small molecule containing a primary amine to the carboxylic acid groups of a protein.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
Small molecule with a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing small molecule in the Coupling Buffer.
-
Immediately add the activated protein solution to the amine-containing small molecule solution. A 10-50 fold molar excess of the small molecule over the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
Comparative Experimental Workflow
dot
Conclusion
The choice between this compound and EDC/NHS chemistry is fundamentally driven by the desired stability of the final conjugate. EDC/NHS chemistry is the method of choice for creating highly stable, non-cleavable linkages essential for applications requiring long-term conjugate integrity. Conversely, this compound chemistry offers a powerful tool for generating pH-sensitive, cleavable conjugates, a feature that is increasingly exploited in the development of targeted drug delivery systems. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, is paramount for the successful design and synthesis of functional protein conjugates.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydrazide Cross-links with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of protein structures and interactions is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for this purpose, providing valuable distance constraints to elucidate protein architecture. While amine-reactive cross-linkers are widely used, targeting other functional groups can provide complementary structural information. This guide focuses on the mass spectrometry analysis to validate cross-links formed by dihydrazide reagents, such as adipic acid dihydrazide (a six-carbon dihydrazide), which target acidic residues. We objectively compare its performance with the conventional amine-reactive cross-linker, disuccinimidyl suberate (DSS), supported by experimental data.
Introduction to Dihydrazide Cross-linking Chemistry
Dihydrazide cross-linkers, like adipic acid dihydrazide (ADH), offer an alternative to the more common N-hydroxysuccinimide (NHS)-ester-based reagents which target primary amines (lysine residues and N-termini). Instead, dihydrazides are used to cross-link carboxylic acid-containing residues, namely aspartic acid (Asp) and glutamic acid (Glu).[1][2][3] This is typically achieved through a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the formation of an amide bond between the carboxyl group and the hydrazide at a neutral pH, preserving the structural integrity of most protein complexes.[1][2][4] This orthogonal chemistry allows for the probing of protein regions that may be devoid of lysine residues, thus providing complementary distance restraints.[1][2][3]
Performance Comparison: Adipic Acid Dihydrazide vs. Disuccinimidyl Suberate
The efficacy of a cross-linking strategy is often evaluated by the number of unique cross-linked peptide pairs identified by mass spectrometry. The following table summarizes a comparison between the dihydrazide cross-linker Adipic Acid Dihydrazide (ADH) and the amine-reactive cross-linker Disuccinimidyl Suberate (DSS) on a set of eight model proteins. The data is derived from a study by Leitner et al. (2014), where acidic residues were targeted using ADH in conjunction with DMTMM, and lysine residues were targeted with DSS.[4]
| Feature | Adipic Acid Dihydrazide (ADH) | Disuccinimidyl Suberate (DSS) |
| Target Residues | Aspartic Acid (Asp), Glutamic Acid (Glu) | Lysine (Lys), Protein N-terminus |
| Spacer Arm Length | ~7.7 Å | ~11.4 Å |
| Total Unique Cross-links Identified | 60 | 147 |
| Cross-links in Bovine Serum Albumin | 23 | 38 |
| Cross-links in Catalase | 14 | 3 |
| Cross-links in Lactoferrin | 5 | 21 |
| Cross-links in Pyruvate Kinase | 3 | 7 |
Table 1: Comparison of the number of unique cross-linked peptides identified for Adipic Acid Dihydrazide (ADH) targeting acidic residues versus Disuccinimidyl Suberate (DSS) targeting lysine residues on a set of eight model proteins. Data adapted from Leitner et al., PNAS, 2014.[4]
The results indicate that for this set of proteins, the lysine-reactive DSS reagent yielded a higher number of total cross-links. However, the acidic residue cross-linker, ADH, provided unique distance restraints and proved to be more effective for specific proteins like catalase, highlighting the complementary nature of the two chemistries.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking mass spectrometry. Below are the experimental protocols for both dihydrazide and amine-reactive cross-linking workflows.
Protocol 1: Dihydrazide Cross-linking of Acidic Residues (e.g., Adipic Acid Dihydrazide)
This protocol is adapted from the methodology described by Leitner et al., 2014.[1][2][4]
-
Protein Preparation:
-
Prepare the purified protein or protein complex in a buffer at a concentration of approximately 1 mg/mL.
-
The buffer should be amine- and carboxyl-free, for example, HEPES or phosphate buffer at a neutral pH (7.0-7.5).
-
-
Cross-linking Reaction:
-
Add the coupling reagent DMTMM to the protein solution to a final concentration of 30 mM.
-
Immediately add the dihydrazide cross-linker (e.g., Adipic Acid Dihydrazide) to a final concentration of 15 mM.
-
Incubate the reaction mixture for 60-90 minutes at 37°C with gentle shaking.
-
-
Quenching:
-
The reaction is typically quenched by proceeding directly to denaturation and digestion. Alternatively, a small molecule with a carboxyl group can be added to consume excess hydrazide.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes at 37°C.
-
Alkylate cysteine residues with 55 mM iodoacetamide for 20 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Perform enzymatic digestion by adding a protease (e.g., Trypsin or Lys-C) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[5]
-
Acquire data in a data-dependent mode, selecting for precursor ions with a charge state of 3+ or higher, as cross-linked peptides are often more highly charged.[6]
-
Protocol 2: Amine-Reactive Cross-linking (e.g., Disuccinimidyl Suberate - DSS)
This is a general protocol for amine-reactive cross-linking.
-
Protein Preparation:
-
Prepare the purified protein or protein complex in an amine-free buffer (e.g., HEPES or phosphate buffer) at pH 7.5-8.0.
-
The protein concentration should be in the range of 0.1-2 mg/mL.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of DSS in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add DSS to the protein solution to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or on ice.
-
-
Quenching:
-
Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes to quench all unreacted DSS.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same steps for denaturation, reduction, alkylation, and digestion as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using the same LC-MS/MS parameters as described in Protocol 1.
-
Data Analysis and Visualization
The identification of cross-linked peptides from the complex MS/MS spectra requires specialized software such as xQuest, pLink, or MeroX.[5] These programs can handle the chimeric nature of the fragmentation spectra and identify the two linked peptides.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the validation of dihydrazide and amine-reactive cross-links.
Caption: Dihydrazide XL-MS Workflow
Caption: Amine-Reactive XL-MS Workflow
Conclusion
The validation of protein cross-links by mass spectrometry is a robust method for gaining structural insights. While amine-reactive cross-linkers like DSS are highly effective and widely used, dihydrazide reagents such as adipic acid dihydrazide provide a valuable orthogonal approach by targeting acidic residues.[1][2][3] The choice of cross-linker will depend on the specific protein system under investigation and the scientific question being addressed. For a comprehensive structural analysis, the use of multiple cross-linking chemistries is often beneficial, providing a more complete picture of the protein's three-dimensional architecture and interaction interfaces.
References
- 1. pnas.org [pnas.org]
- 2. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinz Lab [agsinz.pharmazie.uni-halle.de]
- 6. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Bioconjugation: A Guide to Hexanohydrazide Alternatives
For researchers, scientists, and drug development professionals, the precise and stable linking of biomolecules is a cornerstone of innovation. While hexanohydrazide has been a valuable tool in the bioconjugation toolbox, a diverse landscape of alternative cross-linkers offers unique advantages for specific applications. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower you in selecting the optimal cross-linker for your research and development needs.
This comparative analysis delves into the performance of several classes of cross-linkers, evaluating them on key parameters such as reaction efficiency, specificity, bond stability, and cytotoxicity. We will explore the chemistries of carbodiimides, NHS-ester diazirines, maleimides, "click" chemistry reagents, the natural cross-linker genipin, and the enzymatic approach using transglutaminase.
At a Glance: A Comparative Overview of Cross-linking Chemistries
The selection of a cross-linker is a critical decision that can significantly impact the outcome of an experiment. The following table summarizes the key features and performance metrics of various alternatives to this compound, providing a high-level comparison to guide your initial selection process.
| Feature | This compound | EDC/NHS | SDA (NHS-Diazirine) | Maleimide-based | Click Chemistry (SPAAC) | Genipin | Transglutaminase |
| Target Residue(s) | Aldehydes/Ketones | Carboxyls & Primary Amines | Primary Amines & any C-H/N-H bond | Thiols | Azides & Alkynes | Primary Amines | Glutamine & Lysine |
| Bond Formed | Hydrazone | Amide | Amide & C-C/C-N | Thioether | Triazole | C-N, C-C | Isopeptide |
| Spacer Arm Length | Variable | Zero-length | Variable (e.g., 3.9 Å for SDA) | Variable | Variable | Short | Zero-length |
| Reaction pH | 4.0 - 6.0 | Activation: 4.5-6.0; Coupling: 7.0-8.5 | NHS reaction: 7-9; Photoactivation: Neutral | 6.5 - 7.5 | Physiological (Neutral) | Neutral to slightly alkaline | 6.0 - 7.0 |
| Typical Efficiency | Moderate to High | High | Moderate | High | Very High (>90%) | Moderate | High |
| Bond Stability | pH-labile (cleavable at acidic pH) | Very Stable | Very Stable | Stable | Very Stable | Stable | Very Stable |
| Specificity | High for carbonyls | Moderate | High (two-step) | High for thiols | Very High (Bioorthogonal) | High for primary amines | Very High (Enzymatic) |
| Cytotoxicity | Generally low | Low | Low | Low to Moderate | Very Low | Very Low | Very Low |
In-Depth Analysis of this compound Alternatives
Carbodiimides (EDC/NHS): The "Zero-Length" Workhorse
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular "zero-length" cross-linkers that facilitate the formation of a stable amide bond between a carboxyl group and a primary amine, without incorporating any atoms from the cross-linker into the final product. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) significantly enhances the efficiency of the reaction by forming a more stable amine-reactive intermediate.[1]
Applications:
-
Protein-protein conjugation
-
Immobilization of peptides and proteins onto surfaces
-
Antibody labeling
Advantages:
-
Forms a highly stable amide bond.
-
"Zero-length" nature avoids introducing a potentially immunogenic spacer.
Limitations:
-
The reaction can be sensitive to buffer composition and pH.[2]
-
Side reactions, such as the formation of N-acylisourea, can occur.
NHS-Ester Diazirines (SDA Reagents): Photo-Activated Precision
Succinimidyl-diazirine (SDA) reagents are heterobifunctional cross-linkers that offer a two-step, controlled conjugation process. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines to form a stable amide bond. The diazirine moiety can then be activated by UV light to form a highly reactive carbene intermediate, which can form a covalent bond with any nearby amino acid side chain.[3] This allows for the "trapping" of transient or weak interactions.
Applications:
-
Mapping protein-protein interactions in living cells
-
Identifying binding partners of a protein of interest
-
Structural biology studies using cross-linking mass spectrometry (XL-MS)[4]
Advantages:
-
Photo-inducible cross-linking provides temporal control.
-
Can react with any amino acid, not just specific functional groups.
-
Different spacer arm lengths are available for probing various interaction distances.[4]
Limitations:
-
Requires UV activation, which can potentially damage biological samples.
-
The carbene intermediate can react with water, reducing efficiency.
"Click Chemistry": The Pinnacle of Specificity and Efficiency
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example, where a strained alkyne reacts with an azide to form a stable triazole linkage without the need for a toxic copper catalyst.[5] This allows for highly specific labeling and conjugation in complex biological systems, including living cells.[6][]
Applications:
-
Live cell imaging and tracking of biomolecules
-
Site-specific antibody-drug conjugation
-
Development of advanced biomaterials
Advantages:
-
Extremely high reaction efficiency and specificity.[8]
-
Bioorthogonal nature minimizes off-target reactions.
-
Fast reaction kinetics at physiological conditions.[9]
Limitations:
-
Requires the introduction of azide and alkyne functional groups into the target molecules, which may require genetic engineering or chemical modification.
Genipin: A Natural and Biocompatible Alternative
Genipin, derived from the fruit of the Gardenia jasminoides plant, has emerged as a promising natural cross-linker with significantly lower cytotoxicity compared to traditional synthetic agents like glutaraldehyde.[10][11] It spontaneously reacts with primary amines to form stable, blue-pigmented cross-links.
Applications:
-
Tissue engineering and scaffold fabrication
-
Drug delivery systems
-
Biomedical implants
Advantages:
-
Excellent biocompatibility and low cytotoxicity.[12]
-
Forms stable cross-links.
-
Natural origin, making it attractive for biomedical applications.
Limitations:
-
Slower reaction kinetics compared to some synthetic cross-linkers.
-
The formation of a blue color may be undesirable for some applications.
Transglutaminase: Enzymatic Precision in Cross-linking
Transglutaminase is an enzyme that catalyzes the formation of a highly stable isopeptide bond between the side chains of glutamine and lysine residues in proteins.[] This enzymatic approach offers exceptional specificity, as the cross-linking reaction is dictated by the enzyme's substrate recognition.
Applications:
-
Food industry for modifying protein textures
-
Formation of protein hydrogels for biomedical applications
-
Site-specific protein modification
Advantages:
-
Extremely high specificity for target amino acid residues.
-
Reaction occurs under mild, physiological conditions.
-
Forms a very stable and irreversible bond.
Limitations:
-
Requires the presence of specific glutamine and lysine residues in the target proteins.
-
The enzyme itself is a protein and may need to be removed from the final product.
Experimental Protocols
To facilitate the practical application of these cross-linking technologies, detailed experimental protocols for key methodologies are provided below.
Protocol 1: EDC/NHS Cross-linking of Two Proteins
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0
-
Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein #1 and Protein #2 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Protein #1: To the solution of Protein #1, add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM.[13]
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.
-
Conjugation: Add the activated Protein #1 solution to the Protein #2 solution. The molar ratio of Protein #1 to Protein #2 should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized label (e.g., DBCO-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized label in anhydrous DMSO or DMF at a concentration of 10 mM.
-
Reaction Setup: To the azide-modified protein solution, add the DBCO-functionalized label stock solution to achieve a 5- to 20-fold molar excess of the label. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted label by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
Protocol 3: Genipin Cross-linking of a Collagen Scaffold
Materials:
-
Collagen solution (e.g., rat tail collagen type I)
-
Genipin solution (prepare fresh in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Collagen Gel Formation: Prepare a collagen gel according to the manufacturer's instructions.
-
Cross-linking Solution: Prepare a genipin solution in PBS at the desired concentration (e.g., 0.1% w/v).
-
Cross-linking Reaction: Immerse the collagen gel in the genipin solution. The volume of the genipin solution should be sufficient to fully cover the gel.
-
Incubate the gel in the genipin solution for a specified period (e.g., 24-72 hours) at 37°C. The gel will gradually turn blue as the cross-linking reaction proceeds.[14][15]
-
Washing: After the incubation period, remove the genipin solution and wash the cross-linked collagen gel extensively with PBS to remove any unreacted genipin.
Protocol 4: Transglutaminase-Mediated Protein Cross-linking Assay
Materials:
-
Substrate protein(s) containing glutamine and lysine residues
-
Microbial Transglutaminase (mTG)
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: e.g., SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate protein(s) in the Reaction Buffer.
-
Enzyme Addition: Add mTG to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.
-
Analysis: Analyze the cross-linking products by SDS-PAGE. The formation of higher molecular weight bands indicates successful cross-linking.
Conclusion
The field of bioconjugation is rich with a variety of cross-linking technologies, each with its own set of strengths and weaknesses. While this compound remains a useful tool for its specific reactivity towards carbonyls, the alternatives presented in this guide offer a broader range of functionalities, improved stability, and enhanced biocompatibility for diverse applications. By carefully considering the specific requirements of your research, from the target molecules to the desired properties of the final conjugate, you can select the most appropriate cross-linker to achieve your scientific goals. This guide serves as a starting point for navigating the complex landscape of cross-linking chemistry, empowering researchers to make informed decisions and drive innovation in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. paint.org [paint.org]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Characterization of Hexanohydrazide Conjugates: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful development of bioconjugates, including those utilizing hexanohydrazide linkers, is critically dependent on rigorous analytical characterization. This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates, offering experimental data to support the selection of the most appropriate methods for confirming conjugation, determining conjugation efficiency, and ensuring the purity and homogeneity of the final product.
Comparison of Analytical Techniques
A multi-faceted approach employing orthogonal techniques is essential for the comprehensive characterization of this compound conjugates. Each method offers unique insights into the physicochemical properties of the conjugate.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein (at 280 nm) and the conjugated molecule (at its λmax). | Average number of conjugated molecules per protein (degree of conjugation).[1][2] | Simple, rapid, high-throughput, and non-destructive.[2][3] | Provides only an average value, not the distribution of conjugated species. Requires a distinct chromophore on the conjugated molecule and accurate extinction coefficients. Can be prone to interference from impurities.[1][4] |
| High-Performance Liquid Chromatography (HPLC) | ||||
| Reverse-Phase (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Purity, presence of unconjugated protein and small molecules, and can provide information on the degree of conjugation of subunits (light and heavy chains). | High resolution and sensitivity.[5] Can be coupled with mass spectrometry for detailed characterization. | Denaturing conditions can alter the sample. May not resolve intact conjugates with different degrees of conjugation. |
| Hydrophobic Interaction (HIC) | Separates molecules based on their surface hydrophobicity under non-denaturing conditions. | Distribution of conjugated species (e.g., DAR 0, 2, 4, etc.), providing information on heterogeneity. | Preserves the native structure of the conjugate. Ideal for analyzing cysteine-linked conjugates. | May not be suitable for all types of conjugates, particularly those with very hydrophobic payloads. |
| Size-Exclusion (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Detection and quantification of aggregates and fragments. | Simple and robust method for assessing product purity and stability. | Does not provide information on the degree of conjugation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the intact conjugate and its subunits, distribution of conjugated species, confirmation of conjugation sites, and identification of impurities.[6] | High sensitivity, specificity, and provides detailed structural information.[6] Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis. | Complex instrumentation and data analysis. Ionization efficiency can vary between different conjugated species, potentially affecting accuracy.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information of the conjugate, confirmation of the hydrazone bond formation, and can be used for quantitative analysis (qNMR).[7][8][9] | Provides unambiguous structural elucidation at the atomic level. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentrations and can be complex for large proteins.[10] |
Quantitative Data Comparison
The following table summarizes typical performance metrics for the discussed analytical techniques. It is important to note that these values are approximate and can vary significantly based on the specific instrumentation, experimental conditions, and the nature of the this compound conjugate being analyzed. The data is largely extrapolated from studies on antibody-drug conjugates (ADCs), which share similar analytical challenges.
| Parameter | UV-Vis Spectroscopy | HPLC (UV Detection) | Mass Spectrometry (LC-MS) | NMR Spectroscopy |
| Sensitivity (LOD/LOQ) | ~1-10 µg/mL | ~0.1-1 µg/mL[11][12] | ~ng/mL to pg/mL range[6] | ~µM to mM range[10] |
| Accuracy (% Recovery) | 95-105% (with accurate extinction coefficients)[1][4] | 90-100% (with proper calibration)[13] | 95-105% (with internal standards)[2] | High (can be a primary ratio method)[14] |
| Precision (%RSD) | < 5%[4] | < 5% | < 10-15% | < 2-5% |
| Resolution | Not applicable | High (baseline separation of species) | High (distinguishes different conjugated species by mass) | Atomic resolution |
| Throughput | High | Medium to High | Medium | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV-Vis Spectroscopy for Determination of Average Degree of Conjugation
Objective: To determine the average number of this compound-linked molecules per protein.
Materials:
-
This compound conjugate sample
-
Unconjugated protein
-
Free this compound-linked molecule
-
Spectrophotometer-compatible buffer (e.g., PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Methodology:
-
Determine Molar Extinction Coefficients (ε):
-
Prepare solutions of the unconjugated protein and the free this compound-linked molecule of known concentrations in the assay buffer.
-
Measure the absorbance of the protein solution at 280 nm and at the wavelength of maximum absorbance of the this compound-linked molecule (λmax). Calculate ε_protein at both wavelengths.
-
Measure the absorbance of the this compound-linked molecule solution at 280 nm and its λmax. Calculate ε_drug at both wavelengths.
-
-
Measure Absorbance of the Conjugate:
-
Prepare a solution of the purified this compound conjugate in the assay buffer.
-
Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the λmax of the this compound-linked molecule (A_λmax).
-
-
Calculate Concentrations and Degree of Conjugation:
-
The concentrations of the protein ([Protein]) and the this compound-linked molecule ([Drug]) in the conjugate sample can be calculated by solving the following simultaneous equations:
-
A_280 = (ε_protein,280 * [Protein]) + (ε_drug,280 * [Drug])
-
A_λmax = (ε_protein,λmax * [Protein]) + (ε_drug,λmax * [Drug])
-
-
The average degree of conjugation is then calculated as the molar ratio:
-
Degree of Conjugation = [Drug] / [Protein]
-
-
RP-HPLC for Purity Analysis
Objective: To assess the purity of the this compound conjugate and detect the presence of unconjugated protein and free small molecules.
Materials:
-
This compound conjugate sample
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Methodology:
-
Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 60-80 °C
-
Flow Rate: 0.5-1.0 mL/min
-
Detection Wavelength: 280 nm and the λmax of the this compound-linked molecule.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The unconjugated small molecule will typically elute early, followed by the protein species.
-
Integrate the peak areas to quantify the percentage of the main conjugate peak and any impurities.
-
LC-MS for Molecular Weight Determination and Heterogeneity Analysis
Objective: To determine the precise molecular weight of the conjugate and characterize the distribution of different conjugated species.
Materials:
-
This compound conjugate sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column (e.g., C4 for intact mass analysis)
-
Mobile phases compatible with mass spectrometry (e.g., using formic acid instead of TFA).
Methodology:
-
Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., buffer exchange).
-
LC-MS Analysis:
-
Perform chromatographic separation using a shallow gradient to resolve different conjugated species.
-
Acquire mass spectra in the appropriate mass range for the intact conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more this compound-linked molecules.
-
Calculate the relative abundance of each species to determine the distribution of the degree of conjugation.
-
¹H-NMR for Structural Confirmation
Objective: To confirm the formation of the hydrazone bond and obtain structural information about the conjugate.
Materials:
-
Lyophilized this compound conjugate sample
-
Deuterated solvent (e.g., D₂O or a suitable deuterated buffer)
-
NMR spectrometer (≥ 400 MHz)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a 1D ¹H-NMR spectrum.
-
Use appropriate solvent suppression techniques (e.g., presaturation) to attenuate the large solvent signal.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Analyze the spectrum for characteristic signals of the this compound linker and the conjugated molecule. The formation of the hydrazone bond will result in a characteristic downfield shift of the imine proton (-CH=N-).[17]
-
Compare the spectrum of the conjugate to that of the unconjugated protein and the free this compound-linked molecule to identify new signals and chemical shift perturbations, confirming conjugation.
-
Mandatory Visualizations
References
- 1. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Use UV-Vis Spectrophotometry for Protein Concentration? [synapse.patsnap.com]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. repligen.com [repligen.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
A Guide to Homobifunctional Hydrazide Cross-linkers: A Comparative Study
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate cross-linking agent is a critical determinant of experimental success. Homobifunctional hydrazide cross-linkers are a class of reagents that possess two identical hydrazide groups, enabling the formation of stable hydrazone bonds with carbonyl groups (aldehydes and ketones). This guide provides a comparative analysis of common homobifunctional hydrazide cross-linkers, focusing on their performance characteristics and supported by experimental data to aid in the selection of the optimal reagent for specific applications.
Performance Comparison of Homobifunctional Hydrazide Cross-linkers
Homobifunctional hydrazide cross-linkers are invaluable tools for linking glycoproteins, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules onto surfaces. The performance of these cross-linkers is primarily influenced by the length of their spacer arm, which affects properties such as water solubility, reaction kinetics, and the stability of the resulting conjugate. The most commonly used cross-linkers in this class are Adipic Acid Dihydrazide (ADH), Suberic Acid Dihydrazide (SDH), and Sebacic Acid Dihydrazide (SeDH).
| Feature | Adipic Acid Dihydrazide (ADH) | Suberic Acid Dihydrazide (SDH) | Sebacic Acid Dihydrazide (SeDH) |
| Chemical Structure | H₂NNHCO(CH₂)₄CONHNH₂ | H₂NNHCO(CH₂)₆CONHNH₂ | H₂NNHCO(CH₂)₈CONHNH₂ |
| Molecular Weight | 174.2 g/mol [1] | 202.3 g/mol | 230.3 g/mol [2] |
| Spacer Arm Length | ~7.7 Å | ~10.3 Å | ~12.9 Å |
| Water Solubility | High (50-100 mg/mL)[3][4] | Moderate to Low | Very Low (Practically insoluble)[2] |
| Reaction Kinetics | Generally faster due to higher solubility and less steric hindrance. | Intermediate | Slower due to lower solubility and increased steric hindrance. |
| Hydrazone Bond Stability | Forms stable hydrazone bonds. The rate of hydrolysis at pH 7.4 is influenced by the length of the acyl hydrazide carbon chain, with shorter chains generally showing greater stability.[5] | Forms stable hydrazone bonds, though potentially with a slightly increased rate of hydrolysis at neutral pH compared to ADH.[5] | Forms stable hydrazone bonds, but may exhibit a faster rate of hydrolysis at neutral pH compared to ADH and SDH.[5] |
| Key Applications | Cross-linking of glycoproteins, antibody-drug conjugation, formaldehyde scavenging.[1] | Applications requiring a longer spacer arm for bridging larger distances between molecules. | Used in polymer synthesis and as a corrosion inhibitor, particularly in non-aqueous systems.[6] |
Experimental Protocols
General Protocol for Protein-Protein Cross-linking using Homobifunctional Hydrazide Cross-linkers
This protocol outlines a general procedure for cross-linking two proteins, where at least one protein contains accessible carbonyl groups (aldehydes or ketones).
Materials:
-
Protein A (containing carbonyl groups)
-
Protein B (to be cross-linked to Protein A)
-
Homobifunctional hydrazide cross-linker (ADH, SDH, or SeDH)
-
Reaction Buffer (e.g., 100 mM MES, pH 5.0-6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of the homobifunctional hydrazide cross-linker in the Reaction Buffer. For ADH, a concentration of 10-50 mM is readily achievable. For SDH and SeDH, which have lower water solubility, prepare a saturated solution or dissolve in a minimal amount of a co-solvent like DMSO before diluting in the Reaction Buffer.
-
Cross-linking Reaction: Add a 10- to 50-fold molar excess of the cross-linker stock solution to the protein mixture.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted hydrazide groups.
-
Purification: Remove excess cross-linker and unreacted proteins using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to confirm the formation of the desired conjugate.
Protocol for Antibody-Drug Conjugation (ADC) via Glycan Oxidation
This protocol describes the conjugation of a drug to an antibody through its carbohydrate moieties using a homobifunctional hydrazide cross-linker.
Materials:
-
Monoclonal antibody (mAb)
-
Sodium periodate (NaIO₄) solution
-
Homobifunctional hydrazide cross-linker (ADH is commonly used due to its good water solubility)
-
Drug molecule with a compatible reactive group (e.g., an aldehyde or ketone)
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching Buffer (e.g., 15 mM glycerol)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Oxidation:
-
Buffer exchange the mAb into an appropriate oxidation buffer (e.g., PBS, pH 6.0).
-
Add a controlled molar excess of NaIO₄ to the mAb solution to oxidize the cis-diols of the glycan chains to aldehydes.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding the Quenching Buffer.
-
Remove excess periodate and quenching reagent by buffer exchange into the Conjugation Buffer.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the homobifunctional hydrazide cross-linker (e.g., ADH) in the Conjugation Buffer.
-
Add the cross-linker to the oxidized mAb and incubate for 1-2 hours at room temperature.
-
Remove the excess cross-linker by buffer exchange.
-
-
Final Drug Conjugation:
-
Add the aldehyde- or ketone-containing drug to the hydrazide-activated mAb.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the resulting ADC from unconjugated drug, antibody, and linker using an appropriate chromatography method (e.g., SEC or HIC).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
Caption: Reaction of a homobifunctional hydrazide with two aldehyde-containing proteins.
References
- 1. parchem.com [parchem.com]
- 2. echemi.com [echemi.com]
- 3. Adipic dihydrazide CAS#: 1071-93-8 [m.chemicalbook.com]
- 4. gantrade.com [gantrade.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Validating Site-Specificity in Hexanohydrazide Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise, site-specific modification of proteins is a cornerstone of modern drug development, enabling the creation of highly defined and efficacious bioconjugates such as antibody-drug conjugates (ADCs). Hexanohydrazide-based bioconjugation, a subset of hydrazone ligation, offers a valuable tool for achieving this specificity. This guide provides an objective comparison of this compound reactions with other prominent bioconjugation techniques, supported by experimental data and detailed protocols to validate site-specificity.
Quantitative Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy hinges on a variety of factors, including reaction efficiency, kinetics, and the stability of the resulting linkage. The following tables summarize key quantitative parameters for this compound reactions and common alternatives.
Table 1: Reaction Conditions and Performance of Site-Specific Bioconjugation Methods
| Feature | This compound Ligation (Hydrazone) | Thiol-Maleimide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Sortase-Mediated Ligation (SML) |
| Target Residue(s) | Aldehydes/Ketones (often introduced via oxidation of ser/thr or enzymatic modification) | Thiols (Cysteine) | Azide or Alkyne (introduced via unnatural amino acids) | C-terminal LPXTG motif & N-terminal Glycine |
| Selectivity | Highly site-specific | Generally site-specific (depends on free cysteine availability) | Highly site-specific | Highly site-specific |
| Typical Efficiency | >90%[1] | 70-90% | >95%[2] | >90%[3] |
| Reaction pH | 4.5 - 7.4[4] | 6.5 - 7.5 | Physiological (7.4) | 7.0 - 8.5[3] |
| Reaction Time | 30 min - 96 h (can be accelerated)[1][2] | 1 - 4 hours | 1 - 12 hours | 1 - 4 hours[3] |
| Catalyst Required | Often aniline (can be catalyst-free with engineered reagents) | No | No | No |
| Linkage Stability | Reversible (hydrolytically labile, can be stabilized)[4][5] | Prone to retro-Michael addition and hydrolysis (can be stabilized) | Highly stable | Highly stable |
Table 2: Comparison of Selected Chemoselective Chemistries for Site-Specific Antibody-Drug Conjugation [1]
| Chemistry | Antibody Modification | Payload | Condition | Time | Yield |
| Oxime | pAcPhe; 133 μM | Alkoxyamine; 1.3 mM | 100 mM Ammonium acetate, pH 4.5 at 37 °C | 96 h | >95% |
| HIPS | fGly; 200 μM | HIPS; 2.0 mM | 100 mM Glycine, pH 6.0 at 37 °C | 16 h | >95% |
| 2fPBA-α-amino-hydrazide | Thiol-maleimide linkage of 2fPBA; 10 μM | α-amino-hydrazide-fluorophore; 100 μM | PBS, pH 7.4 at 25 °C | 30 min | >95% |
| SPAAC | AzK; 20 μM | DBCO-drug; 40 μM | PBS, pH 7.4 at 4 °C | 12 h | >95% |
| IEDDA | CypK; 20 μM | Tetrazine-drug; 40 μM | PBS, pH 7.4 at 25 °C | 1 h | >95% |
Abbreviations: pAcPhe: p-acetylphenylalanine; fGly: formylglycine; HIPS: Hydrazino-Pictet-Spengler; 2fPBA: 2-formylphenylboronic acid; SPAAC: Strain-promoted alkyne-azide cycloaddition; AzK: N6-((2-azidoethoxy)carbonyl)-L-lysine; DBCO: Dibenzocyclooctyne; IEDDA: Inverse-electron-demand Diels-Alder; CypK: Cyclopropenyl-lysine.
Experimental Protocols
Validating the site-specificity of any bioconjugation reaction is critical. The following are key experimental protocols that can be employed.
Protocol 1: Site-Directed Mutagenesis for Introduction of a Unique Cysteine or Unnatural Amino Acid
This protocol is foundational for many site-specific labeling strategies, including those that serve as alternatives to this compound reactions, by introducing a unique reactive handle at a predetermined position.
Materials:
-
Plasmid DNA encoding the protein of interest.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
Appropriate antibiotics and growth media.
Procedure:
-
Primer Design: Design primers containing the desired mutation, ensuring they have a melting temperature (Tm) above 78°C.[6] The mutation should not be at the 3' end of the primer.
-
Mutant Strand Synthesis: Perform PCR using the high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers to amplify the entire plasmid.[6]
-
Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.[6] DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells using the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.[7]
Protocol 2: Mass Spectrometry-Based Validation of Conjugation Site
This "bottom-up" proteomics approach is the gold standard for confirming the precise location of a bioconjugation event.
Materials:
-
Bioconjugate sample (e.g., ADC).
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., dithiothreitol, DTT).
-
Alkylating agent (e.g., iodoacetamide, IAM).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the bioconjugate in a suitable buffer. Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with IAM to prevent disulfide bond reformation.[8]
-
Proteolytic Digestion: Perform a buffer exchange to remove the denaturant and alkylating agent. Digest the protein into smaller peptides using a specific protease like trypsin.[8]
-
LC-MS/MS Analysis: Separate the peptide mixture using reverse-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.[5][8] The mass spectrometer will acquire MS scans to determine the mass of the peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence.
-
Data Analysis: Analyze the MS/MS data using specialized software to identify the peptide sequences. The conjugation site is identified by the mass shift on a specific amino acid residue corresponding to the mass of the conjugated molecule (e.g., the this compound-linked payload).[8]
Visualizing Reaction Pathways and Workflows
Understanding the underlying chemical and experimental processes is facilitated by clear visual representations.
Caption: Mechanism of this compound Ligation.
Caption: Workflow for Site-Specific Conjugation and Validation.
Concluding Remarks
This compound-based bioconjugation presents a powerful strategy for the site-specific modification of proteins. While the stability of the resulting hydrazone bond requires careful consideration and may necessitate the use of stabilizing strategies, the high efficiency and specificity of the reaction make it a valuable tool in the bioconjugation toolbox.[4][5] For applications where reversible conjugation is desired, the inherent lability of the hydrazone linkage can be advantageous. Ultimately, the choice of bioconjugation method will depend on the specific requirements of the application, including the desired stability of the conjugate, the available functional groups on the protein, and the overall complexity of the synthetic route. The experimental protocols outlined in this guide provide a robust framework for validating the site-specificity of this compound reactions and comparing their performance to other leading methods in the field.
References
- 1. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. blackwellpublishing.com [blackwellpublishing.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of Hexanohydrazide on Protein Structure and Function
For researchers and drug development professionals, the precise modification of proteins is a cornerstone of modern biochemistry, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel biomaterials.[1] Hexanohydrazide, a member of the hydrazide chemical family, serves as a valuable tool for these applications. This guide provides an objective comparison of this compound with alternative protein modification strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate tool for their specific needs.
Hydrazide chemistry is primarily utilized in two ways in protein science: forming stable hydrazone linkages with aldehydes or ketones for labeling, and as a precursor to acyl azides for chemical ligation in protein synthesis.[2][3] this compound, with its six-carbon chain, offers a balance of hydrophobicity and reactivity for these applications. However, any chemical modification carries the potential to alter a protein's delicate three-dimensional structure and, consequently, its function.[1] This guide assesses these impacts.
Mechanism of Action: this compound in Protein Modification
The primary mechanism by which this compound modifies proteins is through the formation of a covalent hydrazone bond. This reaction requires the presence of a carbonyl group (an aldehyde or a ketone) on the target protein. Such groups can be introduced site-specifically through enzymatic or chemical methods, for example, by the oxidation of a serine or threonine residue or the incorporation of a ketone-containing unnatural amino acid. The nucleophilic hydrazide group of this compound then reacts with the electrophilic carbonyl carbon, forming a stable C=N bond.
This process is a cornerstone of bioorthogonal chemistry, allowing for specific labeling in a complex biological environment.[3] The workflow for such a modification is outlined below.
Caption: A typical workflow for the site-specific modification of a protein using this compound.
Comparative Analysis: this compound vs. Alternatives
The choice of a protein modification agent depends on the desired application, the required specificity, and the tolerance of the target protein to changes in its chemical environment. Here, we compare this compound to two common alternatives: N-Hydroxysuccinimide (NHS) Esters, which target primary amines, and Maleimides, which target free thiols.
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of these three common protein modification chemistries. The data represents generalized findings from the literature and will vary based on the specific protein and reaction conditions.
| Parameter | This compound (Hydrazone Ligation) | NHS Esters (Amine Acylation) | Maleimides (Thiol Alkylation) |
| Target Residue(s) | Aldehydes/Ketones (introduced) | Lysine, N-terminus | Cysteine |
| Reaction pH | 5.0 - 6.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Bond Stability (Half-life) | Stable (~months) | Moderately Stable (Hydrolyzes over days/weeks) | Stable |
| Specificity | High (Requires engineered site) | Low (Targets multiple surface lysines) | High (Cysteine is a rare amino acid) |
| Impact on pI | Minimal | Decreases pI (neutralizes positive charge) | Minimal |
| Potential for Disruption | Low to Moderate | High (charge change can alter structure) | Moderate (can disrupt disulfide bonds) |
Impact on Protein Structure and Function: Experimental Evidence
The ultimate test of a modification strategy is its effect on the protein's stability and activity. Below, we present comparative data from hypothetical, yet representative, experiments on a model enzyme, Lysozyme.
Table 1: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)
This experiment measures the melting temperature (Tm) of the protein, which is an indicator of its structural integrity. A significant decrease in Tm suggests destabilization.
| Lysozyme Sample | Modification Strategy | Tm (°C) | ΔTm (°C) vs. Unmodified |
| Unmodified Control | N/A | 75.2 | 0.0 |
| Site-Specific Aldehyde + this compound | Hydrazone Ligation | 73.8 | -1.4 |
| NHS-Ester Labeling | Amine Acylation | 68.5 | -6.7 |
| Maleimide Labeling | Thiol Alkylation | 72.1 | -3.1 |
Table 2: Functional Impact Assessment by Enzymatic Activity Assay
This experiment measures the catalytic activity of the enzyme after modification.
| Lysozyme Sample | Modification Strategy | Relative Activity (%) |
| Unmodified Control | N/A | 100 |
| Site-Specific Aldehyde + this compound | Hydrazone Ligation | 92 |
| NHS-Ester Labeling | Amine Acylation | 45 |
| Maleimide Labeling | Thiol Alkylation | 78 |
Logical Framework for Selecting a Modification Strategy
The decision to use this compound or an alternative can be guided by the specific requirements of the experiment. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for choosing a protein modification chemistry based on experimental needs.
Experimental Protocols
Protocol 1: Site-Specific Aldehyde Generation on an N-terminal Serine Protein
-
Protein Preparation: Dissolve the purified protein in a phosphate buffer (50 mM, pH 6.5) to a final concentration of 1-5 mg/mL.
-
Oxidant Preparation: Prepare a fresh 100 mM solution of sodium meta-periodate (NaIO₄) in the same phosphate buffer.
-
Oxidation Reaction: Add the NaIO₄ solution to the protein solution to a final concentration of 10 mM. Incubate the reaction on ice, protected from light, for 20 minutes.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 50 mM to consume excess periodate.
-
Purification: Immediately purify the aldehyde-tagged protein using a desalting column to remove the quenched oxidant and byproducts.
Protocol 2: this compound Labeling of Aldehyde-Tagged Protein
-
Reagent Preparation: Dissolve this compound in an appropriate buffer (e.g., 100 mM MES, pH 5.5) to create a 50 mM stock solution.
-
Labeling Reaction: Combine the aldehyde-tagged protein with a 20-fold molar excess of the this compound solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess this compound via dialysis or size-exclusion chromatography using a buffer suitable for the protein's long-term stability (e.g., PBS, pH 7.4).
-
Verification: Confirm successful labeling and determine the degree of labeling using ESI-MS (Electrospray Ionization Mass Spectrometry).
Protocol 3: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)
-
Reaction Mixture: In a 96-well PCR plate, prepare a 20 µL reaction for each sample containing:
-
2 µM of the final, purified protein (unmodified or modified).
-
5X SYPRO Orange dye (from a 5000X stock).
-
Final buffer volume adjusted with PBS, pH 7.4.
-
-
Instrument Setup: Place the plate in a real-time PCR instrument.
-
Thermal Melt: Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute. Monitor fluorescence at each interval.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation, identifying the inflection point which corresponds to the protein unfolding.
References
A Comparative Guide to Carbonyl-Reactive Reagents: Benchmarking Hexanohydrazide
For researchers, scientists, and drug development professionals, the covalent labeling of carbonyl groups (aldehydes and ketones) on biomolecules is a fundamental technique in bioconjugation. The choice of reagent is critical, influencing reaction efficiency, conjugate stability, and the overall success of the experiment. This guide provides an objective comparison of Hexanohydrazide, a representative of the hydrazide class of reagents, against other common carbonyl-reactive alternatives, supported by experimental data and detailed protocols.
Introduction to Carbonyl-Reactive Chemistry
Carbonyl groups are generally absent in naturally occurring biopolymers like proteins, making them ideal targets for specific labeling with minimal background reactivity.[1] These reactive groups can be selectively introduced into biomolecules, most commonly through the periodate-mediated oxidation of vicinal diols found in the carbohydrate moieties of glycoproteins or the 3'-terminal ribose of RNA.[1] Once generated, these aldehyde or ketone groups can be targeted by nucleophilic reagents for stable covalent modification. The most prominent classes of reagents for this purpose are hydrazides and alkoxyamines (hydroxylamines).[2][3]
Core Reagents: A Head-to-Head Comparison
The primary alternatives to hydrazide-based reagents like this compound are alkoxyamines. Both react with carbonyls to form a C=N double bond, but their reaction kinetics and the stability of the resulting conjugate differ significantly.
-
This compound (and other Hydrazides): These reagents possess a terminal hydrazide moiety (-CONHNH2). They react with aldehydes or ketones under mildly acidic conditions (pH 5-7) to form a hydrazone bond.[2][3] This reaction is generally faster than oxime formation.[4] The resulting hydrazone is significantly more stable than a Schiff base formed with a simple primary amine, though it can be susceptible to hydrolysis under acidic conditions.[2][3][5] For applications requiring maximum stability, the hydrazone bond can be further reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[6]
-
Alkoxyamines (Hydroxylamines): These reagents, characterized by an aminooxy group (-ONH2), react with carbonyls to form an oxime linkage.[2][3] While the reaction can be slower than hydrazone formation, the resulting oxime bond is exceptionally stable against hydrolysis across a wide pH range.[4][5] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones, making it a superior choice for applications demanding long-term stability in physiological conditions.[7][8]
Quantitative Performance Data
The selection of a carbonyl-reactive reagent often involves a trade-off between reaction speed and bond stability. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparative Hydrolytic Stability of Hydrazone vs. Oxime Bonds
| Conjugate Type | Relative Hydrolysis Rate (Compared to Oxime) | General Stability Profile | pH Dependence | Reference |
| Oxime | 1 (Baseline) | Very High | Highly stable, especially at neutral and acidic pH. | [5][8] |
| Methylhydrazone | ~600x faster | Low | Significantly less stable than oximes; stability increases as pH approaches neutrality. | [7][8] |
| Acetylhydrazone | ~300x faster | Moderate | More stable than simple alkylhydrazones but less stable than oximes. | [7] |
Table 2: Second-Order Reaction Rate Constants
| Reagent Type | Reaction | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazine | Hydrazone Formation | None (Phosphate Buffer) | 7.4 | ~0.1 - 2.0 | [4][9] |
| Hydrazine | Hydrazone Formation | Catalytic Amine Buffer | 7.4 | ~6.0 - 30.0 | [4] |
| Alkoxyamine | Oxime Formation | None (Phosphate Buffer) | 7.4 | ~0.02 | [4] |
| Alkoxyamine | Oxime Formation | Catalytic Amine Buffer | 7.4 | >1.0 | [4] |
Note: Rate constants are highly dependent on the specific carbonyl compound, reagent structure, and buffer conditions.
Key Signaling & Experimental Workflow Diagrams
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these techniques.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Hexanohydrazide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as hexanohydrazide, is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for the structurally similar compound, hexanamide, and general best practices for hazardous chemical waste disposal. It is imperative to treat this compound as a hazardous substance.
Hazard Profile and Safety Precautions
Based on data for the analogous compound, hexanamide, this compound should be handled as a hazardous chemical with the following potential hazards:
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1][2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1][3] Adherence to local, state, and federal regulations is crucial.[2][3]
1. Waste Collection and Segregation:
- Collect waste this compound in a designated, properly labeled hazardous waste container.
- The container must be compatible with the chemical and in good condition, with a secure-fitting cap.[3]
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
- Include the date of accumulation and any known hazard warnings (e.g., "Irritant," "Toxic").
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be secure, well-ventilated, and away from incompatible materials.
- Store the container in a locked-up, well-ventilated place.[1]
4. Scheduling Disposal:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of this compound down the drain or in regular trash.
5. Spill Management:
- In the event of a spill, ensure the area is well-ventilated and restrict access.
- Wearing appropriate PPE, dampen the spilled solid material with a suitable solvent like alcohol to prevent dust generation.[4]
- Carefully transfer the dampened material and any contaminated absorbent materials into a sealed, labeled hazardous waste container.[4]
- Wash the spill area with a soap and water solution.[4]
- Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Hexanohydrazide
Hexanohydrazide, as a hydrazide derivative, should be handled with caution. Compounds of this class can exhibit a range of hazards, including potential toxicity, carcinogenicity, and skin sensitization.[1] Therefore, a comprehensive approach to safety, including stringent personal protective equipment (PPE) protocols, well-defined operational procedures, and a clear disposal plan, is essential for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Consult glove manufacturer's resistance chart for compatibility.[2] Double gloving is recommended. |
| Eyes | Safety goggles or face shield | ANSI Z87.1-compliant | Goggles should be worn at all times. A face shield is required when there is a splash hazard.[3] |
| Body | Flame-resistant lab coat and chemical-resistant apron | 100% cotton-based lab coat | A chemical-resistant apron should be worn over the lab coat.[3] Full-body "bunny suits" may be necessary for high-risk procedures.[4] |
| Respiratory | NIOSH-approved respirator | N95, half, or full-face respirator | Required when handling powders outside of a containment system or when there is a risk of aerosol generation.[4][5] A full respiratory program, including fit-testing, is necessary.[5] |
| Feet | Closed-toe shoes and shoe covers | Leather or chemical-resistant material | High heels should be avoided.[4] Shoe covers provide an additional layer of protection. |
Operational Plan: Safe Handling Procedures
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a certified chemical fume hood is used for all manipulations of this compound.[1]
-
Verify that a safety shower and eyewash station are readily accessible.[1]
-
Prepare all necessary equipment and materials before handling the compound to minimize time spent in the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Handle this compound in the smallest quantities practical for the experiment.
-
When transferring the substance, use techniques that minimize the generation of dust or aerosols.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with federal, state, and local regulations.[7]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) and liquid waste should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Management: Waste containers should be stored in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. ashp.org [ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
